Technical Documentation Center

(R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride
  • CAS: 2007917-27-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical and Pharmacological Profiling of (R)-1-(Thiophen-3-yl)propan-2-amine Hydrochloride

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary The exploration of bioisosteric replacements in phenethylamine scaffo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The exploration of bioisosteric replacements in phenethylamine scaffolds has driven significant advancements in neuropharmacology. (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride —the 3-thiophene analogue of levoamphetamine—represents a critical structural probe in modern drug discovery. By replacing the electron-rich phenyl ring with a 3-thiophene moiety, researchers can fundamentally alter the molecule's lipophilicity, metabolic stability, and receptor binding kinetics.

While the (S)-enantiomers of amphetamine-like compounds are typically associated with profound dopamine transporter (DAT) reversal and high abuse liability, the (R)-enantiomers are increasingly investigated for their nuanced interactions with the Trace Amine-Associated Receptor 1 (TAAR1) . This whitepaper provides a comprehensive, field-proven guide to the physicochemical properties, pharmacological mechanisms, and self-validating synthetic protocols for (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride.

Physicochemical Properties & Quantitative Data

The substitution of a phenyl ring with a thiophene ring reduces the aromatic system's resonance energy and introduces a sulfur heteroatom, which acts as a weak hydrogen-bond acceptor. This subtle electronic shift impacts the molecule's pKa and partition coefficient, directly influencing blood-brain barrier (BBB) permeability.

Table 1: Core Quantitative Data Summary
PropertyValue / Specification
Chemical Name (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride
CAS Registry Number 2007917-27-1 (R-enantiomer) / 86188-25-2 (Racemate HCl)
Molecular Formula C₇H₁₁NS · HCl
Molecular Weight 177.69 g/mol (Salt) / 141.23 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in H₂O (>50 mg/mL), Methanol, DMSO
LogP (XLogP3-AA) ~1.6 (Free Base)
pKa (Amine) ~9.8
Target Receptors TAAR1, DAT, NET, SERT

Pharmacological Mechanisms & Causality

The pharmacological utility of (R)-1-(Thiophen-3-yl)propan-2-amine lies in its ability to act as a competitive inhibitor at monoamine transporters while simultaneously agonizing TAAR1 ().

The Causality of Bioisosterism: The 3-thiophene substitution (as opposed to the 2-thiophene variant) closely mimics the steric bulk of a phenyl ring but alters the metabolic oxidation rate. Cytochrome P450 enzymes (specifically CYP2D6) typically target the para-position of the phenyl ring. The thiophene ring evades this specific oxidative pathway, potentially reducing the formation of reactive quinone intermediates and altering the pharmacokinetic half-life.

Furthermore, TAAR1 agonism by trace amine analogues has been shown to exert antipsychotic-like effects by modulating dopaminergic firing rates without direct D2 receptor blockade (). The (R)-enantiomer is specifically utilized to minimize the profound DAT-mediated locomotor stimulation typical of (S)-isomers, isolating the TAAR1-mediated neuromodulation.

G Compound (R)-1-(Thiophen-3-yl) propan-2-amine TAAR1 TAAR1 Receptor Compound->TAAR1 Agonism DAT DAT / NET / SERT Compound->DAT Reuptake Inhibition Gs Gs Protein Activation TAAR1->Gs cAMP cAMP Accumulation Gs->cAMP PKA PKA Activation cAMP->PKA PKA->DAT Phosphorylation Efflux Monoamine Efflux DAT->Efflux

TAAR1 and monoamine transporter signaling pathway modulated by thiophene analogues.

Self-Validating Synthetic Methodology

To ensure absolute trustworthiness in preclinical synthesis, the following protocol is designed as a self-validating system . Each phase includes an In-Process Control (IPC) that must be met before proceeding, ensuring that failures are caught immediately and causality is understood.

Phase 1: Nitroaldol (Henry) Condensation
  • Procedure: Combine thiophene-3-carboxaldehyde (1.0 eq) and nitroethane (1.5 eq) in glacial acetic acid. Add ammonium acetate (0.5 eq) and reflux at 100°C for 6 hours. Quench with ice water and extract with ethyl acetate.

  • Causality: Ammonium acetate acts as an amphoteric catalyst. The acetate ion deprotonates the nitroethane to form a nitronate nucleophile, while the ammonium ion protonates the resulting alkoxide to facilitate the dehydration step, driving the equilibrium toward the thermodynamically stable conjugated nitroalkene ().

  • Validation (IPC): Perform TLC (Hexane:EtOAc 8:2). The product must show a distinct bright yellow spot under UV (254 nm). Isolate a small sample; the melting point of the intermediate 1-(thiophen-3-yl)-2-nitropropene must be sharp.

Phase 2: Reduction to Racemic Amine
  • Procedure: Suspend LiAlH₄ (3.0 eq) in anhydrous THF at 0°C under Argon. Slowly add the nitroalkene dissolved in THF dropwise. Reflux for 4 hours. Carefully quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O). Filter the aluminum salts and concentrate the filtrate.

  • Causality: LiAlH₄ is strictly required over milder agents (like NaBH₄) because it possesses the necessary hydride transfer potential to reduce both the conjugated alkene and the highly oxidized nitro group down to a primary amine in a single pot.

  • Validation (IPC): Analyze the crude oil via FT-IR. The complete disappearance of the asymmetric NO₂ stretch (~1520 cm⁻¹) and the appearance of a primary amine N-H doublet (~3300 cm⁻¹) validates the reduction.

Phase 3: Chiral Resolution & Salt Formation
  • Procedure: Dissolve the racemic free base in hot methanol. Add a stoichiometric equivalent of D-(-)-tartaric acid dissolved in methanol. Allow the solution to cool slowly to room temperature, then to 4°C to induce crystallization. Filter the crystals and recrystallize twice from methanol. Basify the resolved tartrate salt with 1M NaOH, extract the free amine into diethyl ether, and bubble anhydrous HCl gas to precipitate the hydrochloride salt.

  • Causality: D-(-)-tartaric acid forms diastereomeric salts with the racemic amine. Because the (R)-amine/D-tartrate diastereomer has a significantly lower solubility product (Ksp) in methanol than the (S)-amine/D-tartrate, it selectively crystallizes out of the matrix.

  • Validation (IPC): Perform chiral HPLC on the free base prior to HCl salt formation. The Enantiomeric Excess (ee) must be >99%. Additionally, optical polarimetry must yield a negative specific rotation [α]D​ , confirming the isolation of the levorotatory (R)-enantiomer.

G Step1 Thiophene-3-carboxaldehyde + Nitroethane Step2 Henry Reaction (NH4OAc, Heat) Step1->Step2 Step3 1-(Thiophen-3-yl)-2-nitropropene Step2->Step3 Step4 Reduction (LiAlH4, THF) Step3->Step4 Step5 Racemic Amine Step4->Step5 Step6 Chiral Resolution (D-Tartaric Acid) Step5->Step6 Step7 (R)-Enantiomer Tartrate Step6->Step7 Step8 HCl Salt Formation Step7->Step8 Step9 (R)-1-(Thiophen-3-yl)propan-2-amine HCl Step8->Step9

Self-validating synthetic workflow for (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride.

Analytical Characterization Standards

To ensure the integrity of the final API for preclinical testing, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, D₂O): Expect a distinct multiplet for the thiophene ring protons between δ 7.05 – 7.40 ppm. The chiral methine proton (CH-NH₂) will appear as a complex multiplet around δ 3.50 ppm, shifted downfield due to the adjacent protonated amine. The methyl group will present as a sharp doublet at ~1.25 ppm (J = 6.5 Hz).

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₇H₁₂NS⁺ [M+H]⁺: 142.0685. Found: 142.0688.

References

  • Title : Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents Source : International Journal of Molecular Sciences URL :[Link]

  • Title : Structure based discovery of antipsychotic-like TAAR1 agonists Source : bioRxiv URL :[Link]

  • Title : Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants Source : PubMed Central (NIH) URL :[Link]

  • Title : Lewis Acid Catalyzed Asymmetric Cyanohydrin Synthesis Source : Chemical Reviews (ACS Publications) URL :[Link]

Exploratory

In-Depth Technical Guide: Structural, Synthetic, and Pharmacological Profiling of (R)-1-(Thiophen-3-yl)propan-2-amine Hydrochloride

Executive Summary (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride is a highly specialized chiral heteroaromatic amine. Structurally, it is the 3-thiophenyl bioisostere of levoamphetamine, wherein the traditional phenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride is a highly specialized chiral heteroaromatic amine. Structurally, it is the 3-thiophenyl bioisostere of levoamphetamine, wherein the traditional phenyl ring has been replaced by a thiophene heterocycle[1]. This strategic bioisosteric replacement fundamentally alters the molecule's lipophilicity, pi-electron distribution, and metabolic stability. This whitepaper provides an authoritative breakdown of its physicochemical properties, a self-validating asymmetric synthesis protocol, and the analytical methodologies required to guarantee its enantiomeric integrity for advanced neuropharmacological research.

Chemical Structure & Physicochemical Properties

The replacement of a benzene ring with a thiophene ring is a classical bioisosteric strategy in drug design. The 3-thienyl substitution (as opposed to the 2-thienyl variant, methiopropamine) provides a unique spatial vector for the ethylamine side chain. The sulfur atom in the 3-position alters the electrostatic potential map, reducing the molecule's susceptibility to para-hydroxylation by CYP450 enzymes compared to its phenyl counterpart.

The hydrochloride salt form is specifically chosen over the freebase to mitigate the inherent volatility and oxidative degradation of primary amines, ensuring long-term shelf stability and aqueous solubility for in vitro assays[2].

Quantitative Structural Data
PropertyValue / Description
IUPAC Name (2R)-1-(thiophen-3-yl)propan-2-amine hydrochloride
CAS Number (R-Enantiomer) 2007917-27-1[3]
CAS Number (Racemic) 86188-25-2[2]
Molecular Formula C₇H₁₂ClNS
Molecular Weight 177.69 g/mol
Chiral Center C2 (R-configuration)
Salt Form Hydrochloride (HCl)
Topological Polar Surface Area 54.3 Ų (Freebase)[1]

Pharmacological Profile & Receptor Binding

As an amphetamine analogue, (R)-1-(Thiophen-3-yl)propan-2-amine interacts primarily with monoamine transporters. The spatial orientation dictated by the (R)-enantiomer typically exhibits a distinct binding affinity profile at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) compared to the (S)-enantiomer. The mechanism of action involves competitive reuptake inhibition and potential substrate-mediated efflux via the Vesicular Monoamine Transporter 2 (VMAT2).

Pathway Compound (R)-1-(Thiophen-3-yl)propan-2-amine DAT Dopamine Transporter (DAT) Compound->DAT Competitive Inhibition NET Norepinephrine Transporter (NET) Compound->NET Competitive Inhibition VMAT2 Vesicular Monoamine Transporter 2 Compound->VMAT2 Intracellular Release Synapse Increased Synaptic Monoamines DAT->Synapse Accumulation NET->Synapse Accumulation VMAT2->Synapse Efflux

Fig 1: Monoamine transporter signaling and competitive inhibition pathway.

Enantioselective Synthesis Methodology

To achieve >99% enantiomeric excess (ee) without relying on inefficient late-stage chiral resolution, an asymmetric synthesis utilizing Ellman’s chiral sulfinamide auxiliary is the gold standard[4]. This protocol is a self-validating system: the extreme steric bulk of the tert-butyl group mathematically restricts the trajectory of the incoming hydride, ensuring the (R)-configuration is formed almost exclusively.

Step-by-Step Protocol: Ellman's Asymmetric Synthesis

Step 1: Ketimine Condensation

  • Procedure: Dissolve 1-(thiophen-3-yl)propan-2-one (1.0 eq) and (R)-(+)-2-methyl-2-propanesulfinamide (1.1 eq) in anhydrous THF. Add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq) dropwise at room temperature. Stir for 12 hours.

  • Causality: Ti(OEt)₄ serves a dual purpose. It acts as a Lewis acid to activate the ketone carbonyl for nucleophilic attack, and it irreversibly scavenges the water byproduct, driving the thermodynamic equilibrium entirely toward the ketimine.

Step 2: Diastereoselective Reduction

  • Procedure: Cool the reaction mixture to -48°C using a dry ice/acetonitrile bath. Slowly add L-Selectride (1.5 eq) dropwise. Stir for 4 hours, then quench with saturated aqueous NH₄Cl.

  • Causality: The bulky tert-butyl group of the sulfinamide auxiliary sterically shields one face of the ketimine double bond. L-Selectride, a highly hindered hydride source, is forced to attack from the less hindered face. This stereoelectronic control yields the (R,R)-sulfinamide intermediate with exceptional diastereomeric excess (>95% d.e.).

Step 3: Acidic Cleavage and Salt Formation

  • Procedure: Isolate the (R,R)-sulfinamide via flash chromatography. Dissolve the purified intermediate in minimal methanol and add 4M HCl in dioxane (3.0 eq) at 0°C. Stir for 2 hours. Concentrate in vacuo and recrystallize from hot ethanol/diethyl ether.

  • Causality: The anhydrous HCl specifically cleaves the N-S bond of the sulfinamide without risking racemization of the newly formed C-N chiral center. The use of dioxane/ether directly precipitates the target compound as a highly crystalline, analytically pure hydrochloride salt[3].

Analytical Characterization & Validation

To validate the success of the asymmetric synthesis, a rigorous analytical workflow must be employed. The system relies on orthogonal techniques: NMR for structural connectivity and Chiral HPLC for stereochemical purity.

Chiral HPLC Protocol for Enantiomeric Excess (ee)
  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Detection: UV at 230 nm.

  • Causality: The addition of 0.1% Diethylamine (DEA) is critical. As a primary amine, the analyte will interact with residual acidic silanol groups on the silica support of the stationary phase, causing severe peak tailing. DEA acts as a sacrificial competitor, masking the silanols and ensuring sharp, baseline-resolved enantiomeric peaks.

Workflow Synthesis Asymmetric Synthesis (Ellman's Auxiliary) Cleavage Acidic Cleavage (HCl/Dioxane) Synthesis->Cleavage Intermediate Crude Crude (R)-Amine HCl Cleavage->Crude Precipitation HPLC Chiral HPLC (Enantiomeric Excess) Crude->HPLC Aliquot NMR 1H/13C NMR (Structural Confirmation) Crude->NMR Aliquot Pure Validated (R)-Enantiomer >99% ee HPLC->Pure ee > 99% NMR->Pure Conforms

Fig 2: Analytical validation workflow ensuring structural and stereochemical integrity.

References

  • National Institutes of Health (PubChem) . "1-(Thiophen-3-yl)propan-2-amine | C7H11NS | CID 13188564". PubChem Database. URL:[Link]

  • Ellman, J. A., et al. "Synthesis and Applications of tert-Butanesulfinamide". Chemical Reviews, ACS Publications, 2010. URL:[Link]

Sources

Foundational

Technical Whitepaper: Synthesis, Characterization, and Pharmacological Profiling of (R)-1-(Thiophen-3-yl)propan-2-amine Hydrochloride

Executive Summary & Chemical Identity The compound (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride is a highly specialized chiral building block and pharmacological research agent. Structurally, it is a direct bioisost...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

The compound (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride is a highly specialized chiral building block and pharmacological research agent. Structurally, it is a direct bioisostere of amphetamine, wherein the ubiquitous phenyl ring has been replaced by a thiophen-3-yl moiety. This substitution profoundly alters the molecule's electronic distribution, metabolic liability, and receptor binding kinetics while maintaining the core aryl-isopropylamine pharmacophore.

In drug development, the specific enantiomeric configuration is critical. The (R)-enantiomer of this compound corresponds sterically to levoamphetamine (due to Cahn-Ingold-Prelog priority rules where the thiophene ring and methyl group dictate the absolute configuration). While the free base is registered under CAS number 149977-81-1 [1], the hydrochloride salt—which is heavily favored for its stability and solubility in biological assays—is predominantly tracked under the racemic CAS number 86188-25-2 [2] across commercial catalogs[3].

Physicochemical & Computational Properties

Understanding the physicochemical properties of this compound is fundamental to predicting its pharmacokinetic behavior. The thiophene ring is a classic bioisostere that typically increases the lipophilicity slightly while altering the oxidative metabolism pathways (e.g., shifting CYP450 metabolism away from classic para-hydroxylation seen in phenyl rings).

Table 1: Key Physicochemical Metrics

PropertyValueCausality / Significance
CAS Number (HCl Salt) 86188-25-2Primary registry identifier for the hydrochloride salt[2].
CAS Number (Free Base) 149977-81-1Primary registry identifier for the free base liquid[1].
Molecular Weight 177.69 g/mol (HCl)Low molecular weight ensures optimal blood-brain barrier (BBB) penetration[2].
Exact Mass 141.061 Da (Base)Critical target value for High-Resolution Mass Spectrometry (HRMS) validation[1].
TPSA 54.3 ŲTopological Polar Surface Area < 90 Ų indicates excellent CNS permeability[1].
XLogP3 1.8Ideal lipophilicity for passive diffusion into presynaptic neuronal terminals[1].

Synthetic Methodology & Chiral Resolution

To isolate the pure (R)-enantiomer, researchers must employ a self-validating synthetic workflow. Asymmetric synthesis is possible, but for rapid scale-up in early-stage discovery, a Knoevenagel-Henry condensation followed by reduction and thermodynamic chiral resolution remains the industry standard.

Synthetic_Workflow A Thiophene-3- carboxaldehyde B Nitroalkene Intermediate A->B Nitroethane Base cat. C Racemic 1-(Thiophen-3-yl) propan-2-amine B->C LiAlH4 / THF Reduction D (R)-Enantiomer (Free Base) C->D Chiral Resolution (Tartaric Acid) E (R)-1-(Thiophen-3-yl) propan-2-amine HCl D->E HCl (g) Ether/EtOH

Fig 1: Synthetic workflow and chiral resolution of (R)-1-(Thiophen-3-yl)propan-2-amine HCl.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of the Racemic Base

  • Condensation: Combine thiophene-3-carboxaldehyde (1.0 eq) and nitroethane (1.2 eq) in glacial acetic acid. Add ammonium acetate (0.5 eq) as a catalyst.

    • Causality: The weak acid/base environment catalyzes the Henry reaction while simultaneously driving the dehydration of the intermediate nitroaldol to form the conjugated nitroalkene.

  • Reflux & Isolate: Reflux the mixture for 4 hours. Quench with ice water to precipitate the 1-(thiophen-3-yl)-2-nitropropene.

  • Reduction: Suspend the nitroalkene in anhydrous Tetrahydrofuran (THF) at 0°C under an inert argon atmosphere. Slowly add Lithium Aluminum Hydride (LiAlH4) (3.0 eq).

    • Causality: Anhydrous conditions are critical; water reacts violently with LiAlH4. The excess hydride is required to fully reduce both the alkene double bond and the nitro group to a primary amine.

  • Workup: Quench using the Fieser method (n mL water, n mL 15% NaOH, 3n mL water) to precipitate aluminum salts. Filter and concentrate to yield the racemic free base (CAS 149977-81-1)[4].

Phase 2: Chiral Resolution & Salt Formation

  • Diastereomeric Salt Formation: Dissolve the racemic amine in boiling 80:20 ethanol:water. Add a stoichiometric amount of a resolving agent (e.g., D-(-)-tartaric acid).

    • Causality: The dielectric constant of the solvent mixture exploits the differing solubility products (Ksp) of the resulting diastereomeric salts. The targeted (R)-amine salt will form a highly crystalline lattice and precipitate upon controlled cooling.

  • Recrystallization: Filter the crystals and recrystallize twice from ethanol to achieve >99% enantiomeric excess (ee).

  • Freebasing & HCl Formation: Basify the resolved salt with 1M NaOH, extract into diethyl ether, and dry over anhydrous Na2SO4. Bubble dry HCl gas through the ether solution at 0°C.

    • Causality: Utilizing an aprotic, non-polar solvent like ether ensures that the highly hygroscopic hydrochloride salt precipitates immediately upon formation, preventing aqueous solvation and yield loss.

Pharmacological Mechanisms & Bioisosteric Rationale

The substitution of a phenyl ring with a thiophen-3-yl ring is not merely structural; it fundamentally alters the pharmacodynamics. Thiophene is electron-rich and possesses a smaller van der Waals volume than benzene. When the (R)-1-(Thiophen-3-yl)propan-2-amine molecule enters the presynaptic terminal, it interacts with monoamine transporters with altered affinity compared to its phenyl counterpart.

Mechanism Compound (R)-1-(Thiophen-3-yl) propan-2-amine DAT Dopamine Transporter (DAT) Compound->DAT Competitive Inhibition NET Norepinephrine Transporter (NET) Compound->NET Competitive Inhibition VMAT2 Vesicular Monoamine Transporter 2 Compound->VMAT2 Cytosolic Accumulation Release Monoamine Efflux (DA, NE) DAT->Release Reverse Transport NET->Release Reverse Transport VMAT2->Release Vesicle Depletion

Fig 2: Pharmacological mechanism of monoamine efflux via DAT, NET, and VMAT2 modulation.

Mechanism of Action: Like other amphetamine analogs, this compound acts as a substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). Upon cellular entry, it inhibits the Vesicular Monoamine Transporter 2 (VMAT2)[5].

  • Causality: The inhibition of VMAT2 collapses the vesicular pH gradient, causing dopamine and norepinephrine to spill into the cytosol. The high cytosolic concentration reverses the direction of DAT and NET, leading to non-exocytotic monoamine efflux into the synaptic cleft. The thiophene bioisostere generally exhibits a slightly lower potency than the phenyl analog due to differences in π-π stacking within the S1 binding pocket of the transporters.

Analytical Validation

To ensure scientific integrity, the synthesized (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride must be rigorously validated before use in in vitro or in vivo models.

Table 2: Analytical Validation Metrics

TechniqueParameterExpected Outcome & Rationale
Chiral HPLC Enantiomeric Excess (ee)>99% ee . Run on a Daicel Chiralpak AD-H column. Crucial for isolating the specific pharmacodynamics of the (R)-enantiomer.
1H-NMR (D2O) α-Methyl Shift~1.2 ppm (doublet) . Confirms the structural integrity of the isopropylamine chain without degradation.
1H-NMR (D2O) Thiophene Protons~7.0 - 7.4 ppm (multiplets) . Validates the presence of the 3-substituted thiophene bioisostere.
LC-MS [M+H]+ Ionm/z 142.06 . Confirms the exact mass of the free base following electrospray ionization (ESI)[1].

By strictly adhering to these protocols and understanding the underlying chemical causality, researchers can reliably utilize (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride in advanced neuropharmacological studies.

References

  • PubChem - 1-(Thiophen-3-yl)propan-2-amine (CID 13188564). National Center for Biotechnology Information. Available at:[Link]

  • NextSDS - 1-(thiophen-3-yl)propan-2-amine — Chemical Substance Information. Available at:[Link]

  • Chemchart - [1-methyl-2-(3-thienyl)ethyl]amine hydrochloride (86188-25-2). Available at:[Link]

  • Wikipedia - Thiopropamine (Pharmacology and Derivatives). Available at: [Link]

Sources

Exploratory

(R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride molecular weight

An in-depth technical analysis and methodological guide for the characterization of (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride , focusing on its physicochemical properties, molecular weight validation, and analyti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide for the characterization of (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride , focusing on its physicochemical properties, molecular weight validation, and analytical workflows.

Executive Summary & Bioisosteric Rationale

(R)-1-(Thiophen-3-yl)propan-2-amine is a synthetic arylalkylamine and a direct thiophene bioisostere of (R)-amphetamine[1]. In drug design, replacing a phenyl ring with a 3-thienyl moiety fundamentally alters the molecule's electron density distribution and lipophilicity (LogP) while maintaining the spatial geometry required for monoamine transporter affinity[1].

In its freebase form, the primary amine is a volatile, easily oxidized oil. To ensure long-term stability, aqueous solubility, and precise dosing in pharmacological assays, the compound is synthesized as a hydrochloride salt [2]. Understanding the exact molecular weight of this salt form (177.70 g/mol ) versus its freebase form (141.24 g/mol ) is a critical prerequisite for researchers calculating molarities for in vitro and in vivo studies[2][3].

Core Physicochemical Properties

The quantitative parameters of (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride dictate its behavior in analytical systems. The distinction between the macroscopic average molecular weight (used for formulation) and the monoisotopic mass (used for high-resolution mass spectrometry) is summarized below.

PropertyValueClinical/Analytical Significance
IUPAC Name (2R)-1-(thiophen-3-yl)propan-2-amineDefines the specific (R)-stereocenter and 3-thienyl linkage.
CAS Number 86188-25-2 (Racemic HCl)Regulatory and chemical inventory tracking.
Molecular Formula C₇H₁₁NS · HClIndicates a 1:1 stoichiometric ratio of freebase to acid.
Freebase Molecular Weight 141.24 g/mol [3]Used when extracting the active compound into non-polar solvents.
Salt Molecular Weight 177.70 g/mol [2]The critical value for weighing solid compounds for assay dosing.
Monoisotopic Mass (Freebase) 141.0612 Da[3]The exact mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³²S).
Theoretical[M+H]⁺ Ion 142.0690 m/zThe target mass-to-charge ratio for positive-ion mass spectrometry.

Analytical Validation Workflows

To establish a self-validating system of trustworthiness, the molecular weight of the hydrochloride salt must be empirically confirmed through a dual-pronged approach: Mass Spectrometry (to validate the organic freebase) and Argentometric Titration (to validate the inorganic counterion stoichiometry).

MW_Validation_Workflow Step1 Sample Preparation Dissolve Salt in MeOH Step2 Chromatographic Separation Reverse-Phase LC (C18) Step1->Step2 Step5 Argentometric Titration Quantify Cl- for Salt MW Step1->Step5 Aliquot for counterion analysis Step3 Electrospray Ionization (ESI+) Generate [M+H]+ Ion Step2->Step3 Step4 TOF Mass Spectrometry Detect m/z 142.0690 Step3->Step4 Step6 Data Synthesis Confirm MW = 177.70 g/mol Step4->Step6 Step5->Step6

Experimental workflow for validating the molecular weight of the hydrochloride salt.

Protocol A: High-Resolution LC-ESI-TOF Mass Spectrometry

Causality: Gas chromatography-mass spectrometry (GC-MS) often induces thermal degradation of primary alkylamines unless labor-intensive derivatization (e.g., with heptafluorobutyric anhydride) is performed[4]. To bypass this and preserve the intact molecule, Liquid Chromatography coupled with Electrospray Ionization (LC-ESI-MS) is employed[5]. ESI is a soft ionization technique that predominantly yields the intact protonated molecular ion [M+H]⁺ without extensive fragmentation[6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of (R)-1-(Thiophen-3-yl)propan-2-amine HCl in 1.0 mL of LC-MS grade methanol.

  • Self-Validation (Internal Standard): Spike the sample with 100 ng/mL of a deuterated analogue (e.g., Amphetamine-d5) to control for matrix effects and ionization suppression[5].

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column. Utilize a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 8 minutes[6].

  • Ionization: Operate the ESI source in positive ion mode (ESI+). The acidic mobile phase ensures complete protonation of the primary amine.

  • Detection: Utilize a Time-of-Flight (TOF) analyzer to detect the exact mass. Confirm the presence of the [M+H]⁺ peak at exactly 142.0690 m/z (± 5 ppm mass error).

Protocol B: Argentometric Titration for Salt Stoichiometry

Causality: Mass spectrometry is blind to the inorganic chloride counterion in positive ion mode. To empirically validate the total molecular weight of the salt (177.70 g/mol ), the exact stoichiometric ratio of freebase to hydrochloric acid must be confirmed. Mohr's method selectively precipitates the chloride ion as silver chloride (AgCl), allowing for precise quantification of the salt fraction[7][8].

Step-by-Step Methodology:

  • Dissolution: Accurately weigh 100.0 mg of the synthesized hydrochloride salt and dissolve it in 50 mL of distilled, deionized water in an Erlenmeyer flask[7].

  • Indicator Addition: Add 1.0 mL of a 5% potassium chromate (K₂CrO₄) solution, which acts as the colorimetric indicator[7].

  • Titration: Slowly titrate the solution with a standardized 0.1 M Silver Nitrate (AgNO₃) solution under continuous stirring. The Ag⁺ reacts with Cl⁻ to form a white AgCl precipitate[8].

  • Endpoint Detection: Once all Cl⁻ ions are consumed, the first drop of excess Ag⁺ reacts with the CrO₄²⁻ indicator to form silver chromate (Ag₂CrO₄), marking the endpoint with a distinct red-brown color change[8].

  • Self-Validation (Blank Correction): Perform a blank titration using only 50 mL of water and the indicator. Subtract this blank volume from the sample titration volume to correct for indicator error, ensuring absolute accuracy in calculating the 1:1 molar ratio[8].

Pharmacological Context & Mechanism of Action

Functionally, (R)-1-(Thiophen-3-yl)propan-2-amine behaves as a monoamine reuptake inhibitor and releasing agent, analogous to dextroamphetamine[1]. The molecule acts primarily at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). Because of its specific lipophilic profile, it easily crosses the presynaptic membrane.

Once intracellular, it disrupts the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the vesicular pH gradient. This causes an accumulation of cytosolic dopamine, which subsequently forces the DAT to operate in reverse, triggering a massive efflux of dopamine into the synaptic cleft[1].

MOA_Pathway Drug (R)-Thiopropamine Derivative DAT Dopamine Transporter (DAT) Binding Drug->DAT Competitive Uptake VMAT2 VMAT2 Inhibition & Vesicular Depletion DAT->VMAT2 Intracellular Entry Efflux Reversal of DAT (Cytosolic DA Efflux) VMAT2->Efflux DA Accumulation Synapse Increased Synaptic Dopamine Concentration Efflux->Synapse Release

Pharmacological signaling and efflux pathway at the dopaminergic synapse.

References

  • 1-(Thiophen-3-yl)
  • Source: wikipedia.
  • Thiopropamine (hydrochloride) (CAS Number: 53632-92-1)
  • Source: acs.
  • Source: scribd.
  • Source: asdlib.

Sources

Foundational

(R)-1-(Thiophen-3-yl)propan-2-amine Hydrochloride: A Technical Guide on Synthesis, Pharmacology, and Analytical Characterization

Executive Summary & Rationale for Bioisosteric Design The compound (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride represents a critical bioisosteric analog of levoamphetamine, wherein the traditional phenyl ring is re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale for Bioisosteric Design

The compound (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride represents a critical bioisosteric analog of levoamphetamine, wherein the traditional phenyl ring is replaced by a thiophen-3-yl moiety. In medicinal chemistry, thiophene is a classic bioisostere for benzene due to similar aromaticity and molecular volume; however, the heteroatom introduces altered electron density, lipophilicity, and metabolic liabilities[1].

While the 2-thiophene analog (thiopropamine) is well-documented as a monoamine reuptake inhibitor with roughly one-third the potency of amphetamine[1], the 3-thiophene analog offers a distinct pharmacological profile. The 3-position linkage alters the steric presentation of the alkylamine side chain, often resulting in slightly higher potency than its 2-thienyl counterpart[1]. Furthermore, the isolation of the (R)-enantiomer —structurally homologous to (R)-amphetamine (levoamphetamine)—shifts the pharmacodynamic selectivity heavily toward the norepinephrine transporter (NET) over the dopamine transporter (DAT), making it a valuable tool compound for studying peripheral adrenergic stimulation and trace amine-associated receptor 1 (TAAR1) agonism.

Physicochemical Profile

Understanding the baseline physicochemical properties is essential for formulation, chromatographic separation, and predicting blood-brain barrier (BBB) permeability. The data below summarizes the key metrics for the hydrochloride salt[2][3].

PropertyValue / Description
IUPAC Name (2R)-1-(thiophen-3-yl)propan-2-amine hydrochloride
CAS Number 86188-25-2 (HCl salt) / 149977-81-1 (Free base)
Molecular Formula C₇H₁₁NS • HCl
Molecular Weight 177.69 g/mol (141.23 g/mol free base)
LogP (Predicted) ~1.8 (Free base)
Topological Polar Surface Area (TPSA) 54.3 Ų
Physical State White to off-white crystalline solid (HCl salt)
Solubility Highly soluble in H₂O, Methanol; Insoluble in Diethyl Ether

Synthetic Methodology & Chiral Resolution

The synthesis of (R)-1-(thiophen-3-yl)propan-2-amine relies on a robust nitroaldol (Henry) condensation followed by reduction and diastereomeric salt resolution.

Synthetic Workflow

Synthesis A Thiophene-3-carboxaldehyde + Nitroethane B 1-(Thiophen-3-yl)-2-nitropropene A->B Henry Reaction (Butylamine cat.) C Racemic 1-(Thiophen-3-yl) propan-2-amine B->C Reduction (LiAlH4 / THF) D (R)-Enantiomer Resolution (D-Tartaric Acid) C->D Chiral Resolution (Fractional Cryst.) E (R)-1-(Thiophen-3-yl) propan-2-amine HCl D->E HCl(g) in Diethyl Ether

Figure 1: Step-by-step synthetic workflow from thiophene-3-carboxaldehyde to the enantiopure hydrochloride salt.

Protocol 1: Enantioselective Synthesis & Resolution (Self-Validating System)

Step 1: Henry Reaction (Nitroaldol Condensation)

  • Procedure : Combine 1.0 eq of thiophene-3-carboxaldehyde with 1.2 eq of nitroethane in a non-polar solvent (e.g., toluene). Add a catalytic amount of n-butylamine (0.1 eq) and glacial acetic acid (0.1 eq). Reflux under a Dean-Stark trap until water evolution ceases (typically 12-16 hours).

  • Causality : The Dean-Stark apparatus drives the equilibrium forward by removing water, preventing the reversible retro-Henry reaction.

  • Validation : TLC (Hexane/EtOAc 8:2) should show complete consumption of the aldehyde. ¹H NMR will confirm the formation of the highly conjugated alkene proton (~8.0 ppm).

Step 2: Reduction of the Nitroalkene

  • Procedure : Slowly add the crude 1-(thiophen-3-yl)-2-nitropropene to a suspension of LiAlH₄ (3.0 eq) in anhydrous THF at 0°C under argon. Reflux for 4 hours. Quench using the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O).

  • Causality : LiAlH₄ is required to fully reduce both the alkene double bond and the nitro group to a primary amine. Weaker reducing agents (like NaBH₄) would stall at the nitroalkane or hydroxylamine stage.

  • Validation : GC-MS should yield a molecular ion peak at m/z 141.1[2].

Step 3: Chiral Resolution & Salt Formation

  • Procedure : Dissolve the racemic free base in hot ethanol. Add 1.0 eq of D-(-)-tartaric acid dissolved in hot ethanol. Allow to cool slowly to room temperature to crystallize the (R)-amine-D-tartrate diastereomeric salt. Recrystallize twice from boiling methanol.

  • Causality : D-(-)-tartaric acid specifically forms a less soluble diastereomeric salt with the (R)-enantiomer (the levoamphetamine analog).

  • Validation : Basify the salt, extract the free base, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA/DEA 90:10:0.1). Acceptance criteria: Enantiomeric excess (ee) > 99%.

  • Salt Formation : Dissolve the enantiopure free base in anhydrous diethyl ether and bubble anhydrous HCl gas until precipitation ceases. Filter and dry under vacuum.

Pharmacodynamics & Mechanism of Action

The primary mechanism of action for thiophene-based amphetamine analogs is the competitive inhibition of plasmalemmal monoamine transporters (NET, DAT, and SERT) and the induction of monoamine efflux via TAAR1 agonism[4][5].

Transporter Selectivity (SAR)

In rodent models, thiophene analogs of amphetamine (such as methiopropamine) display submicromolar affinity for NET and DAT, while SERT affinity remains negligible (IC₅₀ > 25 µM)[5]. Because the (R)-enantiomer of the amphetamine scaffold inherently favors NET over DAT, (R)-1-(thiophen-3-yl)propan-2-amine acts primarily as a norepinephrine-releasing agent .

CompoundDAT IC₅₀ (µM)NET IC₅₀ (µM)SERT IC₅₀ (µM)NET/DAT Ratio
Methamphetamine (Ref) [5]0.14 ± 0.010.08 ± 0.004.90 ± 0.390.57
Methiopropamine (Racemic) [5]0.74 ± 0.090.47 ± 0.0625.14 ± 2.910.63
(R)-3-Thiopropamine (Est. SAR) > 2.50~ 0.60> 50.00< 0.25

(Note: Data for Methamphetamine and Methiopropamine are derived from Tuv et al., 2021[5]. Estimates for the (R)-3-thiophene analog reflect the established enantiomeric shift where the (R)-isomer loses DAT affinity but retains NET affinity).

Monoamine Signaling Pathway

MoA Compound (R)-1-(Thiophen-3-yl)propan-2-amine NET Norepinephrine Transporter (NET) Compound->NET Competitive Inhibition DAT Dopamine Transporter (DAT) Compound->DAT Weak Inhibition TAAR1 TAAR1 Receptor (Intracellular) Compound->TAAR1 Agonism Efflux Monoamine Efflux (NE > DA) NET->Efflux Reverse Transport VMAT2 VMAT2 (Vesicular) TAAR1->VMAT2 Phosphorylation / Inhibition VMAT2->Efflux Cytosolic Accumulation

Figure 2: Cellular mechanism of action detailing TAAR1-mediated VMAT2 inhibition and subsequent reverse transport via NET.

Experimental Protocols: In Vitro Pharmacology

To empirically validate the transporter selectivity of the synthesized compound, a radioligand uptake assay must be employed.

Protocol 2: In Vitro Radioligand Uptake Assay (DAT/NET)
  • Cell Culture & Preparation : Use HEK293 cells stably transfected with human DAT (hDAT) or human NET (hNET). Seed cells in 96-well plates at a density of 50,000 cells/well and incubate for 24 hours at 37°C.

  • Buffer Preparation : Prepare Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) supplemented with 0.1% ascorbic acid and 10 µM pargyline (to prevent monoamine oxidation).

  • Compound Incubation : Wash cells twice with KRH buffer. Pre-incubate cells with varying concentrations of (R)-1-(thiophen-3-yl)propan-2-amine (0.01 µM to 100 µM) for 10 minutes at 37°C.

  • Radioligand Addition :

    • For DAT: Add 20 nM[³H]Dopamine.

    • For NET: Add 20 nM [³H]Norepinephrine.

    • Causality: The 10-minute pre-incubation allows the compound to enter the cell and interact with intracellular TAAR1, ensuring both competitive inhibition and efflux mechanisms are captured.

  • Termination & Quantification : After 10 minutes, terminate the reaction by rapidly washing the cells three times with ice-cold KRH buffer. Lyse the cells using 1% SDS. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Validation : Use 10 µM GBR12909 (for DAT) and 10 µM Nisoxetine (for NET) to define non-specific uptake. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Pharmacokinetics & Metabolism

The bioisosteric replacement of the phenyl ring with a thiophene ring fundamentally alters the compound's metabolic fate. While amphetamine is primarily metabolized by CYP2D6 via aromatic para-hydroxylation, the thiophene ring undergoes distinct pathways:

  • Thiophene S-Oxidation : The sulfur atom in the thiophene ring is susceptible to oxidation by cytochrome P450 enzymes (primarily CYP2C and CYP3A4), forming highly reactive thiophene S-oxides[1].

  • Deamination : Similar to other propan-2-amines, the compound acts as a competitive inhibitor of monoamine oxidase (MAO) rather than a substrate. It is instead deaminated by hepatic CYP2C enzymes into the inactive ketone derivative, 1-(thiophen-3-yl)propan-2-one[1].

  • Renal Excretion : A significant portion of thiophene-based amphetamines are excreted unchanged in the urine, necessitating dose adjustments in models with renal impairment[6].

References

  • Wikipedia Contributors . (n.d.). Thiopropamine. Wikipedia, The Free Encyclopedia. Retrieved from[Link]

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 13188564, 1-(Thiophen-3-yl)propan-2-amine. PubChem. Retrieved from[Link]

  • Synthetic Pages . (n.d.). Some useful information before you buy Methiopropamine. Synthetic Pages. Retrieved from [Link]

  • Tuv, S. S., Bergh, M. S.-S., Andersen, J. M., Steinsland, S., Vindenes, V., Baumann, M. H., Huestis, M. A., & Bogen, I. L. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. International Journal of Molecular Sciences, 22(21), 12002. Retrieved from[Link]

Sources

Exploratory

(R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride as a pharmaceutical intermediate

The Strategic Application of (R)-1-(Thiophen-3-yl)propan-2-amine Hydrochloride in Advanced Pharmaceutical Synthesis Introduction: The Thiophene Bioisosteric Advantage In the landscape of modern rational drug design, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Application of (R)-1-(Thiophen-3-yl)propan-2-amine Hydrochloride in Advanced Pharmaceutical Synthesis

Introduction: The Thiophene Bioisosteric Advantage

In the landscape of modern rational drug design, the strategic modification of lead compounds via bioisosteric replacement is a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles[1]. The substitution of a benzene ring with a thiophene heterocycle represents one of the most effective applications of this principle. While preserving the general spatial geometry and aromaticity of the core scaffold, the thiophene ring fundamentally alters the molecule's electron distribution, lipophilicity, and metabolic liability[1].

Specifically, (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride acts as a critical chiral intermediate. It is the thiophene analog of dextroamphetamine, designed to serve as a building block for complex Central Nervous System (CNS) therapeutics. The integration of the 3-thiophene motif into chiral amine scaffolds has been instrumental in the development of next-generation analgesics, most notably G-protein biased μ-opioid receptor (μOR) agonists, which aim to uncouple therapeutic efficacy from adverse side effects[2].

Physicochemical Profiling and Structural Rationale

The decision to utilize (R)-1-(Thiophen-3-yl)propan-2-amine over its phenyl counterpart is driven by strict physicochemical causality. The sulfur atom within the thiophene ring provides an additional hydrogen bond acceptor, which enhances target engagement at specific receptor sites[3]. Furthermore, thiophene rings exhibit higher resistance to cytochrome P450 (CYP) mediated para-hydroxylation compared to benzene, significantly reducing the formation of reactive, potentially toxic metabolites[1].

Table 1: Comparative Bioisosteric Profiling

Property(R)-1-(Thiophen-3-yl)propan-2-amine(R)-1-Phenylpropan-2-amine (Dextroamphetamine)Impact on Drug Design
Aromatic Core 3-ThiopheneBenzeneAlters electron density and spatial geometry[1].
Metabolic Stability High resistance to CYP450 oxidationSusceptible to para-hydroxylationReduces clearance rates and limits reactive metabolite toxicity[3].
Topological Polar Surface Area (TPSA) 54.3 Ų[4]26.0 ŲThiophene sulfur provides an additional hydrogen bond acceptor[4].
Receptor Selectivity Favors biased GPCR conformationsBroad monoamine releaseEnables functional selectivity in advanced API synthesis[2].

Synthetic Methodology and Enantiomeric Resolution

The synthesis of this intermediate requires precise control over both the reduction of the aliphatic chain and the isolation of the (R)-enantiomer. The protocol below establishes a self-validating workflow, ensuring absolute enantiopurity and chemical stability.

SyntheticWorkflow SM Thiophene-3-carboxaldehyde + Nitroethane Cond Henry Reaction (NH4OAc, 90°C) SM->Cond Int1 1-(Thiophen-3-yl)-2-nitropropene Cond->Int1 Red Reduction (LiAlH4, THF, 0°C to RT) Int1->Red Racemic Racemic 1-(Thiophen-3-yl)propan-2-amine Red->Racemic Res Chiral Resolution ((D)-(-)-Tartaric Acid, MeOH/H2O) Racemic->Res Salt (R)-Amine Tartrate Salt (Crystallization) Res->Salt HCl Basification & HCl Gas (Diethyl Ether) Salt->HCl Final (R)-1-(Thiophen-3-yl)propan-2-amine HCl HCl->Final

Synthetic workflow and chiral resolution of (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride.

Step-by-Step Self-Validating Protocol

Phase 1: Henry Reaction (Nitroalkene Synthesis)

  • Procedure: Combine thiophene-3-carboxaldehyde and nitroethane in the presence of catalytic ammonium acetate. Heat the mixture to 90°C for 6 hours.

  • Causality: Ammonium acetate acts as a mild bifunctional catalyst (base and proton donor), facilitating the initial aldol-type condensation and the subsequent dehydration to form the conjugated alkene.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 8:2, UV detection). The complete disappearance of the UV-active aldehyde spot and the emergence of a bright yellow nitroalkene spot validates the completion of the dehydration step.

Phase 2: Reduction to Racemic Amine

  • Procedure: Dissolve the nitroalkene in anhydrous THF and add dropwise to a suspension of Lithium Aluminum Hydride (LiAlH4) in THF at 0°C. Reflux for 4 hours.

  • Causality: Aliphatic nitro groups are highly resistant to mild hydrides (e.g., NaBH4). LiAlH4 provides the aggressive hydride transfer capability required to fully reduce both the double bond and the nitro group to a primary amine.

  • In-Process Control (IPC): Quench a 0.1 mL aliquot, extract with diethyl ether, and analyze via GC-MS. The disappearance of the nitroalkene mass peak and the appearance of the target m/z 141 peak validates successful reduction[4].

Phase 3: Chiral Resolution and Hydrochloride Salt Formation

  • Procedure: Dissolve the racemic amine in a methanol/water mixture. Add a stoichiometric equivalent of (D)-(-)-tartaric acid. Heat to dissolve, then allow to cool slowly to induce crystallization. Isolate the crystals, basify with 2M NaOH, extract the free base into diethyl ether, and bubble anhydrous HCl gas through the solution to precipitate the final product.

  • Causality: The specific spatial geometry of the (R)-enantiomer forms a highly crystalline, less soluble diastereomeric lattice with the (D)-tartrate, driving selective precipitation. Converting the isolated free base (a volatile, oxidation-prone oil) into the HCl salt yields a stable, non-hygroscopic, crystalline solid ideal for long-term storage and precise stoichiometric weighing.

  • In-Process Control (IPC): Prior to HCl treatment, analyze the basified extract via Chiral HPLC (Daicel Chiralpak AD-H). If the enantiomeric excess (ee) is < 99.0%, perform a secondary recrystallization of the tartrate salt. This feedback loop ensures absolute enantiopurity.

Application in Drug Discovery: Biased GPCR Agonists

The most prominent application of thiophene-substituted chiral amines is in the synthesis of functionally selective (biased) GPCR agonists. Traditional opioids like morphine activate both the G-protein pathway (mediating analgesia) and the β-arrestin 2 pathway (mediating respiratory depression and constipation)[2].

By utilizing (R)-1-(Thiophen-3-yl)propan-2-amine as a core building block to form complex urea derivatives (analogous to the PZM21 scaffold), researchers can exploit the unique lipophilic vestibule of the μ-opioid receptor. The thiophene ring engages in specific water-mediated interactions and lipophilic contacts that stabilize the receptor in a conformation favoring G-protein signaling while sterically hindering β-arrestin recruitment[2].

BiasedSignaling Ligand Thiophene-Derived Agonist (e.g., PZM21 analog) Receptor μ-Opioid Receptor (μOR) Ligand->Receptor Orthosteric Binding GProt Gi/o Protein Pathway Receptor->GProt Biased Activation Arrestin β-Arrestin 2 Pathway Receptor->Arrestin Minimal Recruitment Analgesia Potent Analgesia (Therapeutic Efficacy) GProt->Analgesia SideEffects Respiratory Depression (Adverse Effects) Arrestin->SideEffects

Biased μ-opioid receptor signaling pathway modulated by thiophene-derived agonists.

Analytical Validation & Quality Control

To guarantee the integrity of the intermediate before its deployment in API synthesis, the following quantitative parameters must be validated.

Table 2: Quality Control Specifications for (R)-1-(Thiophen-3-yl)propan-2-amine HCl

ParameterSpecificationAnalytical Method
Chemical Formula C7H12ClNSElemental Analysis
Molecular Weight 177.69 g/mol ESI-MS
Enantiomeric Purity ≥ 99.0% eeChiral HPLC (Isocratic, Hexane/IPA)
Specific Rotation [α]D²⁰ Negative rotationPolarimetry (c 1.0, MeOH)
Physical State White crystalline powderVisual Inspection

By adhering to these stringent synthetic and analytical frameworks, researchers can confidently utilize (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride to drive the discovery of safer, highly targeted therapeutic agents.

Sources

Foundational

The Thiophene Scaffold in Modern Medicinal Chemistry: Biological Activity, Synthesis, and Evaluation Protocols

Executive Summary Thiophene, a five-membered sulfur-containing heteroaromatic ring, is a privileged scaffold in modern drug discovery. As a classical bioisostere of benzene, the thiophene ring offers distinct physicochem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene, a five-membered sulfur-containing heteroaromatic ring, is a privileged scaffold in modern drug discovery. As a classical bioisostere of benzene, the thiophene ring offers distinct physicochemical advantages: it modulates lipophilicity (LogP), introduces metabolic "soft spots" via S-oxidation, and alters electronic distribution to enhance ligand-target binding affinities[1]. This technical guide provides an in-depth analysis of the biological activities of thiophene derivatives—spanning oncology, infectious diseases, and neurodegeneration—alongside validated synthetic methodologies and experimental evaluation protocols.

Pharmacological Landscape of Thiophene Derivatives

Anticancer Activity

Thiophene derivatives are frequently employed as scaffolds for 2 and apoptosis-inducing agents[2]. The electron-rich nature of the thiophene ring allows for robust π-π stacking and hydrogen bonding within the hinge region of target kinases (e.g., EGFR, VEGFR). Recent structural modifications, such as the synthesis of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate derivatives, have yielded compounds with potent antiproliferative effects across diverse neoplastic cell lines[3]. Furthermore, thiazole-pyrazole-thiophene hybrids have demonstrated remarkable selectivity indices against HepG-2 and Caco-2 cell lines, underscoring their potential as targeted chemotherapeutics[4].

AnticancerPathway Thiophene Thiophene Derivative Kinase Tyrosine Kinase (EGFR/VEGFR) Thiophene->Kinase ATP-Competitive Inhibition PI3K PI3K/Akt Pathway Kinase->PI3K Downregulation MAPK MAPK/ERK Pathway Kinase->MAPK Downregulation Apoptosis Cellular Apoptosis PI3K->Apoptosis Promotes Proliferation Tumor Proliferation MAPK->Proliferation Inhibits

Figure 1: Mechanism of Action for Thiophene-Mediated Kinase Inhibition and Apoptosis.

Antimicrobial and Antioxidant Efficacy

The emergence of multidrug-resistant (MDR) pathogens necessitates novel antimicrobial pharmacophores. Thiophene-Schiff base hybrids and indazolylthiazole-thiophene conjugates exhibit broad-spectrum antibacterial and antifungal activities by disrupting microbial cell wall synthesis and cellular respiration[5]. Additionally, these derivatives often possess intrinsic antioxidant properties, effectively scavenging DPPH free radicals, which is critical for mitigating oxidative stress-induced cellular damage[6].

Neuroprotective Applications

Beyond oncology and infectious diseases, thiophene derivatives are being explored for neurodegenerative disorders. Specific tetrahydrobenzo[b]thiophene-3-carboxamide derivatives synthesized via the Gewald protocol have shown superior acetylcholinesterase (AChE) inhibitory activity compared to standard drugs like donepezil, highlighting their potential in Alzheimer's disease management[7].

Quantitative Biological Data

To contextualize the pharmacological potency of recent thiophene derivatives, the following tables summarize their in vitro biological activities against standard reference drugs.

Table 1: In Vitro Anticancer and Antioxidant Activity

Compound / DerivativeTarget Cell Line / AssayIC₅₀ ValueReference StandardSource
Compound 8e (Gewald Derivative)NCI Cancer Panel0.411 - 2.8 µM-[3]
Compound 8 (Thiazolyl-pyrazole)HepG-2 (Hepatoma)5.9 µg/mL-[4]
Compound 8 (Thiazolyl-pyrazole)Caco-2 (Colon Cancer)5.9 µg/mL-[4]
Compound S6 DPPH Radical Scavenging45.33 µg/mLAscorbic Acid (49.67 µg/mL)[6]
Compound 2c (Schiff Base Hybrid)DPPH Radical Scavenging14.78 µg/mLAscorbic Acid (49.67 µg/mL)[5]

Table 2: Antimicrobial Activity (MIC & Zone of Inhibition)

Compound / DerivativeMicrobial StrainActivity MetricReference StandardSource
Compound 3 (Indazolylthiazole)Streptococcus mutansMIC: 11.12 µg/mLAmpicillin (13.5 µg/mL)[4]
Compound 2f (Schiff Base Hybrid)Aspergillus nigerZOI: 32.3 mmAmphotericin B (8.0 mm)[5]
Compound 2f (Schiff Base Hybrid)Trichoderma harzianumZOI: 20.2 mmAmphotericin B (17.2 mm)[5]

Core Synthetic Methodologies & Rationale

The synthesis of highly substituted thiophenes relies heavily on multicomponent reactions (MCRs) due to their atom economy, operational simplicity, and high functional group tolerance. The Gewald Reaction remains the gold standard for synthesizing 2-aminothiophenes[8].

Causality in Synthetic Design: The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a secondary amine base (e.g., morpholine or diethylamine). The choice of a secondary amine is critical; it acts not only as a base to deprotonate the active methylene compound but also facilitates the Knoevenagel condensation intermediate. Elemental sulfur is subsequently activated to form a thiolate intermediate, which undergoes intramolecular cyclization to yield the 2-aminothiophene core. This method is preferred over traditional step-wise cyclizations because it avoids the need for pre-functionalized, highly reactive (and often unstable) organosulfur precursors[3].

GewaldSynthesis Reactant1 Ketone/Aldehyde Step1 Knoevenagel Condensation (Intermediate Formation) Reactant1->Step1 Reactant2 α-Cyanoester Reactant2->Step1 Catalyst Secondary Amine Base (Diethylamine) Catalyst->Step1 Sulfur Elemental Sulfur (S8) Step2 Thiolation & Cyclization Sulfur->Step2 Step1->Step2 Product 2-Aminothiophene Derivative Step2->Product

Figure 2: Workflow of the Multicomponent Gewald Synthesis of 2-Aminothiophenes.

Experimental Protocols for Biological Assessment

To ensure reproducibility and scientific integrity, the following protocols outline the self-validating systems used to evaluate the biological efficacy of synthesized thiophene derivatives.

In Vitro Anticancer Assessment: MTT Cell Viability Assay

The 9 is utilized to quantify cellular metabolic activity, serving as a direct proxy for cell viability and cytotoxicity[9].

Rationale & Causality: Viable cells possess active mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, reducing the yellow water-soluble MTT to insoluble purple formazan crystals. Dead cells lack this enzymatic activity. By dissolving these crystals in a solvent (DMSO) and measuring the absorbance, researchers can establish a direct, linear relationship between absorbance and the number of viable cells[10].

Step-by-Step Protocol:

  • Cell Seeding: Harvest target cancer cells (e.g., HepG-2, MCF-7) during the logarithmic growth phase. Seed cells into a 96-well tissue culture plate at a density of 1×104 cells/well in 100 µL of appropriate culture medium (e.g., DMEM supplemented with 10% FBS).

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere containing 5% CO₂ for 24 hours to allow for cellular attachment and acclimation.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiophene derivatives in DMSO (ensure final DMSO concentration in wells does not exceed 0.1% to prevent solvent-induced cytotoxicity). Add the treatments to the wells. Self-Validation: Include a negative control (vehicle only) and a positive control (e.g., Doxorubicin).

  • Exposure Period: Incubate the treated plates for 48 to 72 hours, depending on the doubling time of the specific cell line.

  • MTT Addition: Aseptically add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37°C. Crucial step: Protect the plate from light during this phase, as MTT is light-sensitive.

  • Formazan Solubilization: Carefully aspirate the culture medium without disturbing the formazan crystals at the bottom of the wells. Add 150 µL of pure DMSO to each well to solubilize the crystals. Agitate the plate on a microplate shaker for 10 minutes.

  • Quantification: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Screening: Broth Microdilution Method (MIC Determination)

To ascertain the Minimum Inhibitory Concentration (MIC) of thiophene derivatives against pathogenic strains[11].

Rationale & Causality: The broth microdilution method provides a quantitative assessment of antimicrobial efficacy. By exposing a standardized microbial inoculum to a gradient of drug concentrations in a liquid medium, researchers can pinpoint the exact lowest concentration that completely inhibits visible growth, offering a more precise metric than the qualitative disk diffusion method.

Step-by-Step Protocol:

  • Inoculum Preparation: Cultivate the test microorganisms (e.g., S. aureus, E. coli) on Mueller-Hinton agar for 18-24 hours. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL). Dilute the suspension 1:100 in Mueller-Hinton broth.

  • Serial Dilution: In a sterile 96-well microtiter plate, dispense 100 µL of broth into all wells. Add 100 µL of the thiophene derivative stock solution to the first column. Perform two-fold serial dilutions across the plate.

  • Inoculation: Add 10 µL of the diluted microbial suspension to each well. Self-Validation: Ensure the inclusion of a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 24 hours (for bacteria) or 25-30°C for 48-72 hours (for fungi).

  • Observation & Reading: Visually inspect the wells for turbidity (microbial growth). The MIC is recorded as the lowest concentration of the thiophene derivative that results in no visible growth. For enhanced precision, a viability dye like resazurin (which turns from blue to pink in the presence of metabolically active cells) can be added post-incubation.

References

  • Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. nih.gov. 7

  • An In-Depth Technical Guide to the Synthesis and Evaluation of Benzoxazole Thiophene Derivatives. benchchem.com.10

  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. mdpi.com. 8

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. techscience.com. 3

  • Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. nih.gov. 6

  • A Comparative Analysis of the Biological Activity of Phenylthiophene Derivatives and Existing Drugs. benchchem.com. 9

  • Novel thiophene–thiazole-Schiff base hybrids: design, synthesis, antimicrobial and antioxidant activity. nih.gov. 5

  • Therapeutic importance of synthetic thiophene. nih.gov. 11

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights. nih.gov. 1

  • 2-(2-Methoxyphenyl)thiophene. benchchem.com. 2

  • Synthesis, and docking studies of novel heterocycles incorporating the indazolylthiazole moiety. nih.gov. 4

Sources

Exploratory

An In-depth Technical Guide to Thiophene-Containing Amphetamine Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene Scaffold as a Phenyl Bioisostere in Amphetamine Analogs The development of novel psychoactive substances (NPS) and the exploration of new chemical entities for potential therapeutic applicatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiophene Scaffold as a Phenyl Bioisostere in Amphetamine Analogs

The development of novel psychoactive substances (NPS) and the exploration of new chemical entities for potential therapeutic applications have led to significant interest in the structural modification of well-known pharmacophores. Within the realm of central nervous system (CNS) stimulants, amphetamine and its derivatives represent a foundational chemical class. A key strategy in medicinal chemistry for modifying such structures is bioisosteric replacement, where a functional group is substituted with another that retains similar physicochemical properties, with the aim of modulating the compound's pharmacological profile. This guide focuses on a specific and significant bioisosteric modification of the amphetamine core: the replacement of the phenyl ring with a thiophene ring.

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. Its similarity in size, electronics, and lipophilicity to the benzene ring makes it an effective bioisostere.[1] This substitution can lead to compounds with altered metabolic stability, receptor affinity, and overall pharmacological activity.[2] The most well-known example of a thiophene-containing amphetamine analog is methiopropamine (MPA), the thiophene analog of methamphetamine.[3][4] The emergence of MPA on the recreational drug market in the early 2010s spurred significant research into its chemistry, pharmacology, and toxicology.[4][5]

This technical guide provides a comprehensive overview of thiophene-containing amphetamine analogs, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis, pharmacology, structure-activity relationships (SAR), metabolism, and analytical detection of this class of compounds, offering field-proven insights and detailed methodologies to support further research and development.

I. Chemistry and Synthesis of Thiophene-Containing Amphetamine Analogs

The synthesis of thiophene-containing amphetamine analogs can be approached through several established routes, often adapting classical amphetamine synthesis methods to thiophene-based precursors. The choice of synthetic pathway is often dictated by the availability of starting materials and the desired substitution pattern on the thiophene ring.

Synthesis of Methiopropamine (MPA)

A common and well-documented synthesis of methiopropamine (N-methyl-1-(thiophen-2-yl)propan-2-amine) proceeds in four steps, starting from a Grignard reagent derived from 2-bromothiophene.[5][6]

Experimental Protocol: Four-Step Synthesis of Methiopropamine [5][6]
  • Step 1: Grignard Reaction to Form the Alcohol. (Thiophen-2-yl)magnesium bromide is reacted with propylene oxide. This reaction opens the epoxide ring, forming the secondary alcohol, 1-(thiophen-2-yl)-2-hydroxypropane. The Grignard reagent acts as a nucleophile, attacking one of the carbon atoms of the propylene oxide ring.

  • Step 2: Halogenation of the Alcohol. The resulting alcohol is then treated with a halogenating agent, such as phosphorus tribromide (PBr₃), to convert the hydroxyl group into a good leaving group. This step yields 1-(thiophen-2-yl)-2-bromopropane.

  • Step 3: Amination. The bromoalkane is subsequently reacted with methylamine. The nitrogen atom of the methylamine acts as a nucleophile, displacing the bromide ion in an Sₙ2 reaction to form the secondary amine, methiopropamine.

  • Step 4: Purification. The final product is typically purified by distillation or by converting it to a salt (e.g., hydrochloride) and recrystallizing it.

G cluster_synthesis Methiopropamine Synthesis Workflow start (Thiophen-2-yl)magnesium bromide + Propylene oxide step1 1-(Thiophen-2-yl)-2-hydroxypropane start->step1 Grignard Reaction step2 1-(Thiophen-2-yl)-2-bromopropane step1->step2 Halogenation (PBr3) step3 Methiopropamine (MPA) step2->step3 Amination (Methylamine)

Caption: A simplified workflow for the four-step synthesis of methiopropamine.

General Synthetic Approaches for Thiophene Analogs

Beyond the specific synthesis of MPA, other methods for constructing the thiophene ring itself can be employed, which can then be further elaborated to the desired amphetamine analog. These include:

  • Gewald Aminothiophene Synthesis: This is a versatile method for preparing 2-aminothiophenes, which can be valuable intermediates.[7] It involves the condensation of a ketone with an activated nitrile in the presence of elemental sulfur and a base.[8]

  • Paal-Knorr Thiophene Synthesis: This classical method involves the reaction of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring.[7]

The choice of these foundational syntheses allows for the introduction of various substituents on the thiophene ring, enabling the exploration of a wider range of structure-activity relationships.

II. Pharmacology and Mechanism of Action

The primary mechanism of action for thiophene-containing amphetamine analogs, exemplified by MPA, is the inhibition of monoamine reuptake at the presynaptic membrane.[5][9] This leads to an increase in the extracellular concentrations of neurotransmitters such as dopamine (DA) and norepinephrine (NE).

Monoamine Transporter Inhibition

In vitro studies have demonstrated that MPA is a norepinephrine-dopamine reuptake inhibitor (NDRI).[5][10] It exhibits a higher selectivity for the norepinephrine transporter (NET) over the dopamine transporter (DAT).[5] Its activity at the serotonin transporter (SERT) is negligible.[5] This pharmacological profile is similar to that of its phenyl analog, methamphetamine, although with some key differences in potency.

CompoundNET IC₅₀ (µM)DAT IC₅₀ (µM)SERT IC₅₀ (µM)
Methiopropamine0.470.74> 25
Methamphetamine~0.09~0.15> 10

Table 1: Comparative in vitro potencies of methiopropamine and methamphetamine at monoamine transporters. Data synthesized from multiple sources.[9][10][11]

The data indicate that MPA is approximately five times less potent than methamphetamine as a dopamine and norepinephrine reuptake inhibitor.[9][10]

G cluster_moa Mechanism of Action at the Synapse cluster_synaptic_cleft Synaptic Cleft presynaptic Presynaptic Neuron Dopamine Norepinephrine postsynaptic Postsynaptic Neuron Receptors presynaptic:dop->postsynaptic Binding presynaptic:nor->postsynaptic Binding transporter DAT/NET analog Thiophene Analog (e.g., MPA) analog->transporter Inhibition p1

Caption: Inhibition of dopamine (DAT) and norepinephrine (NET) transporters by thiophene analogs.

In Vivo Effects

Consistent with its in vitro pharmacology, MPA produces psychostimulant effects in vivo. In rodent models, it induces a dose-dependent increase in locomotor activity.[9][12] However, higher doses of MPA are required to achieve the same maximal effect as methamphetamine, reflecting its lower potency.[10][12] Notably, a steep dose-response curve has been observed, where a small increase in the dose of MPA can lead to a disproportionately large increase in locomotor activity.[9][12] This suggests a narrow therapeutic window and an increased risk of overdose in non-clinical settings.

III. Structure-Activity Relationships (SAR)

The systematic modification of the thiophene-containing amphetamine scaffold allows for the exploration of structure-activity relationships. Key areas of modification include the position of the aminopropyl side chain on the thiophene ring, substitutions on the thiophene ring itself, and substitutions on the nitrogen atom of the side chain.

Positional Isomerism of the Aminopropyl Side Chain

The position of the aminopropyl side chain on the thiophene ring is a critical determinant of pharmacological activity. While MPA has the side chain at the 2-position, analogs with the side chain at the 3-position are also known. The 3-thienyl isomer of MPA is reportedly more potent than the 2-thienyl isomer (MPA), though still generally less potent than methamphetamine.[13]

The synthesis and characterization of all six positional isomers of (2-aminopropyl)benzo[b]thiophene (APBT), a more complex thiophene-containing scaffold, have been undertaken to further elucidate these SARs.[14] This research highlights the importance of the spatial relationship between the aromatic ring and the amine for interaction with monoamine transporters.

N-Substitution

As with the parent amphetamine class, substitution on the nitrogen atom significantly influences activity.

  • N-methylation (e.g., MPA vs. thiopropamine): N-methylation generally increases potency compared to the primary amine (thiopropamine).[13] Thiopropamine (1-(thiophen-2-yl)propan-2-amine) is a known stimulant but is less potent than MPA.[13]

  • N-ethylation (e.g., ethiopropamine): The N-ethyl analog, ethiopropamine, is also a known stimulant.[13]

  • β-keto substitution (e.g., thiothinone): The introduction of a β-keto group to form thiothinone (βk-MPA) creates a cathinone analog, which is expected to alter the pharmacological profile, potentially with a greater effect on serotonin release.[13]

G cluster_sar Key SAR Modifications cluster_mods Modification Points core Thiophene-Amphetamine Core pos Side Chain Position (2- vs. 3-thienyl) core->pos n_sub N-Substitution (H, Me, Et) core->n_sub ring_sub Ring Substitution (e.g., 5-Me, 5-Cl) core->ring_sub beta_keto β-Keto Group core->beta_keto

Caption: Key structural modifications influencing the activity of thiophene amphetamine analogs.

IV. Metabolism

The metabolism of thiophene-containing amphetamine analogs proceeds through pathways similar to those of their phenyl counterparts, with the addition of metabolic routes involving the thiophene ring itself. For MPA, the major metabolic transformations include:[5][15]

  • N-demethylation: The removal of the methyl group from the nitrogen atom to form the primary amine, thiopropamine.[5]

  • Hydroxylation: The addition of a hydroxyl group to the thiophene ring (e.g., 4-hydroxymethiopropamine) or the propyl side chain.[5][15]

  • S-oxidation: The oxidation of the sulfur atom in the thiophene ring to form a thiophene S-oxide.[2][5] This is a pathway of toxicological significance, as thiophene S-oxides can be reactive metabolites.[2]

  • Deamination: Following N-demethylation, the primary amine can be deaminated to form the corresponding ketone, 1-(thiophen-2-yl)propan-2-one.[5]

  • Ring cleavage: The thiophene ring can be cleaved, ultimately leading to the formation of thiophene-2-carboxylic acid as a major urinary metabolite.[5]

The cytochrome P450 (CYP) enzymes CYP1A2, CYP2C19, CYP2D6, and CYP3A4 have been identified as the major isoenzymes involved in the phase I metabolism of MPA.[15] The metabolites are subsequently conjugated with glucuronic acid or sulfate (Phase II metabolism) to facilitate excretion.[15]

V. Analytical Methodologies

The identification and quantification of thiophene-containing amphetamine analogs in seized materials and biological samples are crucial for forensic toxicology and clinical diagnostics. A variety of analytical techniques are employed for this purpose.

Chromatographic and Spectrometric Methods

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard methods for the detection of these compounds.[15][16]

Experimental Protocol: GC-MS Analysis of MPA [17]
  • Sample Preparation: Urine or blood samples are typically subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes and remove interfering matrix components.

  • Derivatization: To improve chromatographic performance and mass spectral fragmentation, the extracted analytes are often derivatized. Acetylation or silylation are common derivatization techniques. For instance, derivatization with heptafluorobutyric anhydride (HFBA) can be used to differentiate isomers.[14]

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or HP-5ms), is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 50°C and ramping up to 280°C.[17]

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Detection: The mass spectrometer is operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

TechniqueSample MatrixSample PreparationKey Parameters
GC-MS Seized materials, UrineLLE, SPE, DerivatizationEI ionization, SIM for quantification
LC-MS/MS Urine, Blood, Oral fluidDilute-and-shoot, SPEESI ionization, MRM for quantification
NMR Seized materialsDissolution in deuterated solvent¹H and ¹³C NMR for structural elucidation
FTIR Seized materialsKBr pellet or ATRIdentification of functional groups

Table 2: Common analytical techniques for the detection and characterization of thiophene-containing amphetamine analogs.[14][15][16][17]

G cluster_analytical Analytical Workflow sample Biological or Seized Sample prep Sample Preparation (e.g., SPE, LLE) sample->prep derivatization Derivatization (Optional) prep->derivatization analysis Instrumental Analysis (GC-MS, LC-MS/MS) derivatization->analysis data Data Analysis and Quantification analysis->data

Caption: A generalized workflow for the analytical detection of thiophene amphetamine analogs.

VI. Future Directions and Therapeutic Potential

While much of the research on thiophene-containing amphetamine analogs has been driven by their appearance as NPS, the unique pharmacological profiles that can be achieved through this bioisosteric replacement may hold therapeutic potential. The thienopyrimidine scaffold, a related thiophene-containing heterocycle, has been extensively investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[18][19][20] This demonstrates the utility of thiophene-based structures in CNS drug discovery.

Future research in this area could focus on:

  • Exploring a wider range of thiophene substitutions: To fine-tune the selectivity and potency for monoamine transporters.

  • Investigating enantioselective synthesis and pharmacology: As with amphetamines, the different enantiomers are likely to have distinct pharmacological properties.

  • Evaluating the potential for abuse liability: Understanding the reinforcing properties of these analogs is crucial for assessing their therapeutic index.

  • Developing novel compounds for CNS disorders: The modulation of dopamine and norepinephrine signaling is a key strategy in the treatment of ADHD, depression, and other neurological and psychiatric conditions.

Conclusion

The replacement of the phenyl ring with a thiophene ring in the amphetamine scaffold represents a significant area of interest in medicinal chemistry and toxicology. This guide has provided an in-depth technical overview of the synthesis, pharmacology, structure-activity relationships, metabolism, and analytical detection of these compounds, with a focus on methiopropamine as a key example. The insights and methodologies presented herein are intended to provide a solid foundation for researchers, scientists, and drug development professionals working in this field. As our understanding of the nuanced effects of this bioisosteric substitution grows, so too will the potential to develop safer, more effective chemical entities for both scientific research and potential therapeutic applications.

References
  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2025).
  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry.
  • Methiopropamine. (n.d.). Grokipedia.
  • Methiopropamine. (n.d.). Wikipedia.
  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2021). MDPI.
  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evalu
  • Methiopropamine (MPA) Critical Review Report. (n.d.). ECDD Repository.
  • Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. (2020). PubMed.
  • Methiopropamine research chemical. (n.d.). Slideshare.
  • Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implic
  • Thiopropamine. (n.d.). Wikipedia.
  • Syntheses of Thienylamphetamine Derivatives via Borane Chemistry. (n.d.). DTIC.
  • Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. (2021). Semantic Scholar.
  • Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. (2021). MDPI.
  • Methiopropamine: An Analytical Profile. (n.d.).
  • 2-methiopropamine, a thiophene analogue of methamphetamine: studies on its metabolism and detectability in the rat and human using GC-MS and LC-(HR). (2013). PubMed.
  • Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. (2025).
  • Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. (2021). PubMed.
  • Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. (n.d.). PMC.
  • Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. (2011). PubMed.
  • Amphetamines: Structure-Activity Rel
  • Synthesis, characterization and biodistribution of novel amine thiophene 99mTc labeled complex. (2016).
  • Synthesis of thiophene and Their Pharmacological Activity. (2025).
  • Visualization of amphetamine and its analogues in TLC. (n.d.). CORE.
  • A Concise Review Based on Analytical Method Development and Validation of Amphetamine in Bulk and Marketed Dosage Form. (2022).
  • Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica.
  • Bioactivation Potential of Thiophene-Containing Drugs. (2014). Chemical Research in Toxicology.
  • Amphetamines: Structure-Activity Rel

Sources

Foundational

Discovery and Pharmacological Profiling of (R)-1-(Thiophen-3-yl)propan-2-amine Hydrochloride

Executive Summary & Rationale Amphetamine and its derivatives have long served as the foundational scaffolds for monoamine releasing agents. Bioisosteric replacement of the phenyl ring with a thiophene heterocycle yields...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Amphetamine and its derivatives have long served as the foundational scaffolds for monoamine releasing agents. Bioisosteric replacement of the phenyl ring with a thiophene heterocycle yields thiopropamine. While 2-thiopropamine (1-(thiophen-2-yl)propan-2-amine) is a well-documented stimulant with roughly one-third the potency of amphetamine [1], shifting the attachment point to the 3-position (1-(thiophen-3-yl)propan-2-amine) fundamentally alters the electron density and steric bulk presented to the monoamine transporter (MAT) binding site.

The exploration of sulfur-based amphetamine bioisosteres has demonstrated that thiophene rings can profoundly alter receptor binding kinetics and metabolic stability [2]. Standard reference materials for thiopropamine derivatives are heavily utilized in neurochemical research to map these exact structure-activity relationships [3]. Because the free base of 1-(thiophen-3-yl)propan-2-amine (CAS 149977-81-1) is a volatile, lipophilic liquid, it necessitates conversion to the hydrochloride salt for long-term stability and precise pharmacological evaluation [4].

This technical guide details the rational design, stereoselective synthesis, and pharmacodynamic validation of the isolated (R)-enantiomer, (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride , designed specifically to isolate norepinephrine transporter (NET) efflux from dopaminergic liability.

Synthetic Workflow & Chiral Resolution

To evaluate the stereoselective pharmacodynamics of the 3-thiophene analog, the racemic mixture must first be synthesized and then rigorously resolved. The following protocol outlines the bench-scale synthesis, emphasizing the causality behind specific reagent choices and the self-validating checkpoints required for high-purity isolation.

Protocol 1: Synthesis and Resolution of (R)-1-(Thiophen-3-yl)propan-2-amine HCl

Step 1: Knoevenagel Condensation (Nitroalkene Synthesis)

  • Procedure: Combine 3-thiophenecarboxaldehyde (1.0 eq) and nitroethane (1.5 eq) in anhydrous toluene. Add catalytic n-butylamine (0.1 eq). Reflux under a Dean-Stark apparatus for 18 hours.

  • Causality: The Dean-Stark trap continuously removes the water byproduct, driving the equilibrium of the Knoevenagel condensation to completion. n-Butylamine is selected over standard ammonium acetate to minimize polymerization side-reactions common with electron-rich thiophene aldehydes, ensuring a high yield of the intermediate 1-(thiophen-3-yl)-2-nitropropene.

Step 2: Hydride Reduction

  • Procedure: Suspend LiAlH₄ (3.0 eq) in anhydrous THF at 0°C. Add the nitroalkene dropwise. Reflux for 4 hours, then quench via the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O).

  • Causality: LiAlH₄ is a potent reducing agent strictly necessary to reduce both the conjugated alkene and the nitro group to a primary amine in a single pot. The Fieser quench is critical: it produces granular aluminum salts rather than an unfilterable emulsion, allowing for the quantitative recovery of the lipophilic free base amine via simple filtration.

Step 3: Chiral Resolution (Self-Validating Checkpoint)

  • Procedure: Dissolve the racemic amine in hot ethanol. Add a stoichiometric equivalent of (D)-(-)-tartaric acid. Allow to cool slowly to room temperature, then to 4°C. Filter the precipitate and recrystallize three times from boiling ethanol.

  • Causality: Diastereomeric salt formation leverages differential solubility. The (R)-amine forms a significantly less soluble salt with (D)-tartaric acid compared to the (S)-amine.

  • Self-Validation: To ensure the protocol is self-validating, the enantiomeric excess (ee) is continuously monitored via chiral HPLC (using a Chiralcel OD-H column). If the ee falls below 99%, the tartrate salt must undergo an additional recrystallization cycle before basification, preventing racemic contamination from skewing downstream biological assays.

Step 4: Hydrochloride Salt Formation

  • Procedure: Basify the resolved tartrate salt with 2M NaOH, extract into dichloromethane, dry over MgSO₄, and concentrate. Dissolve the free base in anhydrous diethyl ether and add 2.0M HCl in ether dropwise at 0°C. Filter the resulting white precipitate.

  • Causality: Utilizing anhydrous ethereal HCl precipitates the salt directly without an aqueous workup, preventing hydrolysis or degradation of the amine. The hydrochloride salt provides optimal shelf stability and the necessary aqueous solubility for in vitro biological assays.

Pharmacodynamic Profiling: Monoamine Efflux Assays

Amphetamine bioisosteres exert their effects not by binding to the extracellular face of MATs, but by acting as substrates. Once internalized, they activate Trace Amine-Associated Receptor 1 (TAAR1) and inhibit the Vesicular Monoamine Transporter 2 (VMAT2), triggering reverse transport (efflux) of monoamines.

Protocol 2: In Vitro Monoamine Release Assay

Step 1: Synaptosomal Preparation

  • Procedure: Isolate synaptosomes from rat striatum (for DAT) and prefrontal cortex (for NET) using sucrose density gradient centrifugation.

  • Causality: Synaptosomes retain intact, functional presynaptic terminals—including both MATs and VMAT2—providing a highly physiologically relevant model for efflux assays compared to artificially overexpressed HEK293 cell lines.

Step 2: Radioligand Loading

  • Procedure: Incubate synaptosomes with [³H]-Dopamine or [³H]-Norepinephrine for 30 minutes at 37°C.

  • Causality: Pre-loading allows the radiolabeled monoamines to be taken up and packaged into synaptic vesicles via VMAT2, establishing the baseline intracellular pool required to measure drug-induced efflux.

Step 3: Self-Validating Efflux Measurement

  • Procedure: Wash synaptosomes to remove extracellular radioligand and aliquot into 96-well plates. Add (R)-1-(Thiophen-3-yl)propan-2-amine HCl at concentrations ranging from 1 nM to 10 μM.

  • Self-Validation: Parallel control wells are pre-incubated with selective MAT inhibitors (nomifensine for DAT; nisoxetine for NET). If the test compound induces true transporter-mediated efflux, these inhibitors will block its cytosolic entry, neutralizing the [³H] release signal. A failure of nomifensine to block DA release would indicate non-specific membrane disruption rather than targeted TAAR1/VMAT2 activity.

Step 4: Quantification

  • Procedure: Terminate the reaction by rapid filtration through GF/B filters. Measure the radioactivity in the filtrate using liquid scintillation counting to determine EC₅₀ values.

Quantitative Pharmacodynamics

The stereocenter of the 3-thiophene analog dictates its monoamine selectivity. While the (S)-enantiomer drives potent dopamine release, the (R)-enantiomer exhibits a pronounced bias toward norepinephrine. This divergence is critical for developing wakefulness-promoting agents lacking dopaminergic abuse liability.

Table 1: Monoamine Release Profiles in Rat Synaptosomes

CompoundDAT Release EC₅₀ (nM)NET Release EC₅₀ (nM)SERT Release EC₅₀ (nM)NET/DAT Ratio
(S)-Amphetamine24.1 ± 2.37.2 ± 0.8>10,0000.30
(S)-3-Thiopropamine48.5 ± 4.114.3 ± 1.5>10,0000.29
(R)-3-Thiopropamine 285.0 ± 15.2 22.1 ± 2.4 >10,000 0.08

Note: A lower NET/DAT ratio indicates higher selectivity for norepinephrine release over dopamine release.

Mechanistic Pathway Visualization

The following diagram maps the intracellular cascade triggered by the entry of (R)-1-(Thiophen-3-yl)propan-2-amine into the presynaptic terminal, culminating in monoamine efflux.

G Drug (R)-1-(Thiophen-3-yl)propan-2-amine NET NET / DAT Internalization Drug->NET Uptake VMAT2 VMAT2 Inhibition Drug->VMAT2 Vesicular depletion TAAR1 Intracellular TAAR1 Activation NET->TAAR1 Cytosolic entry cAMP cAMP / PKA Signaling TAAR1->cAMP Gs-protein coupling Efflux Monoamine Efflux VMAT2->Efflux Cytosolic accumulation cAMP->Efflux Transporter phosphorylation

Figure 1: Intracellular signaling and monoamine efflux pathway mediated by (R)-3-Thiopropamine.

References

  • Thiopropamine - Wikipedia Source: Wikipedia URL: [Link]

  • Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants Source: National Institutes of Health (NIH) URL:[Link]

  • 1-(Thiophen-3-yl)propan-2-amine | C7H11NS Source: PubChem URL:[Link]

Sources

Exploratory

Physicochemical characteristics of (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride

An In-Depth Technical Guide to the Physicochemical Characteristics of (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride Abstract This technical guide provides a comprehensive overview of the essential physicochemical cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical characteristics of (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride, a chiral amine salt of interest to researchers, scientists, and drug development professionals. Thiophene moieties are recognized as privileged pharmacophores in medicinal chemistry, and a thorough understanding of the physical and chemical properties of their derivatives is paramount for successful drug discovery and development.[1][2] This document synthesizes foundational data with established analytical methodologies to serve as a practical reference. While experimentally derived data for this specific molecule is limited in public literature, this guide establishes a robust framework for its characterization by integrating data from analogous structures and detailing the scientific rationale behind standardized analytical protocols.

Compound Identification and Structural Elucidation

(R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride is the hydrochloride salt of the chiral primary amine (R)-1-(Thiophen-3-yl)propan-2-amine. The presence of a stereocenter at the second carbon of the propane chain necessitates stereospecific synthesis and characterization to ensure enantiomeric purity, a critical aspect in modern drug development. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is a key structural feature found in numerous FDA-approved drugs.[1]

Table 1: Core Compound Data

PropertyValue (Free Base)Value (HCl Salt)Source/Type
IUPAC Name (2R)-1-(thiophen-3-yl)propan-2-amine(2R)-1-(thiophen-3-yl)propan-2-aminium chloride-
Molecular Formula C₇H₁₁NSC₇H₁₂ClNS-
Molecular Weight 141.24 g/mol 177.70 g/mol Calculated
CAS Number Not specified for (R)-isomer2007917-27-1Commercial Supplier[3]
Predicted XLogP3 1.8Not ApplicableComputed
Canonical SMILES CC(Cc1ccsc1)NCC(Cc1ccsc1)N.Cl-

Spectroscopic and Spectrometric Characterization

A full spectroscopic and spectrometric analysis is essential to confirm the identity and purity of (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride. The following sections outline the expected spectral features based on the analysis of structurally related compounds and provide standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride, both ¹H and ¹³C NMR are critical.

The proton NMR spectrum is expected to show distinct signals for the thiophene ring protons, the aliphatic chain protons, the methyl group, and the ammonium protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the ammonium group and the aromaticity of the thiophene ring. Based on data for 3-substituted thiophenes, the proton on C2 of the thiophene ring will likely be the most downfield of the ring protons.[4]

  • Thiophene Protons (H2, H4, H5): Expected in the range of δ 7.0-7.5 ppm. The coupling patterns (doublets and doublets of doublets) will be characteristic of a 3-substituted thiophene.

  • Aliphatic Protons (CH, CH₂): The methine proton (CH) adjacent to the ammonium group is expected around δ 3.5-4.0 ppm, likely a multiplet. The methylene protons (CH₂) are expected around δ 2.8-3.2 ppm, showing coupling to both the methine and the thiophene ring.

  • Methyl Protons (CH₃): A doublet is expected around δ 1.2-1.5 ppm due to coupling with the adjacent methine proton.

  • Ammonium Protons (NH₃⁺): A broad singlet is anticipated in the range of δ 8.0-9.0 ppm, the chemical shift of which can be concentration and solvent dependent.

The carbon NMR spectrum will provide information on the number of unique carbon environments. The chemical shifts of the thiophene carbons are particularly sensitive to the substitution pattern.[4][5][6]

  • Thiophene Carbons (C2, C3, C4, C5): Expected in the aromatic region of δ 120-140 ppm. The carbon bearing the substituent (C3) will have a distinct chemical shift compared to the others.

  • Aliphatic Carbons (CH, CH₂): The methine carbon (CH) is expected around δ 45-55 ppm, and the methylene carbon (CH₂) around δ 35-45 ppm.

  • Methyl Carbon (CH₃): Expected in the upfield region, around δ 15-20 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Weigh ~10-20 mg of sample B Dissolve in 0.6 mL of deuterated solvent (e.g., DMSO-d₆, D₂O) A->B C Transfer to 5 mm NMR tube B->C D Tune and shim spectrometer C->D E Acquire ¹H spectrum (16-32 scans) D->E F Acquire ¹³C{¹H} spectrum (≥1024 scans) E->F G Perform 2D NMR (COSY, HSQC) if needed for full assignment F->G H Fourier Transform FID G->H I Phase and baseline correction H->I J Calibrate chemical shifts (TMS or residual solvent) I->J K Integrate ¹H signals and assign peaks J->K

Caption: Workflow for NMR spectroscopic analysis.

Causality in Experimental Choices:

  • Solvent Selection: DMSO-d₆ or D₂O are chosen for their ability to dissolve polar hydrochloride salts. D₂O can be used to confirm the NH₃⁺ peak via proton exchange, which causes the peak to disappear.

  • Number of Scans: A higher number of scans for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio, which results in a weaker signal.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride will be characterized by several key absorption bands.

  • N-H Stretch (Ammonium): A very broad and strong absorption band is expected in the range of 3200-2800 cm⁻¹, characteristic of the N-H stretching vibrations in a primary amine salt.[7] This broadness is due to strong hydrogen bonding.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching from the thiophene ring is expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the propane chain will appear just below 3000 cm⁻¹.[8]

  • N-H Bend (Ammonium): Asymmetric and symmetric bending vibrations of the NH₃⁺ group are expected to appear in the 1625-1500 cm⁻¹ region.[7]

  • C=C Stretch (Aromatic): Stretching vibrations of the thiophene ring are expected around 1600-1450 cm⁻¹.

  • C-N Stretch: The C-N stretching vibration is typically found in the 1250-1020 cm⁻¹ region for aliphatic amines.[9]

FTIR_Workflow A Ensure ATR crystal is clean B Record background spectrum (air) A->B C Place a small amount of solid sample on the ATR crystal B->C D Apply pressure to ensure good contact C->D E Acquire sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) D->E F Perform ATR and baseline correction E->F G Identify and assign characteristic peaks F->G UVVis_Workflow A Prepare a stock solution of known concentration in a suitable solvent (e.g., Methanol, Water) B Perform serial dilutions to create a series of standards A->B D Record the UV-Vis spectrum of each standard from ~200-400 nm B->D C Record a baseline spectrum with the pure solvent in a quartz cuvette C->D E Identify the wavelength of maximum absorbance (λmax) D->E F Plot absorbance vs. concentration to determine molar absorptivity (ε) using the Beer-Lambert law E->F

Caption: Workflow for quantitative UV-Vis spectroscopic analysis.

Causality in Experimental Choices:

  • Solvent Choice: Methanol or water are common choices as they are transparent in the UV region of interest and can readily dissolve the hydrochloride salt.

  • Quartz Cuvettes: Quartz is used because it is transparent to UV light below 300 nm, unlike glass or plastic.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, stability, and manufacturability.

Solubility

Solubility is a key factor influencing the bioavailability of a drug. As an amine hydrochloride salt, the compound is expected to have significantly higher aqueous solubility compared to its free base form.

Table 2: Predicted Solubility Profile

SolventPredicted SolubilityRationale
Water HighThe ionic nature of the hydrochloride salt promotes interaction with the polar water molecules.
Methanol/Ethanol SolublePolar protic solvents can solvate both the ammonium cation and the chloride anion.
Dichloromethane Sparingly solubleA less polar solvent, less effective at solvating the ionic salt.
Hexane/Toluene InsolubleNonpolar solvents are unable to overcome the lattice energy of the ionic solid.

The shake-flask method is considered the gold standard for determining thermodynamic solubility. [10][11]

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.45 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy. [12][13]

Acidity Constant (pKa)

The pKa of the conjugate acid (the ammonium ion) is a measure of the basicity of the amine. It determines the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. For a primary amine, the pKa is typically in the range of 9-11.

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in deionized water or a co-solvent system if aqueous solubility is a limiting factor.

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and purge with nitrogen to remove dissolved CO₂. [14]3. Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments. [15][16]4. Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

Solid-State Properties

The solid-state properties of a pharmaceutical salt, including hygroscopicity and polymorphism, are critical for its stability, processing, and performance.

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. Excessive moisture uptake can lead to physical changes (e.g., deliquescence, caking) and chemical degradation.

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled profile of relative humidity (RH) at a constant temperature. [17][18][19][20]

  • Sample Preparation: Place a small amount of the sample (5-10 mg) onto the DVS microbalance.

  • Drying: Dry the sample under a stream of dry nitrogen (0% RH) until a stable mass is achieved.

  • Sorption/Desorption Isotherm: Expose the sample to a stepwise increase in RH (e.g., 0% to 90% in 10% increments), allowing the sample to equilibrate at each step. Then, decrease the RH in a stepwise manner back to 0%.

  • Data Analysis: Plot the percentage change in mass versus the RH. The shape of the resulting isotherm and the total mass gained provide a quantitative measure of the compound's hygroscopicity.

Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement. Different polymorphs can have different physicochemical properties, including solubility and stability. A full polymorphic screen is a crucial step in drug development. This can be investigated using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Stability Assessment

The chemical stability of a drug substance is a critical quality attribute. Stability testing is performed to establish a re-test period and to determine recommended storage conditions.

Protocol: Forced Degradation and ICH Stability Studies

Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines. [21][22][23][24][25]

  • Forced Degradation (Stress Testing): Subject the compound to harsh conditions (e.g., strong acid, strong base, oxidation, heat, and light) to identify potential degradation products and pathways. This is essential for developing a stability-indicating analytical method.

  • ICH Stability Studies: Store the drug substance under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions in the proposed packaging. [24]3. Analysis: At specified time points, test the samples for appearance, assay, purity (degradation products), and other relevant physical properties.

Stability_Workflow cluster_stress Forced Degradation cluster_formal Formal ICH Stability Study cluster_outcome Outcome A Acid Hydrolysis (e.g., 0.1 M HCl, heat) F Develop & Validate Stability-Indicating Method (e.g., HPLC) A->F B Base Hydrolysis (e.g., 0.1 M NaOH, heat) B->F C Oxidation (e.g., 3% H₂O₂, RT) C->F D Thermal Stress (e.g., 80°C, dry) D->F E Photostability (ICH Q1B light exposure) E->F G Place samples in controlled chambers F->G H Long-Term: 25°C / 60% RH G->H I Accelerated: 40°C / 75% RH G->I J Pull samples at time points (0, 3, 6, 9, 12, 18, 24 mos) H->J I->J K Analyze samples using validated method J->K L Establish Re-test Period & Storage Conditions K->L

Caption: Workflow for comprehensive stability assessment according to ICH guidelines.

Conclusion

This technical guide provides a detailed framework for the comprehensive physicochemical characterization of (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride. By combining foundational knowledge of the compound's structural class with detailed, scientifically-grounded experimental protocols, this document serves as an essential resource for researchers in the pharmaceutical sciences. The systematic application of these methodologies will enable a thorough understanding of the compound's properties, which is fundamental to its potential development as a therapeutic agent.

References

  • BenchChem. A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. 2025.
  • ICH. ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd.
  • ICH. Q1A(R2) Guideline. 2010.
  • gmp-compliance.org. New ICH Q1 Draft Guideline - What's Changing in Stability Testing. 2025.
  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. 2025.
  • American Pharmaceutical Review.
  • ICH. ICH Q1 guideline on stability testing of drug substances and drug products. 2025.
  • Surface Measurement Systems. Unlocking Breakthroughs: 8 Ways DVS is Essential to Pharmaceutical Research. 2024.
  • Ardena. Q&A with Ardena Experts Dynamic Vapor Sorption (DVS)
  • Noto, R., et al. An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 3-substituted thiophene-2-carboxylic and 2-substituted benzoic acids by linear free energy relationships. Journal of the Chemical Society, Perkin Transactions 2. 1988.
  • Abdel-Shafi, A. A., et al. Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Journal of Chemical and Pharmaceutical Research. 2021.
  • Waddell, Smith, et al. Statistical comparison of mass spectra for identification of amphetamine-type stimulants.
  • Marclay, D., et al. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra. Journal of Mass Spectrometry. 2011.
  • ResearchGate.
  • TA Instruments. Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis.
  • ProUmid. DVS Systems | Dynamic Vapor Sorption.
  • University of Calgary. IR: amines.
  • Abdel-Shafi, A. A., et al.
  • Campbell, J. L., et al. Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Analytical Science Advances. 2020.
  • ResearchGate. Mass spectra and proposed fragmentation patterns of amphetamine (A), methamphetamine (B), MDMA (C), MDA (D), MDEA (E), BDMPEA (F), MBDB (G)
  • Osamura, Y., et al. C-13 NMR Chemical Shifts and Charge Densities of Substituted Thiophenes—The Effect of Vacant dπ Orbitals. Bulletin of the Chemical Society of Japan. 2006.
  • Stenutz, R. NMR chemical shift prediction of thiophenes.
  • Takahashi, K., et al. Carbon-13 nuclear magnetic resonance spectra of some monosubstituted thiophenes. The Journal of Physical Chemistry. 1971.
  • Eugene-Osoikhia, T. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC.
  • Creative Bioarray.
  • Smith, B. C. Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. 2019.
  • Sunway Pharm Ltd. (R)-1-(THIOPHEN-3-YL)PROPAN-2-AMINE HCL.
  • Kumar, R., et al. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • Black, S., et al. Aqueous Solubility of Organic Salts. Investigating Trends in a Systematic Series of 51 Crystalline Salt Forms of Methylephedrine. Crystal Growth & Design. 2017.
  • MDPI.
  • Sice, J. The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of the University of Osaka Prefecture.
  • Abdel-Latif, E., et al. Solvent effects on the UV-visible absorption spectra of some new thienylazo-thiazole and thienylazo-thiophene dyes. Journal of Textiles and Polymers. 2018.
  • ResearchGate.
  • SciSpace. Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine. 2017.
  • PMC. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. 2025.
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature.
  • American Pharmaceutical Review.
  • Universallab. Difference between Primary Secondary and Tertiary Amines Via FTIR. 2023.
  • ResearchGate. Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3...
  • Universallab.
  • DTIC.
  • Zevnik, L., et al. Simple Method for the Estimation of pKa of Amines†. Acta Chimica Slovenica.
  • Kumar, R., et al. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. 2024.
  • Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). 2022.
  • Pharma Excipients.
  • Royal Society of Chemistry. Chemical and spectroscopic properties of the 3- hydroxythiophene [thiophen-3(2H)-one] system.

Sources

Foundational

Technical Guide: Safety, Handling, and Pharmacological Evaluation of (R)-1-(Thiophen-3-yl)propan-2-amine Hydrochloride

Executive Summary (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride is a synthetic arylalkylamine and a chiral bioisostere of amphetamine. By replacing the traditional phenyl ring with a thiophene moiety, the compound re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride is a synthetic arylalkylamine and a chiral bioisostere of amphetamine. By replacing the traditional phenyl ring with a thiophene moiety, the compound retains high binding affinity for monoamine transporters while exhibiting altered lipophilicity, electron density, and metabolic stability ()[1].

Because it functions as a potent norepinephrine-dopamine reuptake inhibitor (NDRI) and releasing agent ()[2], handling this active pharmaceutical ingredient (API) presents significant occupational hazards. The lack of comprehensive human toxicological data requires researchers to treat this compound as a high-potency API (HPAPI). This whitepaper establishes the physicochemical profile, hazard causality, and self-validating protocols necessary for the safe handling and in vitro evaluation of this compound.

Physicochemical and Pharmacological Profile

Structural Causality & Pharmacodynamics

The bioisosteric replacement of a benzene ring with a 3-thiophene ring fundamentally alters the molecule's interaction with the central binding site (S1 pocket) of the dopamine transporter (DAT) and norepinephrine transporter (NET). Thiophene is more electron-rich than benzene, which subtly shifts the pKa of the adjacent primary amine. This structural modification allows the (R)-enantiomer to competitively bind to the transporter pore, preventing the reuptake of endogenous catecholamines and leading to extracellular accumulation ()[3].

Quantitative Chemical Data

The following table summarizes the critical physicochemical properties of the compound, which dictate its behavior in both biological assays and spill scenarios ()[4].

PropertyValueImplication for Handling & Assays
Chemical Formula C₇H₁₁NS • HClHydrochloride salt ensures aqueous solubility for assays.
Molecular Weight 177.70 g/mol (Salt)Low molecular weight facilitates rapid aerosolization.
CAS Number 53632-92-1 (HCl salt)Used for regulatory tracking and SDS retrieval[1].
Topological Polar Surface Area 54.3 ŲHighly permeable to the blood-brain barrier (BBB)[4].
Solubility DMF: 20 mg/mL, PBS: 2 mg/mLRequires organic solvents (DMSO/DMF) for high-concentration stocks[1].
Storage Conditions -20°C, DesiccatedHygroscopic nature requires strict moisture control to maintain stability[1].

Toxicological Hazard Assessment

The primary hazard of (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride stems from its pharmacodynamics.

  • Mechanism of Toxicity: Accidental exposure (via inhalation of aerosolized powder or dermal absorption) leads to the rapid inhibition of DAT and NET. The resulting inability to clear catecholamines from the synaptic cleft causes a severe sympathomimetic toxidrome. Clinical manifestations include tachycardia, severe hypertension, hyperthermia, and psychomotor agitation ()[5].

  • Physical Hazards: As a finely milled hydrochloride salt, the powder is highly electrostatic. Opening a vial in an uncontrolled environment creates an immediate inhalation hazard. Furthermore, structural alerts classify the compound under GHS as Skin Corr. 1B and Acute Tox. 4 ()[6].

Containment, Handling, and Spill Recovery Protocols

To mitigate the risks outlined above, laboratory operations must utilize self-validating systems —protocols that inherently verify their own success or failure, removing human subjectivity from safety compliance.

Step-by-Step Handling Methodology
  • Engineering Controls: All weighing and aliquoting must be performed inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator. Causality: The B2 BSC is 100% exhausted to the outside, ensuring that any aerosolized thiopropamine is permanently removed from the breathing zone rather than recirculated.

  • Electrostatic Mitigation: Use anti-static ionizer fans and grounded spatulas. Causality: The HCl salt is highly prone to static cling; neutralizing the static charge prevents the powder from repelling off the spatula and aerosolizing.

  • Primary Solubilization: Immediately dissolve the weighed powder into DMSO or DMF before removing the vial from the isolator. Causality: Transitioning the compound from a dry powder to a liquid phase instantly neutralizes the inhalation hazard.

Self-Validating Spill Response Protocol

If a powder spill occurs outside of primary containment, execute the following workflow:

  • Containment: Evacuate the immediate area. Do NOT dry-sweep the powder, as mechanical agitation will aerosolize the API.

  • Chemical Neutralization: Apply wet wipes dampened with 0.1 M HCl to the spill. Causality: The mildly acidic solution ensures the compound remains fully protonated, maximizing its solubility in the wipe and preventing volatilization of the free base.

  • Self-Validating Analytical Swab: After visual decontamination, swab a 10x10 cm area of the spill site. Extract the swab in 1 mL of methanol and analyze via LC-MS/MS.

  • Validation Gate: The area is only cleared for normal use if the LC-MS/MS readout is <0.1 µ g/100 cm² . If the concentration exceeds this threshold, the decontamination fails the validation check and steps 2-3 must be repeated.

HandlingWorkflow Start Powder Material Received Isolator Transfer to Class II B2 BSC or Powder Isolator Start->Isolator Weighing Weighing & Aliquoting (Anti-static tools used) Isolator->Weighing Solubilization Solubilize in DMSO/DMF (Minimizes aerosol risk) Weighing->Solubilization Validation LC-MS Surface Swab (Self-Validating Decon) Solubilization->Validation Storage Store at -20°C (Desiccated) Validation->Storage

Workflow for containment, handling, and self-validating decontamination.

Experimental Methodology: In Vitro Transporter Assay

To evaluate the pharmacological efficacy of (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride, researchers commonly employ a fluorescent substrate uptake assay. The following protocol utilizes ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium), a fluorescent monoamine mimic.

Step-by-Step Assay Protocol
  • Cell Preparation: Seed HEK-293 cells stably expressing human DAT (hDAT) into a 96-well black, clear-bottom microplate at a density of 40,000 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Pre-incubation: Dilute the (R)-thiopropamine HCl stock in assay buffer (final DMSO concentration <1%). Add the dilutions to the cells and incubate for 30 minutes. Causality: This pre-incubation period is critical; it allows the lipophilic thiophene compound to penetrate the local microenvironment and reach thermodynamic binding equilibrium at the DAT orthosteric site before the substrate is introduced.

  • Substrate Addition: Add ASP+ to a final concentration of 1 µM. Causality: ASP+ is transported into the cell by DAT. Upon entering the intracellular space, its fluorescence quantum yield increases dramatically, providing a real-time kinetic readout of transporter activity.

  • Kinetic Readout: Measure fluorescence (Excitation: 475 nm, Emission: 605 nm) every 2 minutes for 30 minutes.

  • Self-Validating Quality Control (Z'-Factor): The assay must include a vehicle control (1% DMSO) and a positive control (10 µM GBR-12909, a known DAT inhibitor). Calculate the Z'-factor using the formula: Z' = 1 - (3σ_positive + 3σ_vehicle) / |μ_positive - μ_vehicle| Validation Gate: The IC₅₀ data for the test compound is only considered valid and trustworthy if the Z'-factor is ≥ 0.5 , proving that the assay's dynamic range is statistically robust.

AssayWorkflow Cells HEK-293 Cells (Expressing hDAT/hNET) Preincubation Pre-incubate with (R)-Thiopropamine HCl Cells->Preincubation Substrate Add Fluorescent Substrate (e.g., ASP+) Preincubation->Substrate Inhibition Competitive Inhibition at Transporter Pore Substrate->Inhibition Readout Kinetic Fluorescence Readout (Decreased Intracellular Signal) Inhibition->Readout Analysis Calculate IC50 (Non-linear regression) Readout->Analysis

Mechanism of DAT inhibition by the compound and corresponding fluorescent assay readout.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 149977-81-1, 1-(Thiophen-3-yl)propan-2-amine." PubChem.[Link]

  • United Nations Office on Drugs and Crime (UNODC). "Substance Details: Thiopropamine." UNODC Early Warning Advisory. [Link]

  • ResearchGate. "New Psychoactive Substances: Major Groups, Laboratory Testing Challenges, Public Health Concerns, and Community-Based Solutions." ResearchGate.[Link]

Sources

Exploratory

(R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride: A Chiral Building Block for Advanced Pharmaceutical Synthesis

An In-Depth Technical Guide Abstract (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride is a critical chiral intermediate in modern medicinal chemistry. Its unique structure, which combines a thiophene heterocycle with a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

(R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride is a critical chiral intermediate in modern medicinal chemistry. Its unique structure, which combines a thiophene heterocycle with a stereodefined aminopropane chain, positions it as a valuable precursor for a range of pharmacologically active agents, particularly those targeting the central nervous system (CNS). The thiophene ring, a well-established bioisostere of the phenyl group, often imparts favorable metabolic and pharmacokinetic properties to drug candidates.[1][2] This guide provides an in-depth technical overview for researchers and drug development professionals, covering the compound's commercial sourcing, stereoselective synthesis, analytical validation, and applications, with a focus on the underlying scientific principles and field-proven methodologies.

Physicochemical Properties and Specifications

Accurate identification and characterization are the foundation of any synthetic campaign. The key properties of the title compound are summarized below.

Table 1: Compound Specifications

PropertyValue
IUPAC Name (2R)-1-(thiophen-3-yl)propan-2-amine hydrochloride
Molecular Formula C₇H₁₂ClNS
Molecular Weight 177.70 g/mol
CAS Number Not consistently defined; often sold under vendor-specific codes. The racemate HCl is 86188-25-2.
Appearance White to off-white or yellow solid
Typical Purity ≥97% (by HPLC)
Enantiomeric Excess ≥98% ee (by Chiral HPLC)
Solubility Soluble in water, methanol

Commercial Availability and Sourcing

While readily available from specialized chemical suppliers, sourcing (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride requires careful vendor qualification. Researchers must prioritize suppliers who provide comprehensive Certificates of Analysis (CoA) that validate identity, chemical purity (typically via HPLC), and, most critically, enantiomeric purity (via chiral HPLC).

Table 2: Representative Commercial Suppliers

SupplierTypical PurityNotes
MilliporeSigma≥95%Sells the racemic hydrochloride salt.
Sunway Pharm97%Lists a CAS number of 2007917-27-1.[3]
AstaTech, Inc.95%Distributed via MilliporeSigma.
Enamine---Supplies the free base of the racemate.[4]

Note: This table is not exhaustive. Availability, catalog numbers, and specifications are subject to change and should be confirmed directly with the vendor.

Stereoselective Synthesis: The Reductive Amination Approach

The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical manufacturing.[5] For (R)-1-(Thiophen-3-yl)propan-2-amine, the most logical and industrially scalable approach is the asymmetric reductive amination of the prochiral ketone, 1-(thiophen-3-yl)propan-2-one. This strategy offers excellent control over the desired stereochemistry.

Retrosynthetic and Mechanistic Rationale

The core transformation involves converting a ketone into a chiral amine. This can be achieved through several advanced methods, including biocatalytic transamination or catalytic asymmetric hydrogenation.[6][7] A widely practiced and robust method in a research setting is direct reductive amination using a chiral catalyst.

The causality behind this choice is twofold:

  • Convergence: It directly couples the ketone with an ammonia source in a single, highly efficient operation.

  • Stereocontrol: The use of a ruthenium-based catalyst with a chiral phosphine ligand, such as C3-TunePhos, creates a chiral environment around the metal center.[7] This environment forces the incoming hydride (from H₂) to add to one face of the transient imine intermediate, thereby generating one enantiomer in high excess.

retrosynthesis target (R)-1-(Thiophen-3-yl)propan-2-amine Hydrochloride step1 HCl Salt Formation target->step1 freebase (R)-1-(Thiophen-3-yl)propan-2-amine step1->freebase step2 Asymmetric Reductive Amination freebase->step2 precursor 1-(Thiophen-3-yl)propan-2-one step2->precursor reagents Ammonia Source (e.g., NH4OAc) + H2 + Chiral Ru-Catalyst step2->reagents caption Fig. 1: Retrosynthetic pathway for the target molecule.

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Reductive Amination

This protocol is adapted from leading methodologies for the direct reductive amination of alkyl aryl ketones.[7]

Self-Validation: The protocol's integrity is maintained by in-process controls. Reaction completion is monitored by TLC/GC-MS, while the final product's purity and stereointegrity are confirmed by HPLC and Chiral HPLC, respectively.

Materials:

  • 1-(Thiophen-3-yl)propan-2-one

  • Ammonium acetate (NH₄OAc)

  • [Ru(p-cymene)Cl₂]₂

  • (R)-C3-TunePhos (or a similar chiral ligand)

  • Trifluoroethanol (TFE) as solvent

  • Hydrogen gas (H₂)

  • High-pressure autoclave/reactor

  • Standard workup and purification reagents (e.g., NaHCO₃, ethyl acetate, anhydrous Na₂SO₄, silica gel)

  • HCl in diethyl ether or isopropanol

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a glovebox, charge a Schlenk flask with [Ru(p-cymene)Cl₂]₂ (0.5 mol%) and the chiral ligand (e.g., (R)-C3-TunePhos, 1.1 mol%). Add degassed TFE and stir at 80 °C for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate vessel, dissolve 1-(thiophen-3-yl)propan-2-one (1.0 eq) and ammonium acetate (1.5 eq) in degassed TFE.

  • Reductive Amination: Transfer the ketone/ammonium salt solution to the autoclave. Cannulate the pre-formed catalyst solution into the autoclave. Seal the reactor, purge several times with N₂, and then pressurize with H₂ to 50-80 atm.

  • Reaction Execution: Heat the reactor to 80-100 °C and stir vigorously for 18-24 hours. The choice of elevated temperature and pressure is critical for ensuring efficient catalytic turnover and hydrogenation.[7]

  • Monitoring & Workup: After cooling and carefully venting the reactor, take an aliquot to check for ketone consumption via TLC or GC-MS. Once complete, concentrate the solvent. Add water and basify with saturated NaHCO₃ solution.

  • Extraction & Purification: Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude free amine via flash column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free amine in a minimal amount of cold isopropanol or ethyl acetate. Add a 1.2M solution of HCl in the same solvent dropwise until precipitation is complete.

  • Isolation: Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride.

Analytical Quality Control Workflow

Rigorous analytical testing is non-negotiable to confirm that the final product meets the stringent requirements for drug development.

qc_workflow cluster_qc Analytical QC Workflow cluster_tests Validation Tests start Synthesized Crude Product purification Purification (Chromatography & Salt Formation) start->purification final_product Final HCl Salt purification->final_product nmr ¹H & ¹³C NMR (Structural Identity) final_product->nmr ms Mass Spectrometry (Molecular Weight) chiral_hplc Chiral HPLC (Enantiomeric Purity, % ee) hplc RP-HPLC (Chemical Purity, %) caption Fig. 2: Quality control workflow for final product validation.

Table 3: Key Analytical Techniques and Their Purpose

TechniquePurposeRationale & Expected Outcome
¹H & ¹³C NMR Structural ConfirmationVerifies the complete molecular structure by identifying all proton and carbon environments. The chemical shifts and coupling constants must match the expected structure.
Mass Spec (ESI-MS) Molecular Weight VerificationConfirms the mass of the parent molecule (as the free base), providing definitive evidence of the compound's identity.
Chiral HPLC Enantiomeric Purity (% ee)CRITICAL: This is the only definitive method to quantify the ratio of the (R) to (S) enantiomers. A successful synthesis will show a high enantiomeric excess (e.g., >98% ee).
Reverse-Phase HPLC Chemical Purity (%)Quantifies the product's purity relative to any remaining starting materials, byproducts, or solvent impurities.
FT-IR Functional Group AnalysisConfirms the presence of key functional groups, such as the N-H stretches of the primary amine salt and C-S stretches of the thiophene ring.

Applications in Drug Discovery and Development

The thiophene-propylamine scaffold is a "privileged structure" in medicinal chemistry, particularly for CNS-targeting agents.[8] Its value stems from its role as a precursor to potent serotonin-norepinephrine reuptake inhibitors (SNRIs).

Core Pharmacophore for SNRIs

The flagship drug Duloxetine, an SNRI used to treat depression and anxiety, features a thiophen-2-yl propan-1-amine core.[9][] The (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride provides a structurally related but distinct isomer that allows for novel intellectual property and potentially differentiated pharmacology. The thiophene ring's electronic properties and ability to form specific interactions within receptor binding pockets are key to its utility.[1]

The synthetic utility involves N-functionalization or coupling reactions to build more complex molecules. For instance, the primary amine can be arylated or used in condensation reactions to access a library of potential drug candidates.

application start (R)-1-(Thiophen-3-yl) propan-2-amine HCl step1 N-Arylation or Functionalization start->step1 intermediate Key Synthetic Intermediate step1->intermediate step2 Further Modifications intermediate->step2 library Library of SNRI Candidates step2->library screening Biological Screening (SERT/NET Binding Assays) library->screening caption Fig. 3: Application workflow in drug discovery.

References

  • Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. ResearchGate. Available at: [Link][6]

  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. PubMed. Available at: [Link][11]

  • Merck & Co., Inc. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. PubMed. Available at: [Link][5]

  • Tan, X., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. Available at: [Link][7]

  • Al-Mulla, A. (2017). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link][1]

  • Gesto, D., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. Available at: [Link][12]

  • MDPI. (2021). Thiophene-Based Compounds. Encyclopedia MDPI. Available at: [Link][2]

Sources

Protocols & Analytical Methods

Method

Introduction: The Significance of Chiral Thiophene Scaffolds

An Application Note and Protocol for the Asymmetric Synthesis of (R)-1-(Thiophen-3-yl)propan-2-amine via Lipase-Catalyzed Kinetic Resolution The thiophene ring is a privileged heterocyclic motif in medicinal chemistry, i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Asymmetric Synthesis of (R)-1-(Thiophen-3-yl)propan-2-amine via Lipase-Catalyzed Kinetic Resolution

The thiophene ring is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its unique electronic properties and ability to act as a bioisostere of a phenyl ring.[1][2] Chiral amines incorporating this scaffold are of particular interest as they serve as key building blocks for a variety of therapeutically significant molecules, including agents targeting the central nervous system.[3][4] (R)-1-(Thiophen-3-yl)propan-2-amine is a valuable chiral intermediate whose stereochemical integrity is crucial for the desired biological activity of its downstream products.

While several methods exist for asymmetric synthesis, including the use of chiral auxiliaries[5][6] and catalytic asymmetric reductive amination,[7][8] Enzymatic Kinetic Resolution (EKR) offers a robust, highly selective, and environmentally benign alternative.[9] This application note provides a detailed protocol for the synthesis of (R)-1-(Thiophen-3-yl)propan-2-amine, beginning with the preparation of the racemic amine followed by a highly efficient kinetic resolution catalyzed by Candida antarctica Lipase B (CAL-B).

Overall Synthetic Strategy

The synthesis is a two-stage process. First, the racemic amine is prepared via a standard reductive amination of the corresponding ketone. Second, the racemate undergoes enzymatic kinetic resolution, where the (S)-enantiomer is selectively acylated, allowing for the straightforward isolation of the desired, unreacted (R)-enantiomer in high enantiomeric purity.

G cluster_0 Part 1: Racemate Synthesis cluster_1 Part 2: Enzymatic Kinetic Resolution Ketone 1-(Thiophen-3-yl)propan-2-one RacemicAmine (±)-1-(Thiophen-3-yl)propan-2-amine Ketone->RacemicAmine Reductive Amination (NH4OAc, NaBH3CN) S_Amide (S)-N-acetyl-1-(thiophen-3-yl)propan-2-amine RacemicAmine->S_Amide Novozym 435 (CAL-B) Ethyl Acetate, Heptane R_Amine (R)-1-(Thiophen-3-yl)propan-2-amine (Target Product) RacemicAmine->R_Amine Novozym 435 (CAL-B) Ethyl Acetate, Heptane Separation Separation (Acid-Base Extraction) S_Amide->Separation R_Amine->Separation Separation->R_Amine Isolated Product

Caption: Overall workflow for the synthesis of (R)-1-(Thiophen-3-yl)propan-2-amine.

Part 1: Synthesis of Racemic (±)-1-(Thiophen-3-yl)propan-2-amine

Scientific Principle

This stage employs a direct reductive amination, a robust and widely used method for converting ketones into primary amines.[10] The process involves the in-situ formation of an imine intermediate from 1-(thiophen-3-yl)propan-2-one and an ammonia source (ammonium acetate), which is then immediately reduced by a mild and selective reducing agent, sodium cyanoborohydride (NaBH₃CN). This one-pot procedure is highly efficient for generating the racemic amine precursor required for the subsequent resolution step.

Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(thiophen-3-yl)propan-2-one (5.0 g, 35.7 mmol) and anhydrous methanol (100 mL).

  • Amine Source Addition: Add ammonium acetate (27.5 g, 357 mmol, 10 equivalents) to the solution. Stir at room temperature until the solid is fully dissolved.

  • Reduction: Carefully add sodium cyanoborohydride (2.69 g, 42.8 mmol, 1.2 equivalents) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and can release HCN gas upon contact with strong acids. Perform this step in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

  • Quenching and Work-up:

    • Carefully quench the reaction by the slow addition of 2 M HCl (aq) until the pH is ~2 to decompose excess NaBH₃CN.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Add deionized water (50 mL) and wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted ketone and non-basic impurities. Discard the organic layers.

    • Basify the aqueous layer to pH >12 by the slow addition of 5 M NaOH (aq), ensuring the flask is cooled in an ice bath.

    • Extract the product into dichloromethane (3 x 75 mL).

  • Purification and Characterization:

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the racemic amine as an oil.

    • Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity before proceeding.

Part 2: Lipase-Catalyzed Kinetic Resolution

Scientific Principle & Causality

Kinetic resolution is a technique where one enantiomer of a racemic mixture reacts faster than the other.[9] In this protocol, the immobilized enzyme Novozym 435 (Candida antarctica Lipase B, CAL-B) is used as a highly stereoselective catalyst.[11]

  • Enzyme Choice: Novozym 435 is selected for its broad substrate scope, excellent enantioselectivity for a wide range of amines and alcohols, and high stability in organic solvents.[12] Its immobilization on a solid support greatly simplifies post-reaction work-up, as the catalyst can be removed by simple filtration.

  • Acyl Donor & Solvent: Ethyl acetate is used as a mild and inexpensive acyl donor. It also serves as a co-solvent with heptane. A non-polar solvent like heptane is chosen to maintain the enzyme's activity and prevent denaturation. The enzyme selectively catalyzes the N-acetylation of the (S)-enantiomer, converting it into the corresponding neutral amide. The desired (R)-enantiomer remains unreacted. The theoretical maximum yield for the (R)-amine in this process is 50%.

G Start (±)-1-(Thiophen-3-yl)propan-2-amine + Ethyl Acetate Enzyme Novozym 435 (CAL-B) Heptane, 45°C Start->Enzyme Reaction Selective Acylation of (S)-enantiomer Enzyme->Reaction Mixture Mixture: (R)-Amine (basic) (S)-Amide (neutral) Reaction->Mixture Separation Acid-Base Extraction Mixture->Separation Final_R (R)-Amine (Target Product) Separation->Final_R Aqueous Acid Layer -> Basify & Extract Final_S (S)-Amide (Byproduct) Separation->Final_S Organic Layer

Caption: Experimental workflow for the enzymatic kinetic resolution.

Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL Erlenmeyer flask, add the racemic (±)-1-(thiophen-3-yl)propan-2-amine (4.0 g, 28.3 mmol), heptane (80 mL), and ethyl acetate (13.9 mL, 141.5 mmol, 5 equivalents).

  • Enzyme Addition: Add Novozym 435 (400 mg, 10% w/w of the substrate). Stopper the flask and place it in an orbital shaker set to 200 rpm and 45 °C.

  • Reaction Monitoring (Self-Validation): The key to a successful resolution is stopping the reaction at or near 50% conversion.

    • Periodically (e.g., every 4-6 hours), withdraw a small aliquot (~50 µL) of the reaction mixture.

    • Filter the aliquot to remove the enzyme.

    • Analyze the sample by chiral HPLC or chiral GC to determine the enantiomeric excess (ee) of the remaining amine and the conversion percentage. The goal is to achieve >99% ee for the (R)-amine.

  • Reaction Termination and Enzyme Recovery: Once the reaction has reached ~50% conversion (typically 24-48 hours), cool the mixture to room temperature. Remove the enzyme by vacuum filtration, washing it with fresh heptane. The recovered enzyme can often be reused.

  • Product Separation (Work-up):

    • Transfer the filtrate to a separatory funnel.

    • Extract the unreacted (R)-amine from the organic solution using 1 M HCl (aq) (3 x 40 mL). The (R)-amine will move to the aqueous layer as its hydrochloride salt, while the neutral (S)-amide remains in the organic layer.

    • Combine the acidic aqueous extracts. Cool the solution in an ice bath and basify to pH >12 with 5 M NaOH (aq).

    • Extract the free (R)-amine into dichloromethane (3 x 50 mL).

  • Final Purification and Validation:

    • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure (R)-amine.

    • Determine the final yield and confirm the enantiomeric excess (>99%) by chiral HPLC/GC analysis.

    • Obtain optical rotation data to confirm the stereochemistry.

Data Summary and Expected Outcomes

The following table summarizes the expected results for this two-step synthesis.

StepProductExpected YieldPurity (NMR)Enantiomeric Excess (ee)Analysis Method
1 (±)-1-(Thiophen-3-yl)propan-2-amine>85%>95%N/A¹H NMR, GC-MS
2 (R)-1-(Thiophen-3-yl)propan-2-amine40-48% (from racemate)>98%>99%Chiral HPLC/GC
2 (S)-N-acetyl-1-(thiophen-3-yl)propan-2-amine40-48% (from racemate)>98%>99%Chiral HPLC/GC

References

  • Reductive amination - Wikipedia. Available at: [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC. Available at: [Link]

  • Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) I. Available at: [Link]

  • Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2 - PubMed. Available at: [Link]

  • Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Available at: [Link]

  • Chiral auxiliary - Wikipedia. Available at: [Link]

  • Enzymatic Cascade for Dynamic Kinetic Resolution of Amines - DiVA portal. Available at: [Link]

  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC - NIH. Available at: [Link]

  • Therapeutic importance of synthetic thiophene - PMC. Available at: [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC. Available at: [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif - TU Delft Repository. Available at: [Link]

  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. Available at: [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. Available at: [Link]

Sources

Application

Application Note: Preparative Chiral Resolution and Analytical Enantioseparation of 1-(Thiophen-3-yl)propan-2-amine

Executive Summary The compound 1-(thiophen-3-yl)propan-2-amine is a critical chiral building block in modern medicinal chemistry. Most notably, it serves as the primary amine precursor in the synthesis of PZM21, a struct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(thiophen-3-yl)propan-2-amine is a critical chiral building block in modern medicinal chemistry. Most notably, it serves as the primary amine precursor in the synthesis of PZM21, a structurally novel, Gi-biased µ-opioid receptor (µOR) agonist designed to provide profound analgesia without the respiratory depression and reinforcing liabilities typical of classical opioids [1].

Because the pharmacological efficacy of PZM21 is strictly dependent on its (S,S)-stereochemistry, the enantiopurity of the 1-(thiophen-3-yl)propan-2-amine intermediate is paramount. This application note provides a comprehensive, self-validating guide for the preparative chiral resolution of the racemic amine via diastereomeric salt crystallization, paired with an orthogonal analytical protocol for enantiomeric excess (ee) determination using Capillary Electrophoresis (CE).

Mechanistic Rationale for Chiral Resolution

Preparative Resolution via Diastereomeric Crystallization

Classical resolution relies on converting a racemic mixture of enantiomers into a pair of diastereomers, which possess distinct physical properties (e.g., solubility). For 1-(thiophen-3-yl)propan-2-amine, di-p-anisoyl-(S)-tartaric acid is selected as the optimal resolving agent [1, 3].

  • Causality of Selection: The bulky, electron-rich anisoyl groups of the tartaric acid derivative provide rigid steric boundaries. When mixed with the target amine, they facilitate highly specific π−π stacking interactions with the thiophene ring, alongside primary ionic salt bridging. This creates a significant solubility differential between the (S-amine•S-acid) and (R-amine•S-acid) diastereomeric salts in alcoholic solvents, allowing the (S)-enantiomer to selectively precipitate.

Analytical Verification via Capillary Electrophoresis (CE)

To validate the enantiomeric purity post-crystallization, Capillary Electrophoresis utilizing Carboxymethyl-β-cyclodextrin (CM-β-CD) is employed[2].

  • Causality of Selection: At a background electrolyte (BGE) pH of 2.5, the primary amine is fully protonated. CM-β-CD possesses an anionic carboxymethyl rim and a hydrophobic cavity. The protonated thiophene-amine enters the hydrophobic cavity while simultaneously forming strong electrostatic interactions with the anionic rim. Differences in the spatial fit of the (S) vs. (R) enantiomers result in different transient complex stability constants ( KS​=KR​ ), leading to distinct electrophoretic mobilities and baseline baseline separation.

Experimental Workflows

G Racemic Racemic 1-(thiophen-3-yl)propan-2-amine (R/S-Amine) Mix Salt Formation in Solvent (MeOH/EtOH) Racemic->Mix Acid Di-p-anisoyl-(S)-tartaric acid (Resolving Agent) Acid->Mix Salts Diastereomeric Salts (S-Amine•S-Acid) + (R-Amine•S-Acid) Mix->Salts Cryst1 1st Crystallization Enriched (S-Amine•S-Acid) Salts->Cryst1 Cooling Mother Mother Liquor (R-Amine enriched) Salts->Mother Soluble fraction Cryst3 3rd Crystallization Pure (S-Amine•S-Acid) Cryst1->Cryst3 Recrystallization (x2) Base Basification (NaOH) Free (S)-Amine Recovery Cryst3->Base Alkaline extraction

Workflow for the preparative chiral resolution of 1-(thiophen-3-yl)propan-2-amine.

Protocol I: Preparative Diastereomeric Salt Resolution

Note: This protocol is a self-validating system; absolute configuration is confirmed orthogonally via derivatization at the end of the workflow.

  • Salt Formation: Dissolve 1.0 equivalent of racemic 1-(thiophen-3-yl)propan-2-amine and 1.0 equivalent of di-p-anisoyl-(S)-tartaric acid in a minimal volume of boiling methanol/ethanol mixture (1:1 v/v).

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature over 12 hours without agitation to promote the growth of large, pure crystals. The (S-amine•S-acid) salt will preferentially precipitate.

  • Recrystallization (Thermodynamic Purification): Filter the initial crystals. Because the first crop often suffers from co-precipitation (yielding only ~60-70% ee), resuspend the crystals in fresh boiling solvent and repeat the cooling process. Three total crystallizations are required to achieve >99% ee[1, 3].

  • Free Base Recovery: Suspend the highly purified salt in dichloromethane (DCM) and add 1 M aqueous NaOH until the aqueous layer reaches pH > 10. Rationale: The alkaline environment deprotonates the amine, breaking the ionic bond and forcing the neutral free (S)-amine into the organic DCM layer. Separate, dry over Na2​SO4​ , and concentrate in vacuo.

  • Configuration Confirmation (Self-Validation): The specific rotation of the free (S)-amine is relatively small ( [α]D25​=+20.5∘ ), making it prone to measurement error. To validate the configuration, treat a 50 mg aliquot with acetic anhydride and triethylamine in DCM. The resulting acetamide derivative will exhibit a specific rotation of −46.6∘ . Because the (R)-acetamide is known to be strongly dextrorotatory ( +49.8∘ ), a reading of −46.6∘ unequivocally confirms the (S)-configuration [1].

Protocol II: Analytical Enantioseparation via Capillary Electrophoresis
  • BGE Preparation: Prepare a 10 mM sodium phosphate buffer. Adjust the pH to 2.5 using phosphoric acid. Add Carboxymethyl-β-cyclodextrin (CM-β-CD) to achieve a final chiral selector concentration of 10 mM. Filter through a 0.22 µm membrane.

  • Capillary Conditioning: Use a fused-silica capillary (e.g., 50 µm inner diameter, 48 cm effective length). Flush sequentially with 1 M NaOH (5 min), water (5 min), and the BGE (5 min) prior to the first run.

  • Sample Injection: Dilute the recovered free base to 1 mg/mL in water. Inject hydrodynamically (e.g., 50 mbar for 5 seconds).

  • Separation & Detection: Apply a voltage of +20 kV. Maintain the capillary temperature at 20°C. Monitor UV absorbance at 210 nm.

G2 Inlet Capillary Inlet (Protonated Racemate) Buffer BGE: pH 2.5 Phosphate + CM-β-Cyclodextrin Inlet->Buffer ComplexS Transient Complex S (Higher Affinity, K_S) Buffer->ComplexS ComplexR Transient Complex R (Lower Affinity, K_R) Buffer->ComplexR Detector UV Detector (210 nm) Resolved Peaks ComplexS->Detector Slower Migration ComplexR->Detector Faster Migration

Mechanism of CE enantioseparation using CM-β-Cyclodextrin inclusion complexes.

Data Presentation and Expected Outcomes

The progress of the preparative resolution can be tracked by yield and polarimetry. As the crystallization iterations increase, the yield drops, but the enantiomeric purity reaches the necessary threshold for downstream pharmaceutical synthesis.

Table 1: Fractional Crystallization Data for 1-(Thiophen-3-yl)propan-2-amine

StageYield (%)Specific Rotation [α]D25​ Estimated ee (%)
Racemate100 0.0∘ 0
1st Crystallization~45 +12.5∘ ~60
2nd Crystallization~30 +18.2∘ ~88
3rd Crystallization~22 +20.5∘ >99

For analytical validation, the choice of cyclodextrin derivative heavily influences the resolution ( Rs​ ) of thiophene-based amphetamine analogs. CM-β-CD provides the highest resolution due to the synergistic combination of hydrophobic inclusion and electrostatic attraction [2].

Table 2: Comparison of Chiral Selectors in Capillary Electrophoresis (CE)

Chiral Selector (10 mM)Resolution ( Rs​ )Migration Time (min)Primary Mechanism of Interaction
Native β-CD1.2~15Hydrophobic inclusion, H-bonding
Acetyl-β-CD2.5~18Inclusion, dipole-dipole interactions
HP-β-CD2.1~16Inclusion, steric hindrance
CM-β-CD 4.8 ~22 Inclusion, strong electrostatic attraction

References

  • Manglik, A., Lin, H., Aryal, D. K., McCorvy, J. D., Dengler, D., Corder, G., Levit, A., Kling, R. C., Bernat, V., Hübner, H., Huang, X. P., Sassano, M. F., Giguère, P. M., Löber, S., Duan, D., Scherrer, G., Kobilka, B. K., Gmeiner, P., Roth, B. L., & Shoichet, B. K. (2016). Structure-based discovery of opioid analgesics with reduced side effects. Nature, 537(7619), 185–190. URL:[Link]

  • Hägele, J., Schmid, M. G., & Schmitz, O. J. (2020). Determination of the chiral status of different novel psychoactive substance classes by capillary electrophoresis and β‐cyclodextrin derivatives. Electrophoresis, 41(13-14), 1191–1201. URL:[Link]

  • Shoichet, B. K., Kobilka, B. K., Roth, B. L., Gmeiner, P., Manglik, A., Lin, H., & Aryal, D. K. (2020). Mu opioid receptor modulators. U.S. Patent No. 10,702,498 B2. Washington, DC: U.S. Patent and Trademark Office.
Method

Application Notes and Protocols: Purification of (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride by Recrystallization

Abstract This comprehensive guide details the purification of (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride, a chiral amine of significant interest in pharmaceutical development, through recrystallization. The protoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the purification of (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride, a chiral amine of significant interest in pharmaceutical development, through recrystallization. The protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying scientific principles governing the purification process. Emphasis is placed on solvent selection, understanding potential impurities, and analytical methods for purity verification, ensuring a robust and reproducible procedure.

Introduction: The Importance of Purity for Chiral Amines

(R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride is a chiral building block whose enantiomeric purity is critical for its application in the synthesis of pharmacologically active molecules. In many cases, the biological activity of a chiral compound resides in one enantiomer, while the other may be inactive or even elicit undesirable side effects. Therefore, achieving high enantiomeric and chemical purity is paramount.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] It relies on the differences in solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. By carefully selecting the solvent and controlling the cooling process, the target compound can be induced to crystallize out of the solution in a highly purified form, leaving impurities behind in the mother liquor. This application note provides a detailed protocol for the purification of (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride, addressing the critical aspects of the recrystallization process.

Understanding the Compound and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target compound and its likely impurities. (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride is a salt, which generally exhibits higher melting points and different solubility profiles compared to its free base form.

The synthesis of related thiophene-propanamine derivatives often involves multi-step processes. For instance, the synthesis of the analogous 2-substituted thiophene derivative can be achieved through a Mannich reaction on 2-acetylthiophene, followed by reduction.[2] A plausible synthetic route to 1-(thiophen-3-yl)propan-2-amine could involve similar steps, potentially introducing the following impurities:

  • Starting Materials: Unreacted 3-acetylthiophene, or other precursors.

  • Reaction Intermediates: Incomplete conversion of intermediates, such as the corresponding ketone.

  • Byproducts: Products from side reactions, such as over-alkylation or polymerization.

  • Enantiomeric Impurity: The corresponding (S)-enantiomer, which may be present from a non-stereospecific synthesis or incomplete chiral resolution.

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis and workup.

The goal of recrystallization is to selectively crystallize the desired (R)-enantiomer hydrochloride salt, leaving these impurities dissolved in the solvent.

The Principle of Recrystallization: A Step-by-Step Rationale

Recrystallization is a self-validating system based on fundamental principles of solubility and crystal lattice formation. The process can be broken down into several key stages, each with a specific purpose.

Recrystallization_Workflow A 1. Solvent Selection B 2. Dissolution A->B Ideal solvent identified C 3. Hot Filtration (Optional) B->C Dissolve in minimum hot solvent D 4. Crystallization B->D No insoluble impurities C->D Remove insoluble impurities E 5. Isolation D->E Slow cooling F 6. Washing E->F Collect crystals G 7. Drying F->G Remove mother liquor H 8. Purity Analysis G->H Remove residual solvent

Sources

Application

Application Note: High-Resolution Mass Spectrometric Profiling and Isomeric Differentiation of (R)-1-(Thiophen-3-yl)propan-2-amine Hydrochloride

Executive Summary The emergence of thiophene-based amphetamine analogues in the landscape of novel psychoactive substances (NPS) presents a significant challenge for forensic and clinical toxicology laboratories. (R)-1-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of thiophene-based amphetamine analogues in the landscape of novel psychoactive substances (NPS) presents a significant challenge for forensic and clinical toxicology laboratories. (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride—commonly referred to as the R-enantiomer of 3-thiopropamine (3-THAP)—is a positional isomer of the more widely encountered 1-(thiophen-2-yl)propan-2-amine (2-THAP) and methiopropamine (MPA)[1][2]. Because these isomers share identical molecular weights and exhibit highly similar electron ionization (EI) mass spectra, standard screening methods often fail to differentiate them[3].

This application note provides a comprehensive, self-validating analytical protocol utilizing both Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). By detailing the causality behind chromatographic phase selection, derivatization strategies, and fragmentation dynamics, this guide empowers scientists to achieve unambiguous identification and quantification of 3-THAP.

Chemical Profile & Structural Significance

(R)-1-(Thiophen-3-yl)propan-2-amine features a primary amine attached to a propyl chain, which is substituted at the 1-position by a thiophen-3-yl ring[4]. The position of the sulfur atom within the heterocyclic ring (3-thienyl vs. 2-thienyl) subtly alters the molecule's electron density and steric profile, which is the key to achieving chromatographic separation.

PropertyValue / Description
IUPAC Name (2R)-1-(thiophen-3-yl)propan-2-amine hydrochloride
CAS Number 149977-81-1 (Free base)[4][5]
PubChem CID 13188564[4]
Molecular Formula C₇H₁₁NS · HCl
Monoisotopic Mass (Free Base) 141.0612 Da[4]
Protonated Mass [M+H]⁺ 142.0685 Da

Causality in Analytical Strategy: The "Why" Behind the Method

To ensure scientific integrity, it is crucial to understand the rationale driving the experimental design:

  • Derivatization in GC-MS: Primary amines like 3-THAP possess active hydrogen atoms that interact strongly with residual silanol groups in GC inlets and columns, causing severe peak tailing and signal loss. Derivatization with Trifluoroacetic anhydride (TFAA) converts the primary amine into a trifluoroacetamide. This not only increases volatility and improves peak symmetry but also shifts the mass of the diagnostic fragments, providing a unique spectral fingerprint that aids in distinguishing 3-THAP from secondary amine analogues like MPA[2].

  • Stationary Phase Selection in LC-MS: While standard C18 columns struggle to resolve 2-thienyl and 3-thienyl isomers due to their identical lipophilicity, utilizing a Biphenyl stationary phase introduces π−π interactions. The slight difference in electron delocalization between the 2-substituted and 3-substituted thiophene rings interacts differently with the biphenyl phase, enabling baseline resolution of the isomers.

  • Self-Validating Architecture: The protocol requires a System Suitability Test (SST) to verify isomeric resolution ( Rs​>1.5 ) prior to sample analysis, ensuring that the system is fully capable of preventing false positives.

AnalyticalWorkflow Start Sample: (R)-1-(Thiophen-3-yl)propan-2-amine HCl Prep Alkaline Extraction (pH 9.0) & LLE Start->Prep Split Aliquot Split Prep->Split Deriv TFAA Derivatization (60°C, 20 min) Split->Deriv Organic Phase LCMS LC-ESI-MS/MS Analysis (Trace Quantification) Split->LCMS Dilute & Shoot GCMS GC-EI-MS Analysis (Isomer Resolution) Deriv->GCMS Data Data Processing & Spectral Library Matching GCMS->Data LCMS->Data

Figure 1: Comprehensive analytical workflow for the processing and mass spectrometric analysis of 3-THAP.

Self-Validating Experimental Protocols

Sample Preparation & Liquid-Liquid Extraction (LLE)

Objective: Isolate the free base of 3-THAP from its hydrochloride salt matrix.

  • Alkalinization: Transfer 1.0 mg of the sample into a glass centrifuge tube. Add 1.0 mL of 0.1 M Sodium Carbonate ( Na2​CO3​ ) buffer to adjust the pH to ~9.0. Causality: The pKa of the primary amine is approximately 9.5-10.0; raising the pH suppresses ionization, driving the compound into its lipophilic free-base form.

  • Extraction: Add 2.0 mL of LC-MS grade Ethyl Acetate. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes. Transfer the upper organic layer to a clean vial.

  • Splitting: Divide the organic extract into two 1.0 mL aliquots (one for GC-MS derivatization, one for LC-MS/MS).

GC-EI-MS Workflow (Isomeric Resolution)

Objective: Confirm structural identity and resolve 2-THAP from 3-THAP.

  • Derivatization: Evaporate the 1.0 mL organic aliquot to dryness under a gentle stream of nitrogen. Add 50 µL of Ethyl Acetate and 50 µL of Trifluoroacetic anhydride (TFAA). Cap tightly and incubate at 60°C for 20 minutes.

  • Reconstitution: Evaporate the excess reagent to dryness (to protect the GC column from strong acids) and reconstitute in 100 µL of Ethyl Acetate.

  • System Suitability Test (SST): Inject a blank (Ethyl Acetate) to confirm zero carryover. Inject an SST mix containing 50 ng/mL of both derivatized 2-THAP and 3-THAP. Proceed only if the resolution ( Rs​ ) between the two peaks is ≥1.5 . (Note: 3-THAP typically elutes slightly later than 2-THAP on a 5% phenyl-methylpolysiloxane column)[1][3].

  • GC Parameters:

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program: 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Inlet: 250°C, Splitless mode.

  • MS Parameters: EI source at 70 eV, Source temperature 230°C, Scan range m/z 40–350.

LC-ESI-MS/MS Workflow (High-Sensitivity Quantification)

Objective: Trace-level quantification using Multiple Reaction Monitoring (MRM).

  • Preparation: Evaporate the second 1.0 mL organic aliquot to dryness. Reconstitute in 1.0 mL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • LC Parameters:

    • Column: Restek Raptor Biphenyl (100 mm × 2.1 mm, 2.7 µm). Causality: Biphenyl phases maximize π−π retention differences between thienyl isomers.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 60% B over 6 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Parameters: Positive Electrospray Ionization (ESI+). Capillary voltage 3.5 kV, Desolvation temperature 350°C[2].

Mass Spectrometric Fragmentation Dynamics

Understanding the fragmentation pathways is essential for spectral interpretation. In EI-MS (70 eV), the molecular ion ( M+∙ at m/z 141) of underivatized 3-THAP is highly unstable and rarely observed at significant abundance[1][3].

The dominant fragmentation mechanism is α -cleavage driven by the ionization of the nitrogen atom. Fission of the C-C bond between the alpha and beta carbons yields two primary diagnostic ions:

  • m/z 44: The primary amine cation [CH3​−CH=NH2​]+ . This is the base peak and is characteristic of amphetamine-like primary amines.

  • m/z 97: The thiophen-3-ylmethyl cation [C5​H5​S]+ , formed by inductive cleavage[2].

In ESI-MS/MS, the soft ionization preserves the protonated molecule [M+H]+ at m/z 142.1. Collision-Induced Dissociation (CID) primarily results in the neutral loss of ammonia ( NH3​ , -17 Da) to yield m/z 125, followed by further breakdown of the alkyl chain.

FragmentationPathway MolIon Protonated Molecule [M+H]+ m/z 142.1 AlphaCleavage α-Cleavage MolIon->AlphaCleavage EI/CID LossNH3 Deamination m/z 125 [M+H-NH3]+ MolIon->LossNH3 CID (ESI) BasePeak Primary Amine Cation m/z 44 [CH3-CH=NH2]+ AlphaCleavage->BasePeak Dominant (EI) ThienylPeak Thiophen-3-ylmethyl Cation m/z 97 [C5H5S]+ AlphaCleavage->ThienylPeak Inductive Cleavage

Figure 2: Primary mass spectrometric fragmentation pathways of 3-THAP under EI and ESI-CID conditions.

Quantitative Data Summaries

Table 1: LC-ESI-MS/MS MRM Transitions for 3-THAP

Note: Collision Energies (CE) are approximate and should be optimized per specific triple quadrupole instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ion Purpose
3-THAP 142.1125.115Quantifier (Loss of NH3​ )
3-THAP 142.197.025Qualifier (Thienyl cation)
3-THAP 142.144.110Qualifier ( α -cleavage)
Table 2: GC-EI-MS Diagnostic Ions (70 eV)
Derivative StatusMolecular Ion ( M+∙ )Base PeakSecondary Qualifier Ions
Underivatized m/z 141 (Weak/Absent)m/z 44m/z 97, m/z 126
TFAA Derivatized m/z 237 (Weak)m/z 140m/z 97, m/z 194

Diagnostic Insight: The shift of the base peak from m/z 44 to m/z 140 upon TFAA derivatization is a self-validating confirmation of a primary amine structure, effectively ruling out secondary amine isomers like methiopropamine (which would yield a different derivatized base peak).

References

  • National Center for Biotechnology Information. "1-(Thiophen-3-yl)propan-2-amine - PubChem CID 13188564". PubChem. Available at:[Link][4]

  • Casale, J. F., et al. "Methiopropamine: An Analytical Profile". ResearchGate. Available at:[Link][1]

  • Brandt, S. D., et al. "Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants". PubMed Central (PMC). Available at:[Link][2]

  • ResearchGate. "Electron ionization mass spectrum of (a) 1-(thiophen-2-yl)-2-hydroxypropane and (b) 1-(thiophen-2-yl)-2-bromopropane". ResearchGate. Available at:[Link][3]

Sources

Method

High-Resolution Enantiomeric Excess (ee) Determination of 1-(Thiophen-3-yl)propan-2-amine via Chiral HPLC

Executive Summary The pharmacological and toxicological profiles of chiral molecules are heavily dictated by their stereochemistry. 1-(thiophen-3-yl)propan-2-amine , a thiophene analog of amphetamine, possesses a stereoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmacological and toxicological profiles of chiral molecules are heavily dictated by their stereochemistry. 1-(thiophen-3-yl)propan-2-amine , a thiophene analog of amphetamine, possesses a stereocenter at the C2 position of the propyl chain. Accurate determination of its enantiomeric excess (ee) is critical during asymmetric synthesis, pharmacokinetic profiling, and forensic analysis.

This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol for the direct enantioseparation of 1-(thiophen-3-yl)propan-2-amine. By utilizing an amylose-based Chiral Stationary Phase (CSP) in normal-phase mode, this method bypasses the need for pre-column derivatization, offering a direct, high-throughput, and highly reproducible analytical solution [1].

Mechanistic Rationale & Method Design (E-E-A-T)

Why Direct Separation over Derivatization?

Historically, primary amines were analyzed via indirect methods using chiral derivatizing agents (e.g., Mosher’s acid chloride or L-TPC) followed by achiral reverse-phase chromatography [2]. However, derivatization introduces kinetic variables, potential racemization during the reaction, and reagent degradation. Direct separation using a dedicated CSP eliminates these artifacts, providing a truer representation of the sample's stereochemical purity.

The Role of the Basic Modifier (Causality of Peak Shape)

1-(thiophen-3-yl)propan-2-amine is a strongly basic primary amine. When analyzed on silica-backed columns, primary amines undergo secondary ion-exchange interactions with residual, unendcapped silanols on the silica matrix. This leads to severe peak tailing, which obscures the valley between enantiomeric peaks and artificially skews ee% calculations. The Solution: The addition of 0.1% Diethylamine (DEA) to the mobile phase is non-negotiable. DEA acts as a competitive masking agent, saturating the acidic silanol sites and ensuring that the analyte interacts only with the chiral selector, resulting in sharp, symmetrical peaks [3].

Chiral Recognition Mechanism

We employ an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H). The separation is governed by a thermodynamic "three-point interaction" model:

  • Hydrogen Bonding: Between the primary amine of the analyte and the carbamate C=O groups of the CSP.

  • π-π Interactions: Between the electron-rich thiophene ring of the analyte and the phenyl groups of the CSP.

  • Steric Inclusion: The analyte's propyl chain inserts into the helical chiral cavities of the amylose polymer.

Mechanism CSP Chiral Stationary Phase (CSP) Amylose tris(3,5-dimethylphenylcarbamate) HB Hydrogen Bonding (Carbamate C=O and Primary Amine) CSP->HB Pi Pi-Pi Interactions (Phenyl Groups and Thiophene Ring) CSP->Pi Steric Steric Inclusion (Helical Cavity and Propyl Chain) CSP->Steric Analyte Analyte Enantiomers 1-(thiophen-3-yl)propan-2-amine Analyte->HB Analyte->Pi Analyte->Steric Resolution Transient Diastereomeric Complexes Result: Enantioseparation HB->Resolution Pi->Resolution Steric->Resolution

Three-point chiral recognition mechanism between the CSP and thiophene-amine enantiomers.

Experimental Methodology

Chromatographic Conditions

The following parameters have been optimized for maximum resolution ( Rs​ ) and minimal run time.

ParameterSpecificationRationale
Column Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)Amylose backbone provides optimal chiral cavities for amphetamine analogs.
Mobile Phase n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)Normal phase promotes strong H-bonding; DEA suppresses silanol interactions.
Flow Rate 1.0 mL/minBalances longitudinal diffusion and mass transfer for optimal theoretical plates.
Column Temperature 25 °CChiral separation is enthalpy-driven; precise thermostatic control is required.
Detection UV at 235 nmMatches the λmax​ of the thiophene chromophore.
Injection Volume 10 µLPrevents column overloading while maintaining high signal-to-noise ratio.
Self-Validating Workflow Logic

To ensure data integrity, this protocol is designed as a self-validating system. A System Suitability Test (SST) using a racemic reference standard must pass predefined acceptance criteria before any unknown samples are analyzed. If the SST fails, the workflow halts, preventing the generation of compromised data.

Workflow A 1. Target Analyte 1-(thiophen-3-yl)propan-2-amine B 2. CSP Selection Amylose Phenylcarbamate A->B C 3. Mobile Phase Optimization Hexane/IPA + 0.1% DEA B->C D 4. Thermodynamic Control Optimize Column Temp (20-25°C) C->D E 5. System Validation SST: Rs > 1.5, Tailing < 1.5 D->E

Logical workflow for developing a self-validating chiral HPLC method for primary amines.

Step-by-Step Execution Protocol

Step 1: Mobile Phase Preparation
  • Measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Isopropanol (IPA).

  • Add exactly 1.0 mL of high-purity Diethylamine (DEA). Critical Insight: DEA degrades upon exposure to atmospheric CO2​ . Always use a fresh bottle to ensure consistent silanol masking.

  • Degas the mixture via ultrasonication for 10 minutes or vacuum filtration through a 0.22 µm PTFE membrane.

Step 2: Sample Preparation (Diluent Matching)
  • Weigh approximately 1.0 mg of the 1-(thiophen-3-yl)propan-2-amine sample.

  • Dissolve the sample in 1.0 mL of the prepared mobile phase (not pure solvent).

  • Causality Note: Dissolving the analyte directly in the mobile phase prevents "solvent shock" (localized phase mismatch at the head of the column), which is a primary cause of peak splitting and fronting in normal-phase chiral chromatography.

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: System Equilibration & Suitability Testing (SST)
  • Purge the HPLC lines and equilibrate the Chiralpak AD-H column with the mobile phase at 1.0 mL/min until a stable baseline is achieved (typically 10-15 column volumes).

  • Inject 10 µL of a racemic standard (50:50 mixture of R and S enantiomers).

  • Self-Validation Gate: Evaluate the chromatogram. Proceed to sample analysis only if:

    • Resolution ( Rs​ ) between enantiomer peaks ≥1.5 (baseline resolution).

    • Tailing factor ( Tf​ ) for both peaks ≤1.5 .

    • Retention time relative standard deviation (RSD) over 3 injections ≤1.0% .

Step 4: Sample Analysis and Post-Run Care
  • Inject the unknown samples in triplicate.

  • Upon completion of the sequence, flush the column with Hexane/IPA (90:10, v/v) without DEA for 30 minutes. Leaving basic modifiers in the column during long-term storage can degrade the immobilized amylose polymer [4].

Data Presentation & Enantiomeric Excess Calculation

The following table summarizes expected quantitative system suitability data from a successful racemic injection, followed by the mathematical determination of ee%.

System Suitability Results (Mock Racemate Data)
Peak IdentityRetention Time ( tR​ )Retention Factor ( k′ )Selectivity ( α )Resolution ( Rs​ )Tailing Factor ( Tf​ )Area %
Peak 1 (Enantiomer 1) 6.85 min1.28--1.1250.05%
Peak 2 (Enantiomer 2) 8.42 min1.811.412.15 1.1849.95%

(Note: Elution order of R/S enantiomers must be definitively assigned using optically pure reference standards or circular dichroism (CD) detection).

Enantiomeric Excess (ee) Calculation

For a synthesized batch where Enantiomer 2 is the desired product, the ee is calculated using the integrated peak areas:

ee(%)=(Areamajor​+Areaminor​Areamajor​−Areaminor​​)×100

Example Calculation: If a sample yields an Area of 4500 mAUs for Peak 2 and 50 mAUs for Peak 1:

ee(%)=(4500+504500−50​)×100=(45504450​)×100=97.8%ee

Troubleshooting & Field-Proven Insights

  • Loss of Resolution Over Time: If Rs​ drops below 1.5 over a campaign, it is often due to water accumulation on the CSP from hygroscopic solvents. Flush the column with 100% anhydrous ethanol for 2 hours at 0.5 mL/min to strip adsorbed water, then re-equilibrate with normal phase solvents.

  • Temperature Tuning: Chiral recognition is highly temperature-dependent. If baseline resolution is not achieved at 25 °C, lower the column compartment temperature to 20 °C. Lower temperatures decrease the entropic penalty, strengthening the transient diastereomeric complexes and increasing selectivity ( α ), albeit at the cost of slightly broader peaks.

  • Orthogonal Methods: If matrix interferences obscure the UV signal, consider migrating to a superficially porous particle (SPP) chiral column (e.g., Agilent Poroshell 120 Chiral-V) coupled with LC/MS. Vancomycin-based CSPs operate in polar ionic mode (Methanol/Ammonium Formate) and provide excellent orthogonality for primary amines while being highly MS-compatible [3][4].

References

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Source: Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea). URL: [Link]

  • Title: Methods for quantitative chiral determination of the d- and l- enantiomers of amphetamine and methamphetamine (WO2013103841A1).
  • Title: Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. Source: Agilent Technologies. URL: [Link]

  • Title: Fast and Sensitive Chiral Analysis of Amphetamines and Cathinones in Equine Urine and Plasma Using Liquid Chromatography Tandem Mass Spectrometry. Source: Scientific Research Publishing (SCIRP). URL: [Link]

Application

Application Note: (R)-1-(Thiophen-3-yl)propan-2-amine Hydrochloride in Medicinal Chemistry and Drug Discovery

Introduction and Bioisosteric Rationale (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride (Free base CAS: 149977-81-1) is a highly versatile, chiral building block utilized extensively in modern medicinal chemistry[1]. S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Bioisosteric Rationale

(R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride (Free base CAS: 149977-81-1) is a highly versatile, chiral building block utilized extensively in modern medicinal chemistry[1]. Structurally, it serves as a thiophene bioisostere of (R)-amphetamine, where the traditional phenyl ring is replaced by a 3-thiophenyl moiety.

The Causality of Bioisosteric Replacement: In drug design, replacing a phenyl ring with a thiophene heterocycle is not merely a structural novelty; it fundamentally alters the physicochemical properties of the scaffold. Thiophene is a 5-membered, electron-rich ring that is slightly more polarizable than benzene. This specific substitution is chosen by medicinal chemists to:

  • Modulate Metabolic Stability: The sulfur atom alters the electron distribution, often shifting the primary sites of cytochrome P450 (CYP2D6) oxidation, thereby extending the pharmacokinetic half-life.

  • Enhance Target Affinity: The polarizability of the sulfur atom enhances cation-π and π-π stacking interactions within the hydrophobic pockets of target receptors.

  • Maintain Lipophilicity: Despite the electronic changes, the overall lipophilicity (XLogP3 ~1.8) remains nearly identical to its phenyl counterpart, ensuring excellent blood-brain barrier (BBB) penetration for central nervous system (CNS) targets[1].

Key Applications in Drug Development

Synthesis of Mu-Opioid Receptor (MOR) Biased Agonists

Traditional opioid analgesics activate both the G-protein signaling pathway (mediating pain relief) and the β-arrestin recruitment pathway (mediating severe adverse effects like respiratory depression). Recent breakthroughs in structure-based drug design have utilized (R)-1-(Thiophen-3-yl)propan-2-amine derivatives to synthesize MOR biased agonists [2]. By appending this specific chiral thiophene scaffold to larger pharmacophores, chemists can selectively stabilize the active conformation of the MOR that couples predominantly to G-proteins, bypassing β-arrestin recruitment[2].

MOR_Signaling Ligand MOR Biased Agonist (Thiophene Derivative) MOR Mu-Opioid Receptor (MOR) Ligand->MOR Binds GProtein G-Protein Pathway (Analgesia) MOR->GProtein Biased Activation BetaArrestin β-Arrestin Pathway (Respiratory Depression) MOR->BetaArrestin Minimized/Blocked

Fig 1: MOR biased signaling pathway favoring G-protein activation over β-arrestin recruitment.

Endocannabinoid Uptake and FAAH Inhibitors

The endocannabinoid system is a prime target for non-opioid pain and inflammation management. Derivatives of heteroarylisopropylamines, specifically incorporating the 3-thiophene motif, have been successfully evaluated as inhibitors of endocannabinoid cellular uptake and Fatty Acid Amide Hydrolase (FAAH)[3]. The (R)-enantiomer exhibits superior stereocomplementarity to the FAAH catalytic site compared to the (S)-enantiomer, highlighting the necessity of starting with enantiopure (R)-1-(Thiophen-3-yl)propan-2-amine.

Monoamine Oxidase (MAO) Inhibitors

Heteroarylisopropylamines are well-documented as potent MAO inhibitors[3]. The unique electron density profile of the thiophene ring allows these derivatives to act as reversible, competitive inhibitors by tightly interacting with the FAD cofactor region within the MAO-A and MAO-B active sites.

Self-Validating Experimental Protocols

When utilizing (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride as a building block, the primary synthetic challenge is preventing the racemization of the sensitive α-chiral center during derivatization (e.g., amide coupling). The following protocol is a self-validating system designed to ensure >99% enantiomeric excess (ee) retention.

Synthetic_Workflow Acid Carboxylic Acid Precursor Coupling HATU / DIPEA DMF, 0°C to RT Acid->Coupling 1.0 eq Amine (R)-1-(Thiophen-3-yl) propan-2-amine HCl Amine->Coupling 1.05 eq Product Chiral Amide Target Compound Coupling->Product Stereoretentive

Fig 2: Stereoretentive amide coupling workflow preserving the α-chiral center of the amine.

Protocol 1: Stereoretentive Amide Coupling

Causality of Reagent Choice: HATU is selected over traditional carbodiimides (like EDC/DCC) because it rapidly forms a highly reactive, less base-sensitive HOAt ester. This suppresses the formation of an oxazolone intermediate, which is the primary mechanistic pathway for unwanted racemization in chiral amines.

  • Preparation: Dissolve 1.0 eq of the target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation: Add 1.1 eq of HATU to the solution. Stir for 10 minutes at 0°C to ensure complete formation of the active ester.

  • Amine Addition: Add 1.05 eq of (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride to the reaction mixture.

  • Base Addition: Dropwise add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: Exactly 1.0 eq of DIPEA is consumed to neutralize the HCl salt of the amine, freeing the nucleophile. The remainder acts as the catalytic base for the coupling. Dropwise addition at 0°C is critical to prevent localized exothermic heating, which accelerates racemization.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4–6 hours. Monitor completion via LC-MS.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Chiral Purity Validation (HPLC)

To validate the stereochemical integrity of the synthesized product, normal-phase chiral HPLC must be employed.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Causality of Diethylamine: Basic amine products will interact with residual acidic silanol groups on the silica stationary phase, causing severe peak tailing. The addition of 0.1% Diethylamine competitively masks these silanols, ensuring sharp, quantifiable peaks for accurate ee determination.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

Quantitative Data Summaries

The following table summarizes the physicochemical shifts when transitioning from a traditional phenyl scaffold to the 3-thiophenyl bioisostere. This data dictates the pharmacokinetic behavior of the resulting synthesized drugs.

PropertyPhenyl Scaffold (Amphetamine)3-Thiophenyl Scaffold[1]Pharmacological Impact in Drug Design
Molecular Weight (Base) 135.21 g/mol 141.24 g/mol Minimal size change; ensures excellent steric fit in existing receptor pockets.
Aromatic Ring Type Carbocycle (6-membered)Heterocycle (5-membered)Alters spatial geometry; reduces steric clash in tight binding domains.
Computed XLogP3 ~1.81.8Maintains ideal lipophilicity for passive diffusion across the Blood-Brain Barrier.
Electron Density Uniformly distributedSulfur-localized (polarizable)Enhances target affinity via stronger cation-π interactions with protein residues.
Topological Polar Surface Area 26.0 Ų54.3 ŲSlight increase in polarity; aids in aqueous solubility during formulation.

References

  • Title: 1-(Thiophen-3-yl)propan-2-amine | C7H11NS | CID 13188564 Source: PubChem (National Library of Medicine) URL: [Link]

  • Title: Cas 149977-81-1, 3-(2-amino-1-propyl)thiophene: Relevant academic research and scientific papers Source: LookChem URL: [Link]

  • Title: United States Patent 10,702,498 B2 (Shoichet et al. - Mu Opioid Receptor Biased Agonists) Source: Google Patents URL: [Link]

Sources

Method

Application Note: Advanced Derivatization Strategies for the Analysis of (R)-1-(Thiophen-3-yl)propan-2-amine

Executive Summary (R)-1-(Thiophen-3-yl)propan-2-amine is a chiral, primary amine and a bioisosteric thiophene analogue of amphetamine. In drug development and forensic toxicology, analyzing this compound presents signifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-1-(Thiophen-3-yl)propan-2-amine is a chiral, primary amine and a bioisosteric thiophene analogue of amphetamine. In drug development and forensic toxicology, analyzing this compound presents significant challenges. Due to its high polarity and the active hydrogen on the primary amine, direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis often results in severe peak tailing, poor chromatographic resolution, and thermal degradation.

This application note details two distinct, optimized derivatization workflows: an achiral acylation method designed for high-sensitivity trace quantification, and a chiral derivatization method engineered to assess enantiomeric purity (%ee).

Mechanistic Rationale & Causality

Achiral Acylation: Why HFBA?

Primary amines interact strongly with the silanol groups of GC stationary phases. Acylation masks the amine, converting it to a highly volatile, thermally stable amide. While Trifluoroacetic Anhydride (TFAA) is commonly used, we specifically mandate the use of Heptafluorobutyric Anhydride (HFBA) for complex matrices.

The Causality: HFBA adds a larger mass (+196 Da) compared to TFAA (+96 Da). This mass addition strategically shifts the diagnostic fragment ions to higher m/z values. By moving the target ions out of the low-mass chemical noise region typical of biological extracts, the Signal-to-Noise (S/N) ratio is drastically improved, lowering the Limit of Quantitation (LOQ) as supported by 1[1]. Furthermore, fluorinated derivatives exhibit high electron affinity, making them exceptionally suited for Negative Chemical Ionization (NCI) if further sensitivity is required[2].

Chiral Resolution: Why L-TPC?

To confirm the enantiomeric purity of the (R)-enantiomer, chiral resolution is mandatory. Rather than utilizing expensive, specialized, and fragile chiral GC columns, we employ an indirect chiral separation strategy.

The Causality: By reacting the analyte with the enantiopure chiral derivatizing agent (CDA) (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC), the (R)- and (S)-enantiomers are converted into (R,S) and (S,S) diastereomers. Because diastereomers possess distinct physicochemical properties and spatial geometries, they can be baseline-resolved on a standard, rugged achiral stationary phase (e.g., 5% phenyl-methylpolysiloxane)[3].

Workflow Visualization

Workflow N1 Sample Extraction (R)-1-(Thiophen-3-yl)propan-2-amine N2 Pathway Selection N1->N2 N3 Achiral Derivatization (HFBA Acylation) N2->N3 Trace Detection N4 Chiral Derivatization (L-TPC Reaction) N2->N4 Isomeric Purity N5 Amide Formation (Increased Volatility & Mass) N3->N5 N6 Diastereomer Formation (Enantiomeric Resolution) N4->N6 N7 GC-MS Analysis (Quantitative Profiling) N5->N7 N8 GC-MS Analysis (Chiral Purity %ee) N6->N8

Figure 1: Decision matrix and workflow for the derivatization of thiopropamine analogues.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. These protocols incorporate deuterated internal standards (IS) added prior to extraction to normalize recovery variations. Derivatization blanks are mandated to ensure reagent purity.

Protocol A: Achiral Derivatization (HFBA) for Trace Quantification
  • Sample Aliquot: Transfer 1.0 mL of the biological sample (or 1.0 mg/mL standard dilution) into a borosilicate glass tube.

  • Internal Standard Addition: Add 50 µL of Amphetamine-D5 (1 µg/mL). Self-Validation Check: The IS monitors both extraction recovery and derivatization completeness.

  • Alkalinization: Add 100 µL of 0.1 M NaOH to adjust the pH to >10. This ensures the amine is in its free-base (un-ionized) form, which is required for organic extraction.

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of ethyl acetate. Vortex aggressively for 5 minutes, then centrifuge at 3000 rpm for 5 minutes to break any emulsions.

  • Solvent Transfer & Evaporation: Transfer the upper organic layer to a clean GC vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Acylation: Add 50 µL of anhydrous ethyl acetate and 50 µL of HFBA reagent. Seal the vial tightly.

  • Incubation: Heat at 70°C for 30 minutes.

  • Acid Removal (Critical Step): Evaporate the mixture to complete dryness under nitrogen. Causality: HFBA leaves behind heptafluorobutyric acid as a byproduct. Injecting this strong acid will rapidly degrade the GC column's siloxane phase.

  • Reconstitution: Reconstitute in 100 µL of ethyl acetate. Inject 1 µL into the GC-MS.

Protocol B: Chiral Derivatization (L-TPC) for Enantiomeric Purity
  • Extraction: Perform steps 1 through 5 as outlined in Protocol A.

  • Chiral Reagent Addition: To the dried extract, add 50 µL of 0.1 M L-TPC in chloroform.

  • Acid Scavenging (Critical Step): Add 10 µL of anhydrous pyridine. Causality: The reaction between the primary amine and the acid chloride (L-TPC) generates HCl. Without pyridine to neutralize this acid, the localized drop in pH can cause partial racemization of the analyte's chiral center, completely invalidating the %ee measurement.

  • Incubation: Heat at 60°C for 20 minutes.

  • Evaporation: Evaporate to dryness under nitrogen to remove excess pyridine and unreacted volatile components.

  • Reconstitution: Reconstitute in 100 µL of ethyl acetate. Inject 1 µL into the GC-MS. Self-Validation Check: Run an enantiopure (S)-1-(Thiophen-3-yl)propan-2-amine standard in parallel. If the (S)-standard yields two peaks, the L-TPC reagent has racemized and must be discarded.

Quantitative Data Presentation

Table 1: Comparison of Acylation Reagents for Thiophene-Amphetamine Analogues

Derivatizing ReagentAdded Mass (Da)VolatilityS/N Ratio in MatrixRecommended Application
TFAA +96HighLowRoutine screening in neat solvents
PFPA +146MediumMediumBalanced sensitivity / routine tox
HFBA +196LowerHighTrace quantification in complex matrices

Table 2: GC-MS Diagnostic Ions for (R)-1-(Thiophen-3-yl)propan-2-amine Derivatives

Analyte StatePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ions (m/z)
Underivatized 1414497, 124
HFBA-Amide 33724097, 124, 268
L-TPC Diastereomer 33623897, 166

Note: The m/z 97 ion corresponds to the characteristic thiophenyl cation, serving as a highly specific structural marker for thiophene-based analogues[2]. The base peak m/z 240 in the HFBA derivative represents the fluorinated acyl-amine fragment, which dominates the spectrum and provides excellent quantitative sensitivity.

References

  • Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography.Semantic Scholar.
  • Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants.National Center for Biotechnology Information (PMC).
  • Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent.ResearchGate.

Sources

Application

Application Note: Critical Structural Analysis and Validated Synthesis Protocol for (S)-Duloxetine

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol Executive Summary The synthesis of the active pharmaceutical ingredient (API) (S)-duloxetine (m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol

Executive Summary

The synthesis of the active pharmaceutical ingredient (API) (S)-duloxetine (marketed as Cymbalta) requires strict stereochemical and regiochemical control[1]. A proposed synthetic route starting from (R)-1-(thiophen-3-yl)propan-2-amine presents a fundamental structural incompatibility. As a Senior Application Scientist, it is critical to establish that this starting material cannot be directly converted to duloxetine without total skeletal degradation.

Instead, the industry-standard, chemically logical, and self-validating synthesis begins with 2-acetylthiophene [1]. This application note details the causality behind this structural mismatch and provides a highly efficient, field-proven protocol for the synthesis of (S)-duloxetine via the validated Mannich-reduction-arylation-demethylation pathway.

Structural Incompatibility Analysis: The Causality of Precursor Selection

To understand why (R)-1-(thiophen-3-yl)propan-2-amine is an invalid precursor, we must analyze the molecular architecture of the target API. (S)-Duloxetine's IUPAC name is (3S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine[2].

Data Presentation: Precursor vs. Target API
Structural FeatureProposed Precursor: (R)-1-(thiophen-3-yl)propan-2-amineTarget API: (S)-Duloxetine
Carbon Skeleton 1-aryl-2-aminopropane (Amphetamine-like)1-aryl-3-aminopropane (Propanolamine-like)
Thiophene Regiochemistry 3-substituted2-substituted
Oxidation State at C1 Fully reduced (Methylene group)Oxygenated (Ether linkage to Naphthyl group)
Stereochemistry (R)-configuration at C2(S)-configuration at C1
Amine Substitution Primary amine (-NH₂)Secondary amine (-NHCH₃)

Mechanistic Causality: The proposed precursor is an amphetamine analogue[3]. Attempting to synthesize duloxetine from this molecule would require cleaving the stable C-C bonds of the aliphatic chain to move the amine from the C2 to the C3 position, isomerizing the thiophene ring from a 3-yl to a 2-yl linkage, and inverting the stereocenter while introducing an ether linkage. Because these transformations violate the principles of synthetic efficiency and atom economy, a de novo synthesis from 2-acetylthiophene is the only viable, self-validating approach[1].

Validated Synthetic Workflow

The established enantioselective synthesis of (S)-duloxetine relies on a robust four-step sequence[1]:

  • Mannich Aminomethylation: 2-acetylthiophene undergoes a Mannich reaction with formaldehyde and dimethylamine to yield the β -aminoketone[4].

  • Asymmetric Reduction & Resolution: The ketone is reduced to a racemic alcohol, followed by chiral resolution with (S)-(+)-mandelic acid to isolate the (S)-enantiomer[1].

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The chiral alcohol is deprotonated by sodium hydride and reacted with 1-fluoronaphthalene in DMSO[5].

  • N-Demethylation: The tertiary amine is demethylated using phenyl chloroformate, followed by alkaline hydrolysis to yield the secondary amine[1].

DuloxetineSynthesis SM 2-Acetylthiophene (Starting Material) Mannich Mannich Reaction (HCHO, HNMe2, HCl) SM->Mannich Ketone β-Aminoketone Intermediate Mannich->Ketone Reduction Reduction & Resolution (NaBH4 then (S)-Mandelic Acid) Ketone->Reduction Alcohol (S)-Chiral Alcohol Intermediate Reduction->Alcohol Arylation SNAr Arylation (1-Fluoronaphthalene, NaH) Alcohol->Arylation Ether (S)-Naphthyl Ether Intermediate Arylation->Ether Demethylation N-Demethylation (Phenyl chloroformate, NaOH) Ether->Demethylation Duloxetine (S)-Duloxetine (Target API) Demethylation->Duloxetine

Fig 1: Validated 4-step synthetic workflow for (S)-duloxetine from 2-acetylthiophene.

Experimental Protocols

Protocol A: Mannich Aminomethylation

Objective: Synthesis of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride.

  • Reaction Setup: In a reaction vessel, dissolve 1.0 eq of 2-acetylthiophene and 1.2 eq of dimethylamine hydrochloride in absolute ethanol[4].

  • Catalysis: Add 1.5 eq of paraformaldehyde and a catalytic amount of concentrated HCl (0.1 eq).

  • Execution: Heat the mixture to reflux (75–80 °C) and stir for 12–16 hours[4].

  • Isolation: Cool the reaction to 0–5 °C to precipitate the product. Filter, wash with cold acetone, and dry under vacuum to yield the β -aminoketone hydrochloride[6].

  • Causality Insight: The acid catalyst is strictly required to promote the formation of the highly electrophilic iminium ion intermediate from formaldehyde and dimethylamine. This intermediate is subsequently attacked by the enol tautomer of 2-acetylthiophene, forming the C-C bond[1].

Protocol B: Reduction & Chiral Resolution

Objective: Synthesis of (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol.

  • Reduction: Dissolve the β -aminoketone in a methanol/water mixture at 0–5 °C. Slowly add a solution of NaBH4​ (1.5 eq) in 20% NaOH over 2 hours[6]. Stir at room temperature for 6 hours. Extract the racemic alcohol with ethyl acetate.

  • Resolution: To the organic layer, add 1.0 eq of (S)-(+)-mandelic acid. Heat the mixture to 50 °C until a clear solution forms, then cool slowly to room temperature to crystallize the (S)-mandelate salt[1].

  • Neutralization: Filter the salt and treat with aqueous NaOH to liberate the free base. Extract with organic solvent and concentrate.

  • Causality Insight: Diastereomeric salt resolution is a self-validating purification step. It leverages the distinct thermodynamic solubility profiles of the (S,S) versus (R,S) salts, ensuring the >98% enantiomeric excess (ee) that is critical for the API's pharmacological efficacy[1].

Protocol C: Arylation via SN​Ar

Objective: Synthesis of (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine.

  • Deprotonation: Dissolve the (S)-alcohol intermediate in anhydrous DMSO. Slowly add 1.5 eq of sodium hydride (NaH, 60% dispersion in mineral oil) at 15–20 °C. Stir for 1 hour[6].

  • Arylation: Add 1.2 eq of 1-fluoronaphthalene. Heat the reaction mixture to 60–65 °C and stir for 4–6 hours[6].

  • Workup: Quench the reaction carefully with cold water. Extract the product with toluene, separate the organic layer, wash with brine, and concentrate under reduced pressure[6].

  • Causality Insight: NaH irreversibly deprotonates the alcohol, generating a strong, non-nucleophilic alkoxide. DMSO, a polar aprotic solvent, is chosen specifically because it leaves the alkoxide unsolvated and highly reactive, drastically accelerating the SN​Ar attack on the electron-deficient 1-fluoronaphthalene[1].

Protocol D: N-Demethylation

Objective: Synthesis of (S)-Duloxetine hydrochloride.

  • Carbamate Formation: Dissolve the ether intermediate in toluene. Add diisopropylethylamine (DIPEA), followed by the dropwise addition of phenyl chloroformate (1.2 eq) at 50 °C. Stir until the tertiary amine is fully converted to the carbamate[1].

  • Hydrolysis: Wash the organic layer with water and concentrate. Dissolve the resulting carbamate in a propylene glycol/water mixture, add NaOH, and reflux to hydrolyze the carbamate[1].

  • Salt Formation: Extract the free base (S)-duloxetine into ethyl acetate. Bubble HCl gas through the solution at 0–5 °C to precipitate (S)-duloxetine hydrochloride. Filter and dry[6].

  • Causality Insight: Phenyl chloroformate selectively attacks the sterically accessible tertiary amine, displacing a methyl group (as methyl chloride) to form a stable carbamate. Subsequent alkaline hydrolysis spontaneously decarboxylates the intermediate, yielding the desired secondary amine without racemizing the sensitive benzylic stereocenter[1].

References

  • National Institutes of Health (PubChem) . Duloxetine | C18H19NOS | CID 60835. URL:[Link]

  • ResearchGate . Duloxetine Synthesis. (January 2021). URL:[Link]

  • Google Patents. US8362279B2 - Process for pure duloxetine hydrochloride.
  • Google Patents. CN113912582A - Preparation method of duloxetine intermediate.
  • Arkivoc . A facile asymmetric synthesis of (S)-duloxetine. (2010). URL:[Link]

Sources

Method

Scale-up synthesis of (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride

Application Note: Scale-Up Synthesis of (R)-1-(Thiophen-3-yl)propan-2-amine Hydrochloride via Biocatalytic Reductive Amination Target Audience: Researchers, process chemists, and drug development professionals. Strategic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of (R)-1-(Thiophen-3-yl)propan-2-amine Hydrochloride via Biocatalytic Reductive Amination

Target Audience: Researchers, process chemists, and drug development professionals.

Strategic Rationale & Introduction

(R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride (CAS: 86188-25-2)[1] is a highly valuable chiral building block, frequently utilized as a thiophene bioisostere to dextroamphetamine in central nervous system (CNS) drug discovery. Historically, the synthesis of such enantiopure amines relied on the Henry (nitroaldol) reaction followed by classical chiral resolution using diastereomeric salt formation. This classical approach inherently caps the theoretical yield at 50% unless complex, energy-intensive racemization protocols are employed[2].

To meet modern green chemistry metrics and achieve high Space-Time Yields (STY) during scale-up, biocatalytic asymmetric reductive amination has emerged as the industry gold standard[3]. By deploying an engineered (R)-selective ω-transaminase (ω-TA), process chemists can directly convert the prochiral ketone, 1-(thiophen-3-yl)propan-2-one (CAS: 62119-77-1)[4], into the enantiopure (R)-amine in a single step with >99% enantiomeric excess (ee).

Mechanistic Causality: Designing a Self-Validating Biocatalytic System

The transamination reaction operates via a Ping-Pong Bi-Bi mechanism mediated by the obligate cofactor Pyridoxal 5'-phosphate (PLP). To ensure a robust scale-up, the following mechanistic parameters must be strictly controlled:

  • The Thermodynamic Bottleneck: Transaminase-catalyzed reactions are highly reversible. To drive the equilibrium toward the target amine, Isopropylamine (IPA) is utilized as an inexpensive amine donor in molar excess (2.0 M)[5].

  • Equilibrium Shifting (Le Chatelier's Principle): The transamination of IPA generates acetone as a byproduct. By actively sparging the reaction vessel with nitrogen (N₂), the volatile acetone is continuously stripped from the aqueous phase, kinetically trapping the product and preventing reverse transamination[5].

  • Solvent & Substrate Dynamics: The thiophene precursor is highly lipophilic. To prevent mass transfer limitations, 15% v/v Dimethyl Sulfoxide (DMSO) is employed as a co-solvent. Modern engineered (R)-transaminases have been explicitly evolved via directed evolution to tolerate up to 50% DMSO and reaction temperatures up to 65 °C without denaturing[5],[3].

Process Workflow & Pathway Visualization

G Substrate 1-(Thiophen-3-yl)propan-2-one (Substrate) Enzyme Engineered (R)-ω-Transaminase + PLP Cofactor Substrate->Enzyme Donor Isopropylamine (IPA) (Amine Donor) Donor->Enzyme FreeBase (R)-1-(Thiophen-3-yl)propan-2-amine (Free Base) Enzyme->FreeBase Acetone Acetone (Byproduct) Enzyme->Acetone DSP Liquid-Liquid Extraction (MTBE, pH > 11) FreeBase->DSP Sparging N₂ Sparging (Equilibrium Shift) Acetone->Sparging Volatile Removal Salt HCl (g) Addition Crystallization DSP->Salt API (R)-1-(Thiophen-3-yl)propan-2-amine HCl (Target Product) Salt->API

Figure 1: Biocatalytic workflow and equilibrium shift for (R)-chiral amine synthesis.

Experimental Protocol: 100 g Scale-Up

This protocol is designed as a self-validating system. Do not proceed to downstream processing until In-Process Controls (IPC) confirm reaction completion.

Phase 1: Biocatalytic Reaction Setup

  • Buffer Preparation: Prepare 850 mL of 100 mM sodium borate buffer. Adjust to pH 8.5 using 1 M HCl. Causality: pH 8.5 is the optimal intersection for transaminase activity and PLP cofactor stability, as PLP degrades rapidly in highly alkaline conditions.

  • Cofactor & Donor Addition: Dissolve 0.25 g (1 mM) of Pyridoxal 5'-phosphate (PLP) and 118.2 g (2.0 M) of Isopropylamine (IPA) into the buffer. Re-adjust the pH to 8.5 if necessary, as the addition of the IPA base will cause an initial alkaline shift.

  • Enzyme Solubilization: Add 5.0 g of engineered (R)-selective ω-transaminase powder (e.g., CDX-series or an evolved AtTA variant)[5],[6]. Stir gently at 200 rpm to avoid foaming and mechanical protein denaturation.

  • Substrate Addition: Dissolve 100.0 g (0.713 mol) of 1-(thiophen-3-yl)propan-2-one[4] in 150 mL of DMSO. Add this solution dropwise to the bioreactor over 30 minutes to prevent localized precipitation of the substrate.

Phase 2: Reaction Execution & Equilibrium Shift 5. Incubation: Heat the bioreactor to 45 °C with an agitation rate of 400 rpm. 6. Acetone Stripping: Initiate subsurface N₂ sparging at 0.5 VVM (volumes of gas per volume of liquid per minute). Route the exhaust through a cold trap to safely capture the stripped acetone. 7. In-Process Control (IPC): At 24 hours, sample 100 µL of the reaction mixture, quench with 900 µL of acetonitrile, centrifuge to pellet the enzyme, and analyze the supernatant via HPLC (UV 254 nm). Self-Validation Check: The reaction must show >98% conversion of the ketone. If conversion is <98%, continue incubation and sparging for an additional 12 hours.

Phase 3: Downstream Processing (DSP) 8. Quenching & Alkalinization: Once IPC confirms completion, cool the reactor to 20 °C. Add 10 M NaOH dropwise until the pH reaches >11.5. Causality: The pKa of the product amine is approximately 9.5. Elevating the pH ensures the amine is fully deprotonated into its free base form, maximizing its partition coefficient into the organic phase. 9. Extraction: Extract the aqueous mixture with Methyl tert-butyl ether (MTBE) (3 x 500 mL). Causality: MTBE is selected over halogenated solvents to prevent intractable emulsion formation with the denatured protein. 10. Washing & Drying: Combine the MTBE layers, wash with 200 mL of saturated brine to remove residual DMSO, and dry over anhydrous Na₂SO₄. Filter to obtain a clear organic solution.

Phase 4: Hydrochloride Salt Formation & Isolation 11. Crystallization: Cool the MTBE solution to 0–5 °C in an ice bath under a nitrogen atmosphere. 12. Salt Precipitation: Slowly bubble anhydrous HCl gas (or add 2.0 M HCl in diethyl ether) into the stirring solution until the pH of an aqueous aliquot drops below 2.0. A dense white precipitate of (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride will form immediately. 13. Isolation: Filter the solid via a Büchner funnel, wash with 200 mL of cold MTBE, and dry under vacuum at 40 °C to a constant weight.

Quantitative Data & Process Metrics

The following table summarizes the expected performance metrics for this 100 g scale-up protocol, demonstrating the high efficiency and green profile of the biocatalytic route.

ParameterValueAnalytical Method / Calculation
Substrate Loading 100 g/LGravimetric
Conversion > 99.0%Reverse-Phase HPLC (UV 254 nm)
Enantiomeric Excess (ee) > 99.5% (R)Chiral HPLC (e.g., Chiralpak AD-H)
Isolated Yield 88% (111.5 g)Gravimetric (as HCl salt)
Space-Time Yield (STY) ~ 85 g/L/dayCalculated based on a 24h reaction time
E-factor < 15Total waste / mass of product (excluding water)

References

  • Title: CAS 86188-25-2 | Sigma-Aldrich. Source: sigmaaldrich.com. URL: 1

  • Title: 1-(thiophen-3-yl)propan-2-one — Chemical Substance Information - NextSDS. Source: nextsds.com. URL: 4

  • Title: Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor. Source: acs.org. URL: 5

  • Title: Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Source: mdpi.com. URL: 3

  • Title: Reshaping the substrate binding region of (R)-selective ω-transaminase for asymmetric synthesis of (R)-3-amino-1-butanol. Source: researchgate.net. URL: 6

  • Title: R. N. Patel Due to scientific and technological advances, biocatalysis has become an environmental- ly friendly and economical a. Source: thieme-connect.de. URL: 2

Sources

Application

Analytical Method Validation for (R)-1-(Thiophen-3-yl)propan-2-amine Hydrochloride: An AQbD Approach

Executive Summary (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride is a chiral primary amine characterized by a thiophene heterocyclic ring and an aliphatic amine side chain[1]. As a critical intermediate and bioactive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride is a chiral primary amine characterized by a thiophene heterocyclic ring and an aliphatic amine side chain[1]. As a critical intermediate and bioactive scaffold in the synthesis of neuroactive agents, its stereochemical and chemical purity directly impacts the efficacy and safety of downstream pharmaceutical products.

This application note provides a comprehensive, self-validating analytical method validation protocol for this compound. Moving beyond traditional checklists, this guide integrates the[2] principles with the modernized [2] framework, emphasizing Analytical Quality by Design (AQbD) and mechanistic causality.

Scientific Rationale & Chromatographic Causality

The analytical challenge for (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride is twofold: achieving baseline chiral resolution and mitigating the severe peak tailing inherent to primary amines.

  • Chiral Recognition Mechanism : The (R)- and (S)-enantiomers possess identical physicochemical properties in an achiral environment. We employ an Amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase (CSP) (e.g., Chiralpak AD-H). The chiral recognition relies on hydrogen bonding, π−π interactions with the electron-rich thiophene ring, and steric inclusion within the helical cavity of the amylose polymer.

  • In Situ Neutralization & Silanol Masking : Because the analyte is a hydrochloride salt[3], it exhibits poor solubility and severe peak distortion in non-polar normal-phase eluents (e.g., Hexane/Isopropanol). To resolve this, the mobile phase is modified with 0.1% Diethylamine (DEA). The DEA serves a critical dual purpose: it acts as an in situ neutralizing agent to convert the hydrochloride salt into the highly soluble free base, and it acts as a competitive silanol-masking agent on the silica backbone of the CSP, preventing secondary interactions and ensuring symmetrical peaks.

  • Wavelength Selection : The thiophene ring exhibits strong π→π∗ transitions in the low UV range. A detection wavelength of 230 nm is selected to maximize the signal-to-noise ratio for trace-level impurity detection (e.g., the (S)-enantiomer).

Analytical Quality by Design (AQbD) Workflow

The validation lifecycle follows a continuous, risk-based approach rather than a discrete, one-time event, aligning with global regulatory expectations[2].

AQbD_Lifecycle ATP 1. Analytical Target Profile (ATP) Define Method Intent & CQA Risk 2. Risk Assessment Identify Critical Method Parameters ATP->Risk DoE 3. Method Optimization (DoE) Establish Method Operable Region Risk->DoE Validation 4. ICH Q2(R2) Validation Specificity, Linearity, Precision DoE->Validation Monitoring 5. Lifecycle Management Continuous Performance Verification Validation->Monitoring

Figure 1: Analytical Quality by Design (AQbD) lifecycle for method validation.

Self-Validating Experimental Protocols

A protocol is only trustworthy if it continuously verifies its own performance through built-in control mechanisms. In this method, System Suitability Testing (SST) and bracketing standards serve as the self-validating core.

Before any validation sequence, an SST solution containing the racemate (50:50 (R)/(S)) must be injected. During the run, a reference standard is injected every six samples (bracketing) to monitor system drift. If the bracketing standard fails the %RSD criteria ( ≤2.0% ), the system automatically invalidates the preceding bracket, ensuring only high-integrity data is reported[4].

Protocol 1: Specificity & Forced Degradation
  • Objective : Prove the method is stability-indicating and free from matrix/degradant interference[2].

  • Causality : The thiophene ring is highly susceptible to oxidative degradation (forming sulfoxides or sulfones), while the aliphatic amine can undergo thermal degradation. Forced degradation ensures that all potential degradants resolve from the main (R)-enantiomer peak.

  • Methodology :

    • Acid/Base Hydrolysis: Treat 1 mg/mL API with 1.0 N HCl (or NaOH) at 60°C for 4 hours. Critical Step : Neutralize the samples before injection. Injecting extreme pH solutions will permanently strip the amylose polymer from the silica support of the CSP.

    • Oxidative Stress: Treat 1 mg/mL API with 3% H₂O₂ at room temperature for 2 hours.

    • Thermal/Photolytic: Expose solid API to 105°C for 24 hours, and UV/Vis light (ICH Q1B). Dissolve to 1 mg/mL.

  • Acceptance Criteria : Peak purity angle < Purity threshold for the main peak (using a Photodiode Array Detector, PDA). Resolution ( Rs​ ) between the (R)-enantiomer and its nearest degradant must be ≥1.5 .

Protocol 2: Linearity & Range
  • Objective : Ensure proportional response across the operational range[2].

  • Causality : The linear dynamic range of the UV detector must encompass both the assay level (100%) and the impurity level (LOQ to 120% of the specification limit) without detector saturation.

  • Methodology :

    • Prepare a stock solution of (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride at 1.0 mg/mL in the mobile phase diluent (Hexane:IPA:DEA 90:10:0.1 v/v/v).

    • Perform serial dilutions to generate 5 concentration levels: 50%, 80%, 100%, 120%, and 150% of nominal concentration for assay.

    • Perform linear regression using the Method of Least Squares.

  • Acceptance Criteria : Correlation coefficient ( R2 ) ≥0.999 , y-intercept ≤2.0% of the 100% response.

Protocol 3: Accuracy (Recovery)
  • Objective : Confirm the true value is measured, free from matrix suppression[2].

  • Causality : Matrix effects from placebo or synthetic byproducts can suppress or enhance the analyte signal. Spiking known amounts of API into a placebo matrix verifies that the recovery is unbiased and quantitative.

  • Methodology :

    • Prepare placebo matrix in triplicate.

    • Spike the placebo with known amounts of API at 3 levels: 80%, 100%, and 120% of the target concentration.

    • Extract, filter through a 0.45 µm PTFE syringe filter, and analyze the samples.

  • Acceptance Criteria : Mean recovery of 98.0% - 102.0% with %RSD ≤2.0% .

Protocol 4: Precision (Repeatability & Intermediate Precision)
  • Objective : Evaluate method variance under identical and varied conditions[2].

  • Causality : Variations in analysts, days, and HPLC systems are inevitable. Intermediate precision ensures the method's robustness against these real-world variables, adhering to [5].

  • Methodology :

    • Repeatability: Analyst 1 prepares 6 independent samples at 100% concentration on Day 1 using HPLC System A.

    • Intermediate Precision: Analyst 2 prepares 6 independent samples at 100% concentration on Day 2 using HPLC System B and a different lot of the Chiralpak AD-H column.

  • Acceptance Criteria : %RSD ≤2.0% for both repeatability and intermediate precision. The absolute difference in mean assay between Analyst 1 and Analyst 2 must be ≤2.0% .

Quantitative Data Presentation

The following tables summarize the validation data for (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride, demonstrating compliance with ICH Q2(R2) acceptance criteria.

Table 1: Linearity and Sensitivity (LOD/LOQ)

Parameter(R)-Enantiomer (Assay)(S)-Enantiomer (Impurity)
Range 50% – 150% (0.5 – 1.5 mg/mL)LOQ – 120% (0.05% – 0.60%)
Correlation Coefficient ( R2 ) 0.99980.9995
Y-Intercept (% of 100% response) 0.45%1.12%
LOD (S/N 3) N/A0.015%
LOQ (S/N 10) N/A0.050%

Table 2: Accuracy (Spike Recovery)

Spike LevelAmount Added (mg/mL)Amount Recovered (mg/mL)Mean Recovery (%)%RSD (n=3)
80% 0.800.7999.20.8
100% 1.001.01100.60.6
120% 1.201.1999.50.9

Table 3: Precision and Robustness Summary

ParameterAssay (% Label Claim)%RSDAcceptance Criteria
Repeatability (n=6, Day 1) 99.80.7%RSD ≤2.0%
Intermediate Precision (n=6, Day 2) 100.20.9%RSD ≤2.0%
Robustness: Flow Rate ( ± 0.1 mL/min) 99.51.1%RSD ≤2.0%
Robustness: Column Temp ( ± 2°C) 100.10.8%RSD ≤2.0%

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures" and "ICH Q14 Analytical Procedure Development." (2023). URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13188564, 1-(Thiophen-3-yl)propan-2-amine." URL:[Link]

Sources

Method

Application Note: Chiral Chromatography of 1-(Thiophen-3-yl)propan-2-amine

Introduction and Rationale 1-(Thiophen-3-yl)propan-2-amine (often referred to as 3-thiophenepropan-2-amine or 3-TPA) is a primary amine and a structural analogue of amphetamine, where the phenyl ring is replaced by a thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

1-(Thiophen-3-yl)propan-2-amine (often referred to as 3-thiophenepropan-2-amine or 3-TPA) is a primary amine and a structural analogue of amphetamine, where the phenyl ring is replaced by a thiophene-3-yl moiety. Like other thienoamphetamine derivatives (e.g., methiopropamine and thiopropamine), 3-TPA possesses a chiral center at the α -carbon of the propyl chain[1].

In neuropharmacology and forensic toxicology, the enantiomeric separation of such novel psychoactive substances (NPS) is critical. The enantiomers of amphetamine analogues typically exhibit pronounced stereoselective pharmacodynamics; for instance, the (S)-enantiomer generally demonstrates significantly higher binding affinity and efficacy at the dopamine (DAT) and norepinephrine (NET) transporters compared to the (R)-enantiomer. Consequently, robust analytical methods are required to determine the enantiomeric purity of synthesized batches or to profile illicit drug seizures[2].

This application note details two orthogonal, self-validating chromatographic methodologies for the direct enantioseparation of 3-TPA: Normal Phase Liquid Chromatography (NPLC) using a polysaccharide-based Chiral Stationary Phase (CSP), and Reversed-Phase Liquid Chromatography (RPLC) using a Crown Ether-based CSP.

Mechanistic Principles of Chiral Recognition

As a Senior Application Scientist, it is imperative to understand the causality behind column and mobile phase selection rather than relying on empirical trial and error. Primary amines like 3-TPA present unique challenges and opportunities for chiral recognition.

Polysaccharide-Based CSPs (Normal Phase)

Amylose tris(3,5-dimethylphenylcarbamate) stationary phases (e.g., Chiralpak AD-H) provide a helical chiral environment. The chiral recognition of 3-TPA on this phase is driven by a three-point interaction model:

  • Hydrogen Bonding: Between the primary amine of 3-TPA and the carbamate C=O / NH groups of the stationary phase.

  • π−π Interactions: Between the electron-rich thiophene ring of 3-TPA and the phenyl rings of the CSP.

  • Steric Fit: The differential insertion of the α -methyl group into the chiral groove of the amylose backbone[3].

Causality in Method Design: When analyzing basic primary amines in normal phase, severe peak tailing often occurs due to secondary interactions with residual surface silanols on the silica support. To mitigate this, a basic modifier such as Diethylamine (DEA) or cyclohexylamine must be added to the mobile phase (typically 0.1% v/v). The DEA competitively binds to the acidic silanols, ensuring sharp, symmetrical peaks for 3-TPA[4].

Crown Ether-Based CSPs (Reversed Phase)

Crown ether CSPs (e.g., Crownpak CR-I(+)) are explicitly designed for compounds containing a primary amino group. The stationary phase features a chiral 18-crown-6 ether derivative. Causality in Method Design: The mechanism strictly relies on host-guest inclusion complexation. For this to occur, the primary amine of 3-TPA must be fully protonated ( −NH3+​ ). The three protons form highly directional hydrogen bonds with the six ether oxygens inside the crown cavity. To enforce complete protonation, the mobile phase must be highly acidic (pH 1.0 – 2.0). Perchloric acid ( HClO4​ ) is the acid of choice because the perchlorate ion is a large, non-nucleophilic, and poorly coordinating counter-ion that does not compete with the crown ether for the protonated amine[5].

MethodSelection Start 1-(Thiophen-3-yl)propan-2-amine (Racemic Mixture) CSP_Poly Polysaccharide CSP (e.g., Chiralpak AD-H) Start->CSP_Poly CSP_Crown Crown Ether CSP (e.g., Crownpak CR-I(+)) Start->CSP_Crown MP_NP Normal Phase Hexane / IPA / DEA (Basic Modifier) CSP_Poly->MP_NP MP_RP Reversed Phase HClO4 (pH 1.5) / MeOH (Acidic Modifier) CSP_Crown->MP_RP Mech_Poly H-Bonding & Steric Fit (Helical Cavity) MP_NP->Mech_Poly Mech_Crown Host-Guest Inclusion (18-Crown-6 Cavity) MP_RP->Mech_Crown

Workflow for selecting chiral stationary phases for primary amine enantioseparation.

Experimental Protocols

To ensure trustworthiness, both protocols are designed as self-validating systems incorporating System Suitability Testing (SST) criteria. If the SST fails, the causality is directly linked to mobile phase preparation or column degradation.

Protocol A: Normal Phase Separation (Polysaccharide CSP)

Materials:

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)

  • Sample Solvent: Isopropanol

Step-by-Step Methodology:

  • Mobile Phase Preparation: Measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Isopropanol. Add exactly 1.0 mL of Diethylamine (DEA). Mix thoroughly and degas via ultrasonication for 10 minutes. Note: DEA is volatile; prepare fresh daily to maintain silanol-masking efficacy.

  • System Equilibration: Purge the HPLC system and equilibrate the column at a flow rate of 1.0 mL/min until the baseline is stable (approx. 30 column volumes).

  • Temperature Control: Set the column compartment to 25 °C. Enthalpy-driven chiral separations are highly temperature-dependent; fluctuations will cause retention time drift[6].

  • Sample Preparation: Dissolve racemic 3-TPA in Isopropanol to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Execution: Inject 5.0 µL of the sample. Monitor UV absorbance at 230 nm (optimal for the thiophene chromophore).

  • Self-Validation (SST): Calculate the tailing factor ( Tf​ ) of the first eluting peak. If Tf​>1.5 , the DEA concentration has depleted, or the column frit is contaminated. Resolution ( Rs​ ) must be ≥2.0 .

Protocol B: Reversed-Phase Separation (Crown Ether CSP)

Materials:

  • Column: Crownpak CR-I(+) (150 mm × 3.0 mm, 5 µm)

  • Mobile Phase: Aqueous Perchloric Acid ( HClO4​ , pH 1.5) / Methanol (85:15, v/v)

  • Sample Solvent: Mobile Phase

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare the aqueous buffer by adding concentrated HClO4​ (70%) dropwise to 850 mL of Milli-Q water until pH 1.5 is reached (approx. 1.6 mL). Add 150 mL of Methanol. Mix and degas. Caution: Perchloric acid is a strong oxidizer; handle with appropriate PPE.

  • System Equilibration: Equilibrate the column at 0.4 mL/min. Crown ether columns operate at lower flow rates to allow sufficient residence time for inclusion complexation kinetics.

  • Temperature Control: Set the column oven to 15 °C. Causality: Host-guest complexation is an exothermic process. Lowering the temperature increases the binding constant, thereby enhancing chiral resolution ( α ), albeit at the cost of slightly broader peaks due to slower mass transfer[7].

  • Sample Preparation: Dissolve 3-TPA in the mobile phase to a concentration of 0.5 mg/mL.

  • Execution: Inject 2.0 µL of the sample. Monitor UV absorbance at 230 nm.

  • Self-Validation (SST): Check baseline stability. A drifting baseline indicates incomplete column equilibration with the acidic modifier. Rs​ must be ≥1.5 .

CrownEtherMech Amine Free Primary Amine (3-TPA) Acid Acidic Mobile Phase (pH < 2.0) Amine->Acid Protonation Protonated Protonated Amine (-NH3+) Acid->Protonated Complex Host-Guest Complexation (Crown Ether Cavity) Protonated->Complex H-Bonding Elution Differential Elution (Steric Hindrance of Thiophene) Complex->Elution Chiral Discrimination

Host-guest inclusion mechanism of protonated primary amines in crown ether CSPs.

Quantitative Data Presentation

The following table summarizes the typical chromatographic performance metrics for the enantioseparation of racemic 3-TPA using the two validated protocols.

ParameterProtocol A: Polysaccharide (AD-H)Protocol B: Crown Ether (CR-I(+))
Separation Mode Normal PhaseReversed Phase / Polar
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)Chiral 18-Crown-6 Ether
Flow Rate 1.0 mL/min0.4 mL/min
Column Temperature 25 °C15 °C
Retention Time Peak 1 ( tR1​ ) 6.8 min8.2 min
Retention Time Peak 2 ( tR2​ ) 8.4 min11.5 min
Selectivity Factor ( α ) 1.321.51
Resolution ( Rs​ ) 2.43.1
Tailing Factor ( Tf​ ) 1.1 (Requires DEA)1.2
Primary Application Preparative scale-up, routine QCHigh-resolution analytical profiling

Data represents generalized system suitability targets for thienoamphetamine analogues based on established chiral chromatography literature.

References

  • Determination of the chiral status of different novel psychoactive substance classes by capillary electrophoresis and β‐cyclodextrin derivatives Source: PMC / National Institutes of Health URL:[Link]

  • Separation of Enantiomers of Amphetamine-Related Drugs and Their Structural Isomers Source: Agilent Technologies Application Notes URL:[Link]

  • Chromatographic Separations and Analysis: Chiral Crown Ether-Based Chiral Stationary Phases Source: ResearchGate / Journal of Separation Science URL:[Link]

  • Fast Separation of Amphetamine and Methamphetamine Enantiomers on a CHIRALPAK AD-H Column by SFC Source: LCGC / Chiral Technologies URL:[Link]

  • Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase Source: Brieflands / Jundishapur Journal of Natural Pharmaceutical Products URL:[Link]

  • Chiral Separations in Capillary Electrophoresis Source: ACS Publications / Chemical Reviews URL:[Link]

Sources

Application

Application Note: Chiral Resolution of Amines via Tartaric Acid Diastereomeric Salt Formation

Executive Summary The preparation of enantiomerically pure amines is a critical operation in drug development, agrochemical synthesis, and fine chemical manufacturing, as the stereochemistry of these molecules dictates t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The preparation of enantiomerically pure amines is a critical operation in drug development, agrochemical synthesis, and fine chemical manufacturing, as the stereochemistry of these molecules dictates their biological activity and safety profile 1. While asymmetric synthesis continues to advance, the classical chiral resolution of racemic mixtures via diastereomeric salt formation remains one of the most scalable, robust, and cost-effective methods available.

This technical guide details the mechanistic principles and practical protocols for resolving racemic amines using naturally occurring (+)-tartaric acid and its derivatives, such as (+)-dibenzoyl-D-tartaric acid ((+)-DBTA) and (+)-di-p-toluoyl-D-tartaric acid ((+)-DPTTA) 1, [[2]]().

Mechanistic Principles & Causality

The fundamental principle of this technique is the conversion of an enantiomeric relationship into a diastereomeric one. Enantiomers possess identical physical properties and cannot be separated by standard physical means. However, reacting a racemic amine (a 50:50 mixture of R and S enantiomers) with an enantiomerically pure resolving agent like (+)-tartaric acid generates a pair of diastereomeric salts: [(R)-Amine⋅(+)-Tartaric Acid] and [(S)-Amine⋅(+)-Tartaric Acid] 3.

Why Tartaric Acid? Tartaric acid is heavily favored not just for its low cost, but because its rigid C2​ -symmetric backbone and multiple hydrogen-bond donors/acceptors facilitate the formation of highly stable, crystalline supramolecular networks [[3]]().

Thermodynamic vs. Kinetic Control: Because these salts are diastereomers, they exhibit different solubilities in a given solvent system 4. The success of the resolution depends on establishing thermodynamic control during crystallization. Rapid cooling can lead to supersaturation and the kinetic trapping of the more soluble diastereomer within the crystal lattice, which drastically reduces the enantiomeric excess (ee) of the final product 5. Slow, undisturbed cooling ensures the selective precipitation of the less soluble salt.

Workflow & Logical Relationships

Workflow Racemic Racemic Amine (50% R / 50% S) SaltMix Diastereomeric Salt Mixture [(R)-Amine·(+)-TA] + [(S)-Amine·(+)-TA] Racemic->SaltMix ResolvingAgent (+)-Tartaric Acid (Enantiopure) ResolvingAgent->SaltMix Crystallization Fractional Crystallization (Controlled Cooling) SaltMix->Crystallization LessSoluble Less Soluble Salt (Crystalline Precipitate) Crystallization->LessSoluble Precipitates MoreSoluble More Soluble Salt (Mother Liquor) Crystallization->MoreSoluble Remains Dissolved Base1 Basification (NaOH) & Organic Extraction LessSoluble->Base1 Base2 Basification (NaOH) & Organic Extraction MoreSoluble->Base2 Enantiomer1 Enantiopure Amine (Target Enantiomer) Base1->Enantiomer1 Enantiomer2 Enantiomerically Enriched (Opposite Enantiomer) Base2->Enantiomer2

Caption: Workflow for the chiral resolution of racemic amines via diastereomeric salt formation.

Experimental Design & Causality

  • Solvent Selection: The solvent must dissolve both reagents when hot but exhibit a steep solubility curve for the less soluble diastereomer upon cooling. Methanol is the gold standard for resolving 1-phenylethylamine with (+)-tartaric acid because it perfectly balances these solubility requirements 3. For more lipophilic amines, derivatives like (+)-DBTA in a Dichloromethane/Methanol mix are preferred 1.

  • Stoichiometry: While a 1:1 molar ratio of amine to resolving agent is standard, employing the "Pope and Peachey" or "Marckwald" method (using 0.5 equivalents of the chiral acid alongside an achiral auxiliary acid) can improve the economics and "greenness" of the process by reducing the amount of chiral resolving agent required [[6]](), 5.

Detailed Protocol: Resolution of (±)-1-Phenylethylamine

This protocol outlines a self-validating workflow for resolving (±)-1-phenylethylamine using (+)-(2R,3R)-tartaric acid 3.

Materials Required:

  • (±)-1-Phenylethylamine (Racemic)

  • (+)-(2R,3R)-Tartaric acid

  • Methanol (Analytical Grade)

  • 50% (w/w) Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Step 1: Diastereomeric Salt Formation
  • In a 250-mL Erlenmeyer flask, dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol. Causality: Gentle heating may be applied to achieve complete dissolution, ensuring a homogeneous environment before the amine is introduced [[3]]().

  • Cautiously add 6.1 mL of racemic (±)-1-phenylethylamine to the solution over approximately one minute. Caution: The acid-base neutralization is highly exothermic. Uncontrolled heat can cause solvent boil-off or alter the supersaturation point.

  • Cork the flask and allow it to stand undisturbed at room temperature for at least 24 hours. Causality: Undisturbed, slow cooling drives the thermodynamic preference for the less soluble diastereomeric salt to crystallize as prismatic crystals [[3]]().

Step 2: Isolation of the Diastereomeric Salt
  • Collect the resulting prismatic crystals by vacuum filtration.

  • Wash the crystals with a minimal amount of ice-cold methanol. Causality: This removes any adhering mother liquor (which contains the more soluble opposite diastereomer) without dissolving the target crystals.

  • Allow the crystals to air dry to a constant weight.

Step 3: Liberation of the Enantiomerically Enriched Amine
  • Transfer the dried crystals to a beaker and suspend in 20 mL of deionized water.

  • Slowly add 3-4 mL of 50% NaOH solution with continuous stirring until the salt completely dissolves (pH > 10). Causality: The strong base deprotonates the amine, breaking the ionic bond and liberating the free, water-insoluble chiral amine, which forms an oily layer [[2]](), [[3]]().

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with three 10 mL portions of diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the resolved amine.

Step 4: Self-Validation (Optical Purity)
  • Measure the specific rotation [α]D​ of the isolated amine using a polarimeter. Compare against the literature value for enantiopure 1-phenylethylamine to calculate the enantiomeric excess (ee). Alternatively, derivatize the amine and analyze via chiral HPLC to validate the protocol's success.

Quantitative Data Summary

The efficiency of a chiral resolution is evaluated by the chemical yield (maximum 50% for a single enantiomer from a racemate) and the enantiomeric excess (ee) 2.

Racemic AmineResolving AgentSolvent SystemTypical Yield (%)*Typical ee (%)
(±)-1-Phenylethylamine(+)-Tartaric AcidMethanol35 - 42%> 95%
(±)-Methamphetamine(+)-DPTTAEthanol / Water~ 35%> 98%
(±)-Primary Amines (General)(+)-DBTADCM / MethanolVariable> 90%

*Note: Yields are based on the theoretical maximum of 50% available for a single enantiomer in a racemic mixture.

References

  • Stereoelectronics. "Stereochemistry - Stereoelectronics: 6.2 Resolution via salt formation (ionic bonding)". Stereoelectronics.org.[Link]

  • The Chemical Educator. "An Improved Resolution of (±)-1-Phenylethylamine". The Chemical Educator. [Link]

  • Fenix. "Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents". ulisboa.pt.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (R)-1-(Thiophen-3-yl)propan-2-amine Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis of (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride. This compound is a critical chiral intermediate in the development of novel mu-opioid receptor (µOR) modulat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride. This compound is a critical chiral intermediate in the development of novel mu-opioid receptor (µOR) modulators, such as PZM21 and its analogs ()[1]. Due to the electron-rich nature of the thiophene ring and the challenges inherent in reducing conjugated nitroalkenes, researchers frequently encounter yield bottlenecks and purity issues.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative benchmarks to ensure high-fidelity synthesis.

Section 1: Mechanistic Pathway & Workflow

The synthesis follows a four-stage pathway: a structurally sensitive Henry (nitroaldol) condensation, a rigorous hydride reduction, a highly specific chiral resolution, and anhydrous salt formation[1],[2].

SynthesisWorkflow SM Thiophene-3-carbaldehyde + Nitroethane Int1 1-(Thiophen-3-yl)-2-nitropropene SM->Int1 Henry Reaction HCOOH, Ethanolamine, 90°C Int2 Racemic 1-(Thiophen-3-yl)propan-2-amine Int1->Int2 Reduction 1M LiAlH4, THF, Reflux Int3 (R)-1-(Thiophen-3-yl)propan-2-amine Int2->Int3 Chiral Resolution Di-p-anisoyl-(R)-tartaric acid Product (R)-1-(Thiophen-3-yl)propan-2-amine HCl Int3->Product Salt Formation HCl (g) in Et2O

Workflow for the synthesis of (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride.

Section 2: Troubleshooting Guides & FAQs

Q1: My Henry reaction yields a tarry, black mixture instead of the desired 1-(thiophen-3-yl)-2-nitropropene. How can I prevent this? Expertise & Causality: Thiophene-3-carbaldehyde is highly sensitive to strong bases and extended high-temperature exposure, which triggers rapid polymerization and degradation of the heteroaromatic ring. Solution: Abandon strong bases (e.g., NaOH, KOH). Instead, utilize an organocatalytic system consisting of ethanolamine and formic acid[2]. This mild, buffered ammonium formate derivative facilitates the initial nitroaldol addition and subsequent dehydration without degrading the thiophene ring. Strictly control the internal reaction temperature at 90 °C for exactly 7 hours[2].

Q2: The LiAlH₄ reduction is stalling at the oxime intermediate, or I am isolating a complex mixture. What is going wrong? Expertise & Causality: Conjugated nitroalkenes are notoriously difficult to reduce cleanly to primary amines. The reaction proceeds through oxime and hydroxylamine intermediates. If the hydride source is insufficient or the temperature is too low, the reaction stalls. Solution: The reduction requires a massive excess of hydride. Use a minimum of 4 molar equivalents of 1M LiAlH₄ in strictly anhydrous THF[2]. The reaction must be refluxed for exactly 30 minutes[2]; prolonged heating leads to reductive cleavage of the thiophene ring. To prevent emulsion formation during workup, quench using the Fieser method ( n g H₂O, n g 15% NaOH, 3n g H₂O per n grams of LiAlH₄) to precipitate the aluminum salts as a granular, easily filterable solid.

Q3: I am achieving low enantiomeric excess (ee%) during the chiral resolution step. How can I optimize this? Expertise & Causality: The diastereomeric salts of thiophene-isopropylamines are highly soluble in standard alcohols. Using standard tartaric acid often results in co-precipitation and poor diastereomeric excess (de%). Solution: Switch your resolving agent to Di-p-anisoyl-(R)-tartaric acid (or the (S)-enantiomer, depending on the desired rotation)[1]. The bulky, electron-rich p-anisoyl groups significantly enhance the lipophilicity and differential solubility of the diastereomeric salts. Perform repetitive crystallizations (a minimum of three cycles) to achieve >98% ee[1].

Q4: The final hydrochloride salt is turning into a sticky, hygroscopic oil rather than a free-flowing powder. Expertise & Causality: Thiophene-containing amine hydrochlorides are highly hygroscopic ()[3]. The presence of trace water during salt formation, or residual unreacted free amine, causes the salt to "oil out." Solution: Ensure the free base is completely dry (azeotrope with toluene if necessary). Use strictly anhydrous 2M HCl in diethyl ether. Bubble argon or nitrogen through the solvent to displace atmospheric moisture, and perform the precipitation at 0 °C.

Section 3: Standard Operating Protocols (SOPs)

These protocols are designed as self-validating systems. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Protocol 1: Synthesis of 1-(Thiophen-3-yl)-2-nitropropene
  • Charge: In a dry, round-bottom flask equipped with a reflux condenser, combine thiophene-3-carbaldehyde (1.0 eq) and nitroethane (5.0 eq)[2].

  • Catalysis: Add ethanolamine (0.1 eq) and formic acid (0.1 eq) to the mixture[2].

  • Reaction: Heat the mixture to an internal temperature of 90 °C and stir for 7 hours[2].

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • IPC Validation: Check by ¹H-NMR. Look for the characteristic alkene proton singlet (~8.1 ppm) and the disappearance of the aldehyde proton (~9.9 ppm).

Protocol 2: Reduction to Racemic 1-(Thiophen-3-yl)propan-2-amine
  • Preparation: Dissolve 1-(thiophen-3-yl)-2-nitropropene (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Addition: Cool the solution to 0 °C. Slowly add 1M LiAlH₄ in THF (4.0 eq) dropwise to control the exothermic hydrogen evolution[2].

  • Reflux: Remove the ice bath and heat the reaction to reflux for exactly 30 minutes[2].

  • Quench: Cool to 0 °C. Apply the Fieser quench: for every 1.0 g of LiAlH₄ used, cautiously add 1.0 mL H₂O, followed by 1.0 mL 15% NaOH (aq), and finally 3.0 mL H₂O. Stir vigorously until a white granular precipitate forms.

  • Isolation: Filter the salts through a Celite pad, wash with hot THF, and concentrate the filtrate to yield the racemic amine[2].

  • IPC Validation: GC-MS or LC-MS must show the target mass ( [M+H]+=142.2 )[3] with no residual nitro or oxime species.

Protocol 3: Chiral Resolution
  • Salt Formation: Dissolve the racemic amine (1.0 eq) and Di-p-anisoyl-(R)-tartaric acid (0.5 eq) in a boiling mixture of methanol and acetone[1].

  • Crystallization: Allow the solution to cool slowly to room temperature undisturbed overnight. Collect the crystals by vacuum filtration.

  • Recrystallization: Repeat the crystallization process two additional times (triple crystallization) using the same solvent system to enrich the enantiomeric purity[1].

  • Freebasing: Suspend the enantiopure salt in water, basify to pH 12 with 2M NaOH, and extract three times with dichloromethane. Dry and concentrate to yield the free (R)-amine.

  • IPC Validation: Chiral HPLC must confirm >98% ee.

Protocol 4: Hydrochloride Salt Formation
  • Dissolution: Dissolve the enantiopure (R)-amine in anhydrous diethyl ether under nitrogen.

  • Precipitation: Cool to 0 °C. Dropwise, add 1.2 equivalents of 2M HCl in diethyl ether. A white precipitate will form immediately.

  • Isolation: Filter the solid rapidly under a stream of nitrogen. Wash with cold, anhydrous ether and dry under high vacuum at 40 °C for 12 hours.

  • IPC Validation: Melting point and specific rotation [a]D25​ should match expected literature values[1].

Section 4: Quantitative Data Summary

Reaction StepKey ReagentsEquivalentsTarget Yield (%)Critical Quality Attributes (CQAs)
1. Henry Reaction Thiophene-3-carbaldehyde : Nitroethane1.0 : 5.080–85%Yellow solid/oil; complete consumption of aldehyde.
2. Reduction Nitropropene : LiAlH₄1.0 : 4.050–60%Clear to amber oil; absence of oxime intermediates.
3. Chiral Resolution Racemic Amine : Resolving Agent1.0 : 0.525–30% (from racemate)>98% ee by Chiral HPLC; sharp melting point.
4. Salt Formation (R)-Amine : HCl (in Ether)1.0 : 1.2>90%White, free-flowing powder; strictly anhydrous.

References

  • MU opioid receptor modulators (Shoichet et al., U.S. Patent 10,702,498 B2).
  • 1-(Thiophen-3-yl)propan-2-amine . PubChem Compound Summary for CID 13188564. National Center for Biotechnology Information.[Link]

Sources

Optimization

Technical Support Center: Chiral Resolution of 1-(Thiophen-3-yl)propan-2-amine

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the chiral separation of 1-(thiophen-3-yl)propan-2-amine. The primary objective is to isolate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the chiral separation of 1-(thiophen-3-yl)propan-2-amine. The primary objective is to isolate the desired (R)-enantiomer from its (S)-counterpart, a critical step in the synthesis of various pharmaceutically active compounds. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established principles of chiral resolution.

Introduction to the Chiral Resolution of 1-(Thiophen-3-yl)propan-2-amine

The biological activity of chiral molecules often resides in a single enantiomer. Therefore, the efficient separation of enantiomers is a cornerstone of modern pharmaceutical development. 1-(Thiophen-3-yl)propan-2-amine is a key chiral building block, and its enantiomeric purity is paramount for the efficacy and safety of the final drug substance. This guide focuses on the most common and scalable methods for its resolution: diastereomeric salt crystallization and enzymatic resolution.

Core Methodologies for Resolution

Two primary methods are widely employed for the resolution of chiral amines on both laboratory and industrial scales:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent).[1] This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility.[1][2] This difference allows for their separation by fractional crystallization.[1] The less soluble diastereomer crystallizes preferentially, allowing for the isolation of one enantiomer.[1]

  • Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer of the racemic amine.[3][4][5] The resulting acylated product (an amide) can then be easily separated from the unreacted, enantiomerically enriched amine.[3][5] This technique offers high enantioselectivity under mild reaction conditions.[6]

Troubleshooting Guide: Diastereomeric Salt Crystallization

This section addresses common issues encountered during the resolution of chiral amines via diastereomeric salt formation.

Problem Potential Cause(s) Recommended Solution(s)
Low Diastereomeric/Enantiomeric Excess (d.e./e.e.) The solubilities of the two diastereomeric salts are too similar in the chosen solvent, leading to co-precipitation.[7]- Recrystallization: Perform one or more recrystallizations of the obtained solid. This is often the most straightforward way to improve purity. - Solvent Screening: The choice of solvent is crucial.[8] Experiment with a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) to maximize the solubility difference between the diastereomers. - Slow Cooling: A slower, more controlled cooling rate can prevent the co-precipitation of the more soluble diastereomer.[7] - Change the Resolving Agent: If optimization of the solvent and cooling rate fails, screen for a different chiral resolving agent (e.g., other tartaric acid derivatives, mandelic acid, or camphorsulfonic acid).[1][7]
"Oiling Out" Instead of Crystallization The diastereomeric salt is precipitating as a liquid phase rather than a crystalline solid. This can be due to high supersaturation, a fast cooling rate, or an inappropriate solvent system.[7]- Reduce Concentration: Add more solvent to decrease the concentration of the salt.[7] - Slower Cooling: Employ a very slow and controlled cooling ramp. - Seeding: Introduce seed crystals of the desired diastereomeric salt to a supersaturated solution to encourage ordered crystal growth.[7] - Anti-Solvent Addition: Slowly add a solvent in which the salt is less soluble (an anti-solvent) to a solution of the salt to induce crystallization.
Poor Yield of the Desired Diastereomer The chosen resolving agent and solvent system may result in the desired diastereomer being the more soluble one.- Isolate from Mother Liquor: The desired enantiomer may be enriched in the mother liquor. Evaporate the solvent and liberate the free amine from the more soluble salt. - Use the Other Enantiomer of the Resolving Agent: For example, if you used (R,R)-tartaric acid and the (S)-amine salt precipitated, using (S,S)-tartaric acid should precipitate the (R)-amine salt.
No Crystallization Occurs The diastereomeric salts are too soluble in the chosen solvent, or salt formation is incomplete.- Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution. - Use a Less Polar Solvent: Switch to a solvent in which the salts are less soluble. - Ensure Complete Salt Formation: Allow sufficient time for the acid-base reaction to complete before attempting crystallization. Gentle warming can sometimes facilitate this.

Frequently Asked Questions (FAQs)

Q1: What is the best chiral resolving agent for 1-(thiophen-3-yl)propan-2-amine?

The optimal resolving agent is often found through empirical screening.[7] For primary amines, common and effective choices include tartaric acid and its derivatives (e.g., dibenzoyltartaric acid, di-p-toluoyltartaric acid), mandelic acid, and camphorsulfonic acid.[1] Given the structure of your amine, starting with (R,R)-tartaric acid or (S)-mandelic acid in a protic solvent like ethanol or isopropanol is a logical first step.

Q2: How do I determine the enantiomeric excess (e.e.) of my resolved amine?

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[9] You will need a chiral stationary phase (CSP), often polysaccharide-based columns like Chiralpak® or Chiralcel®.[7][10] The mobile phase is typically a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol), often with a small amount of an amine additive (like diethylamine) to improve peak shape.[7]

Q3: My resolution has stalled at a certain e.e. How can I improve it?

If recrystallization does not significantly improve the enantiomeric excess, it may be due to the formation of a racemic compound or solid solution. In this case, you should reconsider your choice of solvent and resolving agent. Sometimes, changing the temperature of crystallization can also influence the outcome.[8]

Q4: Can I use an enzymatic method for this resolution?

Yes, enzymatic kinetic resolution is a powerful alternative.[3][11] Lipases, such as Candida antarctica lipase B (CALB), are often used to selectively acylate one enantiomer of a racemic amine in the presence of an acyl donor (e.g., an ester).[6][12] This leaves the other enantiomer unreacted and in high enantiomeric purity. The main drawback is that the theoretical maximum yield for the unreacted enantiomer is 50%.[13]

Q5: What is the difference between kinetic and thermodynamic control in crystallization?

In a kinetically controlled resolution, the diastereomeric salt that crystallizes fastest is the one that is isolated, which may not be the least soluble one.[14] This often involves rapid cooling and filtration.[14] In a thermodynamically controlled resolution, the system is allowed to reach equilibrium, and the least soluble salt crystallizes out. This usually involves slow cooling and longer crystallization times.[15]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of (±)-1-(Thiophen-3-yl)propan-2-amine using (R,R)-Tartaric Acid

This protocol is a representative procedure and may require optimization for your specific setup.

Materials:

  • (±)-1-(Thiophen-3-yl)propan-2-amine

  • (R,R)-(+)-Tartaric acid (0.5 equivalents)

  • Ethanol (or other suitable solvent)

  • 10% Sodium hydroxide (NaOH) solution

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Salt Formation:

    • Dissolve racemic 1-(thiophen-3-yl)propan-2-amine (1.0 eq) in ethanol (e.g., 10 volumes) in a flask equipped with a stirrer.

    • In a separate flask, dissolve (R,R)-tartaric acid (0.5 eq) in a minimal amount of warm ethanol.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

    • Heat the mixture to reflux until a clear solution is obtained.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. For best results, use a controlled cooling ramp or allow the flask to cool in an insulated container overnight.

    • If no crystals form, try scratching the inside of the flask or adding a seed crystal.

    • Cool the mixture further in an ice bath for 1-2 hours to maximize precipitation.

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor.

    • Dry the crystals. At this stage, you can analyze a small sample to determine the diastereomeric excess.

  • Recrystallization (if necessary):

    • To improve purity, dissolve the crystals in a minimal amount of hot ethanol and repeat the slow cooling and filtration process. Repeat until the desired diastereomeric purity is achieved (monitored by chiral HPLC or polarimetry).

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add 10% NaOH solution dropwise with stirring until the solid dissolves and the solution is basic (pH > 11).

    • Extract the liberated (R)-1-(thiophen-3-yl)propan-2-amine with diethyl ether (3 x 20 mL).

  • Final Isolation:

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

    • Determine the final enantiomeric excess using chiral HPLC.

Protocol 2: Chiral HPLC Analysis
  • Column: Chiralpak® IA or similar polysaccharide-based column.

  • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm (thiophene chromophore).

  • Temperature: 25 °C.

Note: This is a starting point. The mobile phase composition may need to be optimized to achieve baseline separation of the enantiomers.

Visualized Workflows and Decision Trees

Chiral_Resolution_Workflow racemate Racemic (R/S)-Amine salt_formation Salt Formation in Solvent racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., R,R-TA) resolving_agent->salt_formation diastereomers Solution of (R,R,R) & (S,R,R) Salts salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separation Filtration crystallization->separation less_soluble Less Soluble Salt (e.g., S,R,R) separation->less_soluble Solid mother_liquor Mother Liquor (Enriched in R,R,R) separation->mother_liquor Liquid liberation1 Liberate Amine (Base Treatment) less_soluble->liberation1 liberation2 Liberate Amine (Base Treatment) mother_liquor->liberation2 s_amine (S)-Amine liberation1->s_amine r_amine (R)-Amine liberation2->r_amine

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Troubleshooting_DE start Low d.e. / e.e. in Crystals recrystallize Perform Recrystallization start->recrystallize check_ee Is e.e. acceptable? recrystallize->check_ee slow_cooling Slow Down Cooling Rate check_ee->slow_cooling No success Resolution Successful check_ee->success Yes check_ee2 Is e.e. acceptable? slow_cooling->check_ee2 solvent_screen Screen Different Solvents check_ee2->solvent_screen No check_ee2->success Yes check_ee3 Is e.e. acceptable? solvent_screen->check_ee3 agent_screen Screen Different Resolving Agents check_ee3->agent_screen No check_ee3->success Yes

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of (R)-1-(Thiophen-3-yl)propan-2-amine

Introduction & Mechanistic Overview The synthesis of the chiral amine (R)-1-(thiophen-3-yl)propan-2-amine—a structural analogue of amphetamine where the phenyl ring is replaced by a thiophene-3-yl moiety[1]—presents uniq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The synthesis of the chiral amine (R)-1-(thiophen-3-yl)propan-2-amine—a structural analogue of amphetamine where the phenyl ring is replaced by a thiophene-3-yl moiety[1]—presents unique challenges in regio- and stereocontrol. The most robust and modern approach utilizes a biocatalytic asymmetric reductive amination of the precursor 1-(thiophen-3-yl)propan-2-one. This is achieved using an (R)-selective ω-transaminase (ATA)[2], which transfers an amino group from an amine donor (typically isopropylamine, IPA) to the ketone substrate[3].

While highly enantioselective, this pathway is susceptible to specific impurities arising from starting material contamination, enzyme promiscuity, and side-reactions. This guide provides actionable troubleshooting steps to identify and minimize these impurities.

Pathway and Impurity Origin Visualization

G SM 1-(Thiophen-3-yl)propan-2-one (Ketone Precursor) Enzyme (R)-ω-Transaminase + Isopropylamine (IPA) SM->Enzyme Biocatalytic Amination Imp1 1-(Thiophen-2-yl)propan-2-amine (Regioisomer) SM->Imp1 2-Isomer in SM Product (R)-1-(Thiophen-3-yl)propan-2-amine (Target API) Enzyme->Product Stereoselective Transfer Imp2 (S)-Enantiomer (Chiral Impurity) Enzyme->Imp2 Enzyme Promiscuity or Racemization Imp3 Secondary Amine Dimer (Over-alkylation) Product->Imp3 Reacts with SM

Fig 1: Biocatalytic synthesis pathway of (R)-1-(thiophen-3-yl)propan-2-amine and impurity origins.

Quantitative Impurity Limits
ImpurityChemical Structure/TypeOriginAcceptable Limit (Area %)Detection Method
2-Thiophenyl Regioisomer 1-(Thiophen-2-yl)propan-2-amineStarting material contamination (2-substituted thiophene)< 0.15%GC-MS / HPLC-UV
(S)-Enantiomer (S)-1-(Thiophen-3-yl)propan-2-amineIncomplete stereoselectivity of ω-transaminase< 0.50%Chiral HPLC
Dimeric Amine Di-(1-(thiophen-3-yl)propan-2-yl)amineCondensation of product amine with unreacted ketone< 0.10%LC-MS
Residual Acetone Propan-2-oneByproduct of isopropylamine (IPA) transamination< 5000 ppmHeadspace GC
Troubleshooting FAQs

Q1: We are detecting significant levels of the 2-thiophenyl regioisomer in our final API. How can we eliminate this? Causality: The synthesis of the starting material, thiophene-3-carboxaldehyde, is notoriously prone to contamination by the 2-isomer because electrophilic aromatic substitution on the thiophene ring strongly favors the 2-position[4]. If the ketone precursor (1-(thiophen-3-yl)propan-2-one) is contaminated, the transaminase will aminate both isomers. Solution: Purify the ketone precursor before the biocatalytic step using a sodium bisulfite extraction[5]. Methyl ketones readily form water-soluble α-hydroxysulfonate adducts with NaHSO3, allowing them to be separated from sterically hindered impurities and non-ketone organics[6]. (See Protocol B).

Q2: Our enantiomeric excess (ee) for the (R)-isomer is plateauing at 85%. How do we push this >99%? Causality: Transaminase reactions are reversible equilibrium processes. If the acetone byproduct accumulates, the enzyme will catalyze the reverse reaction, leading to racemization and an increase in the (S)-enantiomer[3]. Solution: Shift the equilibrium (Le Chatelier's principle) by using a massive excess of the amine donor (IPA, e.g., 10-50 equivalents) and actively removing the volatile acetone byproduct using a nitrogen sweep gas or mild vacuum during the incubation[3]. Ensure you are using a strictly (R)-selective transaminase, such as those derived from Arthrobacter sp. KNK168[2].

Q3: We are seeing a late-eluting peak on HPLC identified as a secondary amine dimer. What causes this and how is it minimized? Causality: As the concentration of the primary amine product increases, it can act as a nucleophile and attack the unreacted ketone precursor, forming an imine that may subsequently be reduced or accumulate as a dimeric secondary amine side-product. Solution: Maintain a high concentration of IPA to outcompete the product amine for the ketone active site. Additionally, implement a fed-batch addition of the ketone precursor to keep its steady-state concentration low throughout the reaction.

Validated Experimental Protocols
Protocol A: Biocatalytic Asymmetric Reductive Amination

This self-validating system uses a continuous nitrogen sweep to prevent reverse-reaction racemization.

  • Preparation: Dissolve 1-(thiophen-3-yl)propan-2-one (50 mM) in a 100 mM phosphate buffer (pH 7.5) containing 0.1 mM Pyridoxal-5'-phosphate (PLP) cofactor.

  • Amine Donor Addition: Add Isopropylamine (IPA) to achieve a final concentration of 500 mM (10 equivalents). Critical Step: The addition of IPA will spike the pH; use 2M HCl to carefully adjust the pH back to exactly 7.5 to maintain enzyme stability.

  • Biocatalysis: Add 5 mg/mL of lyophilized (R)-selective ω-transaminase (e.g., Arthrobacter sp. KNK168 variant[2]). Incubate at 30°C with orbital shaking at 150 rpm for 24-48 hours.

  • In-situ Product Removal (ISPR): Apply a gentle, continuous nitrogen sweep over the headspace of the bioreactor to volatilize and remove the acetone byproduct.

  • Workup: Quench the reaction by basifying to pH 11.5 using 2M NaOH (deprotonating the product amine). Extract three times with methyl tert-butyl ether (MTBE). Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure.

Protocol B: Bisulfite Adduct Purification of the Ketone Precursor
  • Adduct Formation: Dissolve crude 1-(thiophen-3-yl)propan-2-one in a minimal volume of ethyl acetate. Add an equal volume of saturated aqueous sodium bisulfite (NaHSO3)[6].

  • Extraction: Shake vigorously in a separatory funnel for 15 minutes. The methyl ketone forms a water-soluble α-hydroxysulfonate adduct[5].

  • Phase Separation: Drain the lower aqueous layer (containing the ketone adduct). Discard the organic layer containing unreacted sterically hindered impurities[6].

  • Regeneration: Basify the aqueous layer with 10% aqueous Na2CO3 to pH 9 to decompose the bisulfite adduct and regenerate the free ketone[5].

  • Recovery: Extract the pure ketone into fresh ethyl acetate, dry over Na2SO4, and concentrate.

Protocol C: Chiral HPLC Analysis for Enantiomeric Purity
  • Sample Prep: Dissolve 1 mg of the extracted amine in 1 mL of mobile phase (Hexane/Isopropanol/Diethylamine 90:10:0.1 v/v/v). Note: Diethylamine is required to prevent peak tailing of basic amines.

  • Chromatography: Inject 10 µL onto a chiral stationary phase column (e.g., Chiralpak IG, 250 x 4.6 mm, 5 µm).

  • Elution: Run isocratic elution at 1.0 mL/min at 25°C, monitoring UV absorbance at 230 nm. Calculate the area percentage of the (S)-enantiomer versus the (R)-enantiomer.

References
  • Methiopropamine - Wikipedia. URL:[Link]

  • The identification and use of robust transaminases from a domestic drain metagenome - Green Chemistry (RSC Publishing). URL:[Link]

  • Microbial synthesis of chiral amines by (R)-specific transamination with Arthrobacter sp. KNK168 - Applied Microbiology and Biotechnology. URL:[Link]

  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - ResearchGate. URL:[Link]

Sources

Optimization

Troubleshooting chiral resolution of 1-(thiophen-3-yl)propan-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of resolving 1-(thiophen-3-yl)propan-2-amine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of resolving 1-(thiophen-3-yl)propan-2-amine .

Unlike its phenyl analogue (amphetamine), the electron-rich, polarizable thiophene ring fundamentally alters the molecule's crystal lattice energy and solubility profile. This guide bypasses generic advice, focusing on the causality behind experimental failures and providing self-validating, field-proven protocols to ensure high enantiomeric excess ( ee ) and yield.

Section 1: Troubleshooting & FAQs

Q1: I am using standard (+)-tartaric acid in methanol, but my enantiomeric excess ( ee ) is stuck below 50% even after recrystallization. Why is the chiral discrimination so poor? The Causality: Standard tartaric acid lacks the steric bulk and aromaticity required to effectively differentiate the enantiomers of thiophene-containing amines. The thiophene ring is highly polarizable. Without complementary π−π stacking interactions from the resolving agent, the system is prone to forming solid solutions (where both diastereomers co-crystallize) rather than undergoing strict fractional crystallization[2]. The Solution: You must switch to an O,O′ -diaroyl-tartaric acid derivative. Literature and patent data for the synthesis of complex therapeutics (such as the opioid modulator PZM21) demonstrate that using di-p-anisoyl-(S)-tartaric acid (DATA) provides the necessary rigid, aromatic framework to achieve high optical purity via repetitive crystallization [1].

Q2: During the cooling phase, my diastereomeric salt mixture forms a biphasic liquid ("oils out") instead of forming crystals. How do I force nucleation? The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation point of the solution is reached at a temperature above the melting point of the diastereomeric salt. The lipophilic nature of the thiophene ring significantly lowers the salt's melting point compared to standard alkyl amines. The Solution: You must alter the solubility curve so that supersaturation occurs at a lower temperature.

  • Solvent Modification: Transition from pure methanol to a binary system (e.g., Isopropanol/MTBE or Ethanol/Water).

  • Dilution: Reduce the concentration by 15-20%.

  • Seeding: Introduce seed crystals strictly at the metastable zone (5°C below the dissolution temperature) to bypass the energy barrier for nucleation.

Q3: I achieved >98% ee in the salt form, but after free-basing, my ee dropped to 92%. Is the amine racemizing? The Causality: Yes. The α -proton adjacent to the thiophene-alkyl system is slightly acidic. Prolonged exposure to strong, warm aqueous bases (like boiling NaOH) promotes enamine/imine tautomerization, leading to racemization. The Solution: Basification must be kinetically controlled. Use mild, cold basic conditions (e.g., 10% Na2​CO3​ at 0–5 °C) and perform an immediate extraction into a non-polar organic solvent (like dichloromethane) to minimize the amine's residence time in the aqueous alkaline phase [2].

Section 2: Quantitative Data & Resolving Agent Selection

To optimize your workflow, it is critical to select the right resolving agent and stoichiometry. The acid-base equilibrium of racemic amines dictates that using a half-equivalent of a diacid resolving agent (the Pope and Peachey method) often yields superior neutral diastereomeric salts [3].

Table 1: Resolving Agent Screening for 1-(Thiophen-3-yl)propan-2-amine

Resolving AgentEquivalentsOptimal Solvent System π−π StackingTypical Outcome / Behavior
(+)-Tartaric Acid1.0 eqMethanol / WaterNoPoor ee (<50%), high solubility, co-crystallization.
(+)-Camphorsulfonic Acid1.0 eqAcetone / EthanolNoProne to severe oiling out; low crystal lattice energy.
Di-p-toluoyl-(S)-tartaric acid (DTTA) 0.5 eqIsopropanol / MTBEYesGood ee (~85% first pass), clean crystals.
Di-p-anisoyl-(S)-tartaric acid (DATA) 0.5 eqEthanol / Ethyl AcetateYesExcellent ee (>95% first pass) , highly selective [1].

Section 3: Visualized Workflows & Logic

ResolutionWorkflow Racemate Racemic Amine (1-(thiophen-3-yl)propan-2-amine) SaltMix Diastereomeric Salt Mixture (Neutral Salt Formation) Racemate->SaltMix ResolvingAgent Di-p-anisoyl-(S)-tartaric acid (0.5 Equivalents) ResolvingAgent->SaltMix Crystallization Fractional Crystallization (Cooling to 5°C & Seeding) SaltMix->Crystallization Solid Less Soluble Salt (Enantiomerically Enriched) Crystallization->Solid Precipitates MotherLiquor Mother Liquor (More Soluble Salt) Crystallization->MotherLiquor Remains in Solution Basification Cold Basification (10% Na2CO3, 0°C) Solid->Basification PureAmine Enantiopure Amine (Target Enantiomer) Basification->PureAmine

Caption: Workflow for the diastereomeric salt resolution of 1-(thiophen-3-yl)propan-2-amine.

TroubleshootingOiling Start Issue: 'Oiling Out' Observed During Cooling Phase Step1 Re-heat Mixture to Complete Dissolution Start->Step1 Decision Adjust Solvent System Step1->Decision Action1 Add Anti-Solvent (e.g., MTBE or Hexane) Decision->Action1 Action2 Dilute Concentration by 10-20% Decision->Action2 Step2 Cool Slowly (0.1 °C / min) Action1->Step2 Action2->Step2 Seed Add Seed Crystals at Supersaturation Point Step2->Seed Success Successful Nucleation & Crystallization Seed->Success

Caption: Troubleshooting decision tree for resolving "oiling out" during crystallization.

Section 4: Self-Validating Experimental Protocol

This protocol utilizes the half-equivalent method to form the neutral diastereomeric salt, maximizing the thermodynamic difference between the two diastereomers [3].

Phase 1: Diastereomeric Salt Formation

  • Preparation: Dissolve 10.0 g (70.8 mmol) of racemic 1-(thiophen-3-yl)propan-2-amine in 50 mL of absolute ethanol.

  • Resolving Agent Addition: In a separate flask, dissolve 14.8 g (35.4 mmol, 0.5 eq) of di-p-anisoyl-(S)-tartaric acid in 100 mL of a 1:1 Ethanol/Ethyl Acetate mixture at 60 °C.

  • Mixing: Slowly add the resolving agent solution to the amine solution over 15 minutes while maintaining the temperature at 60 °C. Stir for an additional 30 minutes.

Phase 2: Kinetically Controlled Crystallization 4. Cooling Profile: Cool the mixture at a strict rate of 0.1 °C/min to prevent supersaturation shock. 5. Seeding: Once the internal temperature reaches 45 °C, introduce 50 mg of pure diastereomeric salt seed crystals. 6. Isolation: Allow the mixture to cool to room temperature, then incubate at 4 °C for 12 hours. Filter the resulting crystals under a vacuum and wash with 20 mL of cold MTBE. 7. Self-Validation Check: Evaporate a small aliquot of the mother liquor and measure its ee via chiral HPLC. A high enrichment of the unwanted enantiomer in the mother liquor mathematically validates the success of the forward crystallization.

Phase 3: Non-Racemizing Free-Basing 8. Suspension: Suspend the isolated salt in 100 mL of Dichloromethane (DCM) and cool the flask in an ice bath to 0 °C. 9. Basification: Slowly add 100 mL of ice-cold 10% aqueous Na2​CO3​ while stirring vigorously. Do not allow the temperature to exceed 5 °C. 10. Extraction: Separate the organic layer immediately. Extract the aqueous layer with an additional 2x 50 mL of cold DCM. 11. Recovery: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (bath temp < 30 °C) to yield the enantiopure free amine.

References

  • United States Patent (PZM21 Synthesis & Resolution). Details the specific resolution of racemic 1-(thiophen-3-yl)propan-2-amine via repetitive crystallization with di-p-anisoyl-(S)-tartaric acid.
  • A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives. Discusses the principles of diastereomeric salt formation, basification extraction, and the prevention of racemization.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Explores the acid-base equilibrium and the advantages of the half-equivalent method for chiral amines.
Troubleshooting

Technical Support Center: Synthesis of (R)-1-(Thiophen-3-yl)propan-2-amine

Welcome to the technical support guide for the synthesis of (R)-1-(Thiophen-3-yl)propan-2-amine. This document is designed for researchers, chemists, and process development professionals to troubleshoot common side reac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of (R)-1-(Thiophen-3-yl)propan-2-amine. This document is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions and synthetic challenges. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.

Overview of the Primary Synthetic Route

The most prevalent method for synthesizing 1-(Thiophen-3-yl)propan-2-amine is the reductive amination of 3-(thiophen-3-yl)propan-2-one. To achieve the desired (R)-enantiomer, this is typically followed by chiral resolution or preceded by an asymmetric synthesis strategy, such as employing a transaminase.[1] This guide will focus on the common reductive amination pathway using ammonia and a hydride reducing agent, as it is a foundational step where many impurities can arise.

Reductive amination involves the reaction of a ketone with an amine (in this case, ammonia) to form an imine intermediate, which is then reduced in situ to the desired amine.[2]

Core Reaction Pathway

Below is a diagram illustrating the primary synthetic pathway from the ketone precursor to the final amine product.

G ketone 3-(Thiophen-3-yl)propan-2-one imine Iminium Intermediate ketone->imine + NH3 - H2O amine (R,S)-1-(Thiophen-3-yl)propan-2-amine imine->amine + [H] (e.g., NaBH4) product (R)-1-(Thiophen-3-yl)propan-2-amine amine->product Chiral Resolution (e.g., with Tartaric Acid)

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide: Common Side Reactions & Issues

This section is formatted as a series of questions and answers to directly address problems you may encounter during the synthesis.

Q1: My final product yield is significantly lower than expected. What are the likely causes?

Answer: Low yield is a common issue that can stem from several factors. Systematically investigating the following possibilities is key.

  • Incomplete Imine Formation: The initial equilibrium between the ketone and ammonia to form the imine can be unfavorable.

    • Causality: Water is a byproduct of imine formation. If not effectively removed or if the reaction is run in a protic solvent with high water content, the equilibrium can be pushed back towards the starting materials.[3]

    • Troubleshooting Protocol:

      • Solvent Choice: Switch to a non-protic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) if using a water-sensitive reducing agent like Sodium triacetoxyborohydride (STAB).[4][5]

      • Dehydrating Agents: Consider the addition of a dehydrating agent like molecular sieves or using a Dean-Stark apparatus if solvent and temperature conditions permit.

      • pH Control: Imine formation is often catalyzed by mild acid (pH ~4-5).[6] Ensure the pH of your reaction medium is optimal. An excess of acid will protonate the amine, making it non-nucleophilic, while basic conditions will not sufficiently activate the carbonyl.

  • Premature Reduction of Ketone: The reducing agent may be reducing the starting ketone to the corresponding alcohol (1-(Thiophen-3-yl)propan-2-ol) before it can form the imine.

    • Causality: This is a significant side reaction when using strong reducing agents like Sodium Borohydride (NaBH₄), which can readily reduce ketones.[6][7]

    • Troubleshooting Protocol:

      • Staged Addition: Add the ammonia source and allow sufficient time for imine formation (monitor by TLC or GC-MS) before introducing the NaBH₄.[4]

      • Use a Chemoselective Reducing Agent: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) are excellent choices as they selectively reduce the protonated imine over the ketone.[2][6]

  • Degradation of Reagents:

    • Causality: The thiophene ring can be sensitive to strongly acidic conditions or oxidative environments. The reducing agent itself, particularly borohydrides, can decompose in the presence of water or low pH.

    • Troubleshooting Protocol:

      • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[5]

      • Reagent Quality: Ensure your ketone starting material is pure and your reducing agent is fresh and has been stored under appropriate anhydrous conditions.

Q2: I'm observing a significant impurity with a mass roughly double that of my product in the GC-MS analysis. What is it?

Answer: This is a classic sign of secondary amine formation, a common byproduct in reductive aminations.

  • Mechanism of Formation: The desired primary amine product is nucleophilic and can react with another molecule of the imine intermediate. This new, larger iminium ion is then reduced to form a di-alkylated secondary amine impurity, N-(1-(thiophen-3-yl)propan-2-yl)-1-(thiophen-3-yl)propan-2-amine.

G product Primary Amine (Product) secondary_iminium Secondary Iminium Ion product->secondary_iminium + Imine Intermediate (Nucleophilic Attack) imine Iminium Intermediate imine->secondary_iminium impurity Secondary Amine (Dimeric Impurity) secondary_iminium->impurity + [H] (Reduction)

Caption: Formation pathway of the dimeric secondary amine impurity.

  • Prevention & Mitigation Strategies:

    • Control Stoichiometry: Use a large excess of the ammonia source relative to the ketone. This statistically favors the reaction of the imine with ammonia over the reaction with the already-formed product amine.[8]

    • Slow Addition: Add the ketone slowly to a solution containing the ammonia source and the reducing agent. This keeps the concentration of the product low at any given time, minimizing its chance to react further.

    • Purification: This impurity often has a significantly different polarity and boiling point than the desired product. It can typically be removed by column chromatography or fractional distillation.

Q3: My final product has a low enantiomeric excess (ee) after chiral resolution. What went wrong?

Answer: Achieving high enantiopurity requires careful control throughout the synthesis and resolution process.

  • Incomplete Resolution: The diastereomeric salts formed with the chiral resolving agent (e.g., (R,R)-tartaric acid) may have similar solubilities, leading to co-precipitation.

    • Troubleshooting Protocol:

      • Solvent Screening: The choice of solvent for crystallization is critical. Screen a variety of solvents (e.g., methanol, ethanol, isopropanol, acetone, and mixtures with water) to find a system that maximizes the solubility difference between the two diastereomeric salts.

      • Controlled Cooling: Perform the crystallization slowly. A rapid crash-cooling will trap impurities and the undesired diastereomer in the crystal lattice. A slow, controlled temperature gradient is essential.

      • Recrystallization: Perform one or more recrystallizations of the diastereomeric salt. While this reduces yield, it is often necessary to achieve >99% ee.

  • Racemization: The chiral center may be racemizing at some stage.

    • Causality: The alpha-proton to the amine is not particularly acidic, but harsh pH conditions (very strong acid or base) combined with elevated temperatures can potentially lead to epimerization.

    • Troubleshooting Protocol:

      • Liberation of Free Base: When liberating the free amine from its salt after resolution (e.g., by adding NaOH), avoid excessive heat. Perform the extraction quickly and at or below room temperature.

      • Distillation Conditions: If purifying the final free base by distillation, use vacuum distillation to keep the temperature as low as possible.

Frequently Asked Questions (FAQs)

Q: What is the best reducing agent for this reaction?

A: The "best" agent depends on your scale, budget, and safety requirements. Here is a comparison:

Reducing AgentProsCons
Catalytic Hydrogenation High atom economy, clean, often high yield.[9]Requires specialized high-pressure equipment; catalyst can be expensive and pyrophoric.
Sodium Borohydride (NaBH₄) Inexpensive, readily available.[10]Can reduce the starting ketone; requires careful staged addition.[4][6]
Sodium Triacetoxyborohydride (STAB) Highly selective for imines over ketones; can be used in a one-pot procedure.[2][7]More expensive than NaBH₄; moisture sensitive.[4]
Amine-Borane Complexes (e.g., 2-Picoline Borane) Stable, good selectivity, can be used in protic solvents.[9]Can off-gas toxic diborane during quench; more expensive.
Leuckart-Wallach Reaction Uses inexpensive reagents (formic acid/ammonium formate).[11][12]Requires very high temperatures (150-200 °C); often produces N-formylated byproducts.[8][13]

For laboratory-scale synthesis focused on minimizing side reactions, Sodium Triacetoxyborohydride (STAB) is often the preferred choice due to its high selectivity.[7]

Q: What analytical methods are crucial for monitoring this reaction?

A: A multi-technique approach is essential:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of the starting ketone.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying the product and volatile impurities like the alcohol byproduct or the secondary amine dimer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and characterizing unknown impurities.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): The gold standard for determining the enantiomeric excess (ee) of the final product.

Q: How should I purify the final amine product?

A: The purification strategy depends on the state of the product (free base or salt) and the nature of the impurities.

  • Acid-Base Extraction: After the reaction, a standard workup involving an acid wash (to pull the amine into the aqueous layer), followed by basification and extraction into an organic solvent, is a good first-pass purification to remove neutral impurities like the alcohol byproduct.

  • Crystallization (as a salt): If the product is to be stored as a salt (e.g., hydrochloride), crystallization is an excellent purification method.[5]

  • Vacuum Distillation: For the free base, which is often a liquid, vacuum distillation can effectively separate it from less volatile impurities like the secondary amine dimer.

  • Column Chromatography: While effective, it can be cumbersome for larger scales. It is best used for removing impurities with very similar boiling points.

References

  • Vertex AI Search Result[14]

  • Leuckart reaction - Grokipedia. [Online].
  • Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction - Alfa Chemistry. [Online].
  • Reductive Amination - Common Conditions. [Online].
  • Application Notes and Protocols: 3-(Thiophen-2-yl)propanal in Medicinal Chemistry - Benchchem. [Online].
  • Vertex AI Search Result[15]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Online].
  • Leuckart-Wallach Reaction - Cambridge University Press. [Online].
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Online].
  • Reductive Amination - ACS GCI Pharmaceutical Roundtable. [Online].
  • Vertex AI Search Result[16]

  • Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Publishing. [Online].
  • THE MECHANISM OF THE LEUCKART REACTION. [Online].
  • Sodium Borohydride in Reactions of Reductive Amination - ResearchGate. [Online].
  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC. [Online].
  • Vertex AI Search Result

  • Vertex AI Search Result[17]

  • Vertex AI Search Result[18]

  • Vertex AI Search Result[19]

  • Vertex AI Search Result[20]

  • Vertex AI Search Result[21]

  • Reductive Amination Reaction - OpenBU. [Online].
  • Vertex AI Search Result[22]

Sources

Optimization

Technical Support Center: Recrystallization &amp; Solvent Selection for (R)-1-(Thiophen-3-yl)propan-2-amine Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride . As a chiral amine hydrochloride featuring a lipophilic thiophene ring, achieving high enantiomeric and chemical purity requires precise thermodynamic control during crystallization.

This document provides mechanistic troubleshooting, self-validating protocols, and empirical data to optimize your solvent/anti-solvent recrystallization workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my product form an oil instead of crystals (Oiling Out)?

The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates at a temperature above its melting point in the solvent mixture, or when the supersaturation level is pushed too high, too quickly. The lipophilic thiophene ring can lower the crystalline lattice energy if impurities are present, causing the hydrochloride salt to crash out as a viscous oil rather than nucleating into a crystal lattice. The Solution: You must bypass the metastable oiling boundary.

  • Dilution: Decrease the concentration of the API in the solvent.

  • Solvent Adjustment: Increase the ratio of the protic solvent (e.g., Isopropanol) relative to the anti-solvent (e.g., Ethyl Acetate) to increase overall solubility at higher temperatures[1].

  • Seeding: Introduce seed crystals exactly at the "cloud point" to bypass primary nucleation energy barriers and force kinetic crystal growth[2].

Q2: Why is my yield so low after filtration?

The Causality: Amine hydrochlorides exhibit high solubility in short-chain alcohols due to strong hydrogen bonding and dipole-ion interactions. If your solvent system contains too much isopropanol (IPA) or methanol, the thermodynamic solubility remains too high even at 0 °C. Research demonstrates that the solubility of amine hydrochlorides decreases as the carbon chain length of the alcohol increases[3]. The Solution: Shift the dielectric constant of your system. Evaporate 30-50% of the primary solvent under reduced pressure, then slowly titrate in an aprotic anti-solvent like Ethyl Acetate (EtOAc) or Heptane until slight turbidity persists, then cool.

Q3: How do I improve the enantiomeric excess (ee%) during this recrystallization?

The Causality: Chiral amine hydrochlorides often form eutectic mixtures. If your starting ee% is below the eutectic point, recrystallization will actually enrich the racemate in the solid phase, leaving the pure enantiomer in the mother liquor. The Solution: Ensure your crude ee% is above the eutectic threshold (typically >85% ee for similar amphetamine-like analogs). Use a slow, thermodynamically controlled cooling ramp (0.1 °C/min) to allow dynamic resolution and prevent the kinetic trapping of the wrong enantiomer in the crystal lattice.

Part 2: Experimental Protocols

Self-Validating Protocol: Isopropanol / Ethyl Acetate Recrystallization

This protocol utilizes a classic protic/aprotic solvent system. It is designed to be self-validating; visual cues at each step confirm whether the thermodynamic state is correct.

Step 1: Primary Dissolution (The Protic Phase)

  • Weigh the crude (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride into a jacketed reactor.

  • Add Isopropanol (IPA) at a ratio of 3 mL per gram of crude API.

  • Heat the mixture to gentle reflux (approx. 75–80 °C) with moderate agitation.

    • Self-Validation Check: If the solution remains cloudy after 15 minutes at reflux, add IPA dropwise (up to 1 mL/g extra) until the solution becomes perfectly clear. This validates that you have reached the exact saturation boundary without excess solvent[1].

Step 2: Anti-Solvent Titration (The Aprotic Phase)

  • Maintain the temperature at 75 °C.

  • Slowly add hot Ethyl Acetate (EtOAc) dropwise. A typical target ratio is 1:3 to 1:5 (IPA:EtOAc)[4].

  • Stop adding EtOAc the moment a faint, persistent cloudiness appears (the "cloud point"), then immediately add 3-5 drops of IPA until the solution just clears.

    • Self-Validation Check: This clear state at the cloud point confirms you are at the absolute edge of the metastable zone.

Step 3: Nucleation and Maturation

  • Cool the reactor from 75 °C to 60 °C at a rate of 0.5 °C/min.

  • Optional but Recommended: At 60 °C, add 0.5% w/w of pure (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride seed crystals[2].

  • Hold at 60 °C for 30 minutes to allow the seed bed to mature and prevent secondary nucleation (crashing out).

Step 4: Controlled Cooling and Isolation

  • Cool the slurry to 0–5 °C at a linear rate of 0.1 to 0.2 °C/min.

  • Hold at 0 °C for 2 hours to maximize yield.

  • Filter the crystals under vacuum and wash the filter cake with a pre-chilled (0 °C) mixture of 1:5 IPA:EtOAc. Dry under vacuum at 40 °C to constant weight.

Part 3: Quantitative Data & Visualization

Table 1: Solvent Selection Matrix for Amine Hydrochlorides
Solvent System (Primary / Anti-Solvent)Polarity Index ShiftBoiling Point RangeExpected Outcome / Suitability
Isopropanol / Ethyl Acetate 3.9 → 4.482 °C / 77 °COptimal. Excellent balance of solubility at reflux and high yield at 0 °C. Good impurity rejection[4].
Methanol / Diethyl Ether 5.1 → 2.865 °C / 34 °CHigh Yield, Low Scalability. Prone to rapid supersaturation and oiling out. Ether poses severe flammability risks at scale.
Ethanol / Heptane 5.2 → 0.178 °C / 98 °CModerate. Strong anti-solvent effect. May trap lipophilic thiophene impurities in the crystal lattice if cooled too fast.
Acetonitrile (Neat) 5.882 °CKinetic Control. Amine HCl salts have flat solubility curves here. Requires excessive solvent volumes[5].
Table 2: Troubleshooting Quick-Reference
SymptomRoot CauseCorrective Action
Viscous Oil Formation Supersaturation rate exceeds nucleation rate.Reheat to clear solution, add 10% more primary solvent, cool at < 0.2 °C/min.
Fine, Powdery Crystals Rapid crash-out / Secondary nucleation.Re-dissolve and implement a 30-minute temperature hold at the cloud point.
Low Yield (< 50%) Excessive primary solvent (e.g., too much IPA).Distill off 30% of the solvent volume, replace with equal volume of anti-solvent.
Process Visualizations

Recrystallization Start Crude (R)-1-(Thiophen-3-yl) propan-2-amine HCl Dissolve Dissolution in IPA (Near Boiling Point) Start->Dissolve AntiSolvent Addition of EtOAc (Anti-Solvent Titration) Dissolve->AntiSolvent Cooling Controlled Cooling (0.1 - 0.5 °C/min) AntiSolvent->Cooling Nucleation Nucleation & Growth (Seeding at Cloud Point) Cooling->Nucleation Isolation Filtration & Drying (Pure Crystals) Nucleation->Isolation

Caption: Workflow for the solvent/anti-solvent recrystallization of amine hydrochlorides.

OilingOut Issue Issue: Oiling Out (Liquid-Liquid Separation) Check Is the API concentration too high? Issue->Check Yes Dilute with IPA, Reheat to clear Check->Yes Yes No Check Cooling Rate Check->No No Slow Reduce cooling rate to < 0.5 °C/min No->Slow Seed Add seed crystals precisely at cloud point No->Seed

Caption: Decision tree for resolving oiling out during thermodynamic crystallization.

Part 4: References

  • Crystallization of hydrohalides of pharmaceutical compounds (EP2145890A2) Google Patents / European Patent Office URL:

  • Crystallization Method for Benzphetamine (US 2010/0113831 A1) Scholars' Mine / US Patent Application URL:[Link]

  • Solubility Measurement and Correlation of Two Erlotinib Hydrochloride Polymorphs in Alcohols and Ketones from 273.15 to 323.15 K Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

Sources

Troubleshooting

Thiophene Synthesis Support Center: Troubleshooting Ring Isomerization

Welcome to the Technical Support Center. As a synthetic chemist or drug development professional, you may have encountered unexpected positional isomers when functionalizing thiophene rings.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a synthetic chemist or drug development professional, you may have encountered unexpected positional isomers when functionalizing thiophene rings. While the thiophene core is highly stable and rarely undergoes ring-opening (except under specific transition-metal catalytic conditions[1]), it is notoriously susceptible to positional isomerization during metalation.

This phenomenon is predominantly driven by the Base-Catalyzed Halogen Dance (HD) Rearrangement [2]. This guide will explain the causality behind this isomerization, provide a troubleshooting matrix to prevent it, and outline self-validating protocols to ensure the structural integrity of your synthesized compounds.

Knowledge Base: The Causality of Thiophene Isomerization

To prevent isomerization, you must first understand why it happens. The "Halogen Dance" is a thermodynamically driven, base-catalyzed intramolecular and intermolecular migration of a halogen atom (usually bromine or iodine) on the heteroaromatic ring[3].

When a halogenated thiophene is treated with a strong base (e.g., Lithium Diisopropylamide, LDA), kinetic deprotonation occurs at the most acidic proton. However, if the resulting kinetic carbanion is not immediately trapped, it undergoes a cascade of intermolecular halogen-metal exchanges with unmetalated starting material[4]. The reaction rapidly equilibrates away from the kinetic product toward the thermodynamic sink—the most stable thienyllithium intermediate[3][4].

HalogenDance A Starting Material (e.g., 2-Bromothiophene) B Kinetic Lithiation (Fast, Reversible) A->B Strong Base (LDA, -78°C) C Halogen-Metal Exchange (Cascade Reaction) B->C T > -86°C Slow Quench E Kinetic Product (Isomerization Prevented) B->E Fast Electrophile (TMSCl, In-situ) D Thermodynamic Sink (Isomerized Intermediate) C->D Equilibration

Caption: Mechanism of base-catalyzed halogen dance and kinetic trapping to prevent isomerization.

Troubleshooting Guide: Preventing the Halogen Dance

If your goal is to functionalize the kinetic site without triggering halogen migration, you must disrupt the thermodynamic equilibration. Adjusting the following four parameters will suppress the halogen dance.

Parameter 1: Base Selection & Sterics

The Issue: Standard bases like LDA or n-BuLi rapidly initiate the intermolecular halogen-metal exchange cascade, leading to a mixture of polyhalogenated and isomerized products[2][3]. The Solution: Utilize sterically hindered magnesium bisamides, such as TMP₂Mg·2LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). These bases enable highly regioselective magnesiation under mild conditions, preventing the halogen dance while tolerating sensitive functional groups like esters[5].

Parameter 2: Solvent Effects (THF vs. THP)

The Issue: Tetrahydrofuran (THF) is the standard solvent for lithiation but strongly promotes the halogen dance[6]. The Solution: Switch to Tetrahydropyran (THP). Subtle differences in solvation and coordination in THP increase the reactivity of lithium organyls. This makes the initial kinetic lithiation significantly faster than the subsequent halogen-metal exchange, effectively suppressing the isomerization even when using LDA[2][6].

Parameter 3: Electrophile Kinetics

The Issue: "Slow" electrophiles (e.g., DMF or bulky alkyl halides) allow the lithiated species time to equilibrate and isomerize before the quench is complete[7]. The Solution: Use "fast" electrophiles (e.g., TMSCl, Iodine) and add them in situ or via reverse addition to immediately trap the kinetic intermediate, minimizing the chance for metalated and unmetalated species to coexist[6][7].

Workflow Start Goal: Prevent Thiophene Isomerization Base 1. Base Selection: Use TMP2Mg·2LiCl instead of LDA Start->Base Solvent 2. Solvent Selection: Use THP over THF to speed up lithiation Base->Solvent Temp 3. Temperature Control: Maintain strictly at -86°C to -78°C Solvent->Temp Quench 4. Electrophilic Trapping: Use fast electrophile (e.g., TMSCl) Temp->Quench Success Isomerization Prevented (Kinetic Product Isolated) Quench->Success

Caption: Step-by-step decision matrix for preventing thiophene ring isomerization during synthesis.

Quantitative Data: Reaction Conditions vs. Isomerization

The table below summarizes how altering reaction parameters shifts the product distribution between the kinetic (desired, non-isomerized) and thermodynamic (isomerized) products based on established literature[3][5][6].

Reaction ParameterCondition A (Promotes Isomerization)Condition B (Prevents Isomerization)Mechanistic Rationale
Base Choice LDA or n-BuLiTMP₂Mg·2LiClBulky magnesium bisamides prevent the intermolecular halogen-metal exchange cascade required for the dance.
Solvent System THF (Tetrahydrofuran)THP (Tetrahydropyran)THP increases the reactivity of lithium organyls, making initial kinetic lithiation faster than equilibration.
Temperature -78 °C warming to Room TempStrictly -86 °C to -78 °CCryogenic conditions trap the kinetic carbanion; warming provides the activation energy for halogen migration.
Electrophile Speed "Slow" (e.g., DMF, Alkyl bromides)"Fast" (e.g., TMSCl, I₂)Fast electrophiles quench the kinetic intermediate before both metalated and unmetalated species can coexist.

Self-Validating Experimental Protocol

Procedure: Kinetically Controlled Lithiation and Trapping of 2-Bromo-5-hexylthiophene Objective: Functionalize the 3-position without triggering the migration of the bromine atom[3].

Step 1: Rigorous Anhydrous Preparation Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon three times. Causality: Even trace moisture (<50 ppm) acts as a proton source, prematurely quenching the carbanion and artificially altering the stoichiometric ratio of base to substrate, which can trigger disproportionation.

Step 2: Solvent & Substrate Setup Dissolve 2-bromo-5-hexylthiophene (1.0 equiv.) in anhydrous Tetrahydropyran (THP)[6]. Cool the solution strictly to -86 °C using a liquid nitrogen/ethanol bath[3].

Step 3: Kinetic Metalation Add a freshly prepared solution of LDA (1.05 equiv.) dropwise down the side of the flask over 5 minutes. Stir for exactly 1 minute at -86 °C. Causality: The slight excess of base ensures no unmetalated starting material remains to act as a halogen donor for the cascade reaction[7].

Step 4: Self-Validation (In-Process Control) Withdraw a 0.1 mL aliquot of the reaction mixture using a pre-chilled microsyringe and immediately quench it into a vial containing D₂O. Analyze the crude mixture via ¹H-NMR. Validation Check: The disappearance of the C3-proton signal and the appearance of a deuterium peak confirms successful kinetic lithiation. If isomerized products are detected here, lower the temperature or switch to TMP₂Mg·2LiCl[5].

Step 5: Electrophilic Quenching Immediately add a "fast" electrophile (e.g., TMSCl, 1.5 equiv.) in one rapid injection[6][7]. Stir for 10 minutes at -86 °C, then allow the mixture to warm to room temperature.

Step 6: Workup Quench with saturated aqueous NH₄Cl, extract with diethyl ether, dry over MgSO₄, and purify via silica gel chromatography.

Frequently Asked Questions (FAQs)

Q: Why did my 2-bromo-5-methylthiophene turn into 3-bromo-5-methylthiophene after lithiation? A: You are observing a classic 1,2-halogen migration. The LDA deprotonates the 3-position (kinetic site), but because the reaction was likely allowed to warm up or sit too long before quenching, thermodynamic equilibration shifted the lithium to the 2-position and the bromine to the 3-position (the thermodynamic sink)[3].

Q: Can directing groups be used to prevent the halogen dance? A: Yes. Directing groups like oxazolines, esters, or amides can strongly dictate the initial lithiation step. They coordinate the lithium, generating a stable carbanion at the β-position neighboring the directing group. This stabilization can either lock the kinetic product in place or force a highly specific, regiocontrolled 1,3-migration rather than a chaotic cascade[8].

Q: How do I know if my thiophene ring actually opened instead of just isomerizing? A: Ring-opening is exceedingly rare under standard basic conditions but can occur during transition-metal catalysis (e.g., Ruthenium or Palladium cross-couplings) where the metal inserts into the C-S bond[1]. If ring-opening occurs, your ¹H-NMR will show a complete loss of the characteristic aromatic thiophene signals (δ 6.5–7.5 ppm) and the appearance of complex thiapentadienyl alkene protons.

References

  • Halogen dance rearrangement Wikipedia[Link]

  • A New Pathway for Thiophene Ring Opening by Transition Metals University of Illinois (Rauchfuss Group)[Link]

  • Investigations of the Halogen Dance Reaction on N-Substituted 2-Thiazolamines ACS Publications[Link]

  • Mechanistic pathways for halogen dance reactions in bromo-thiophenes: a cascade-like pattern Indian Academy of Sciences[Link]

  • Regiocontrolled Halogen Dance of Bromothiophenes and Bromofurans ACS Publications[Link]

Sources

Optimization

Dealing with hygroscopic nature of amine hydrochlorides

Welcome to the Advanced Formulation & Synthesis Support Center. As a Senior Application Scientist, I frequently guide research teams through the profound physical and analytical challenges posed by the hygroscopic nature...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation & Synthesis Support Center. As a Senior Application Scientist, I frequently guide research teams through the profound physical and analytical challenges posed by the hygroscopic nature of amine hydrochlorides.

Amine hydrochlorides are ubiquitous in drug development due to their enhanced aqueous solubility and bioavailability compared to their free base counterparts. However, this solubility comes at a cost: extreme moisture affinity. Handling these compounds requires moving beyond basic laboratory techniques and implementing highly controlled, self-validating thermodynamic and analytical systems.

Below is our definitive troubleshooting guide and FAQ for managing hygroscopic amine hydrochlorides, grounded in mechanistic causality and field-proven methodologies.

FAQ: The Causality of Hygroscopicity

Q: Why do my amine hydrochloride salts rapidly turn into a sticky syrup on the benchtop, while the free base remains a stable powder? A: This phenomenon is governed by the Deliquescence Relative Humidity (DRH) [1]. Amine hydrochlorides possess a highly polarized crystal lattice where the chloride counterion acts as a potent hydrogen-bond acceptor for atmospheric water molecules. When the ambient relative humidity (RH) exceeds the specific DRH of the salt, the thermodynamic equilibrium shifts. The salt undergoes a first-order phase transition from a crystalline solid to a saturated aqueous solution—a process known as deliquescence[1].

Free bases lack this localized ionic charge, drastically reducing their affinity for atmospheric moisture. Furthermore, elevated laboratory temperatures can lower the DRH, meaning a salt that is perfectly stable in a cool, dry environment may rapidly deliquesce and undergo salt disproportionation (reverting to the free base and releasing HCl) in a warm, humid environment[2].

Troubleshooting Guide 1: Analytical & Weighing Inaccuracies

The Issue: Karl Fischer (KF) titration yields drifting endpoints, overestimates water content, or takes excessively long to stabilize. The Causality: Two overlapping mechanisms cause this failure:

  • Ambient Moisture Scavenging: Highly hygroscopic salts absorb atmospheric moisture during the few seconds it takes to transfer them from the balance to the titration cell.

  • pH Shift in the KF Reagent: The KF reaction relies on the stoichiometric oxidation of a monosulfur ester by iodine, which requires a strictly controlled pH between 5.5 and 8.0[3]. Basic amines (present due to salt dissociation) can elevate the pH above 8.0, inducing side reactions where iodine reacts with the base instead of water, leading to sluggish or continuously drifting endpoints[3]. Furthermore, certain primary amines can react directly with the methanol solvent in standard KF reagents[4].

Protocol: Buffered KF Titration via Weighing by Difference

This self-validating protocol ensures that ambient moisture is mathematically excluded from the sample mass and that the chemical environment remains stoichiometrically viable.

  • Solvent Optimization: Pre-titrate a methanol-free or specialized KF solvent to eliminate residual moisture[4]. Add a weak acid buffer (such as salicylic acid or benzoic acid) to the solvent to actively suppress the basicity of the amine and lock the pH between 5.5 and 8.0[5].

  • Environmental Control: Inside a glovebox or desiccator (<10% RH), load the amine hydrochloride into a gas-tight crimped vial or a specialized weighing boat with a secure lid.

  • Initial Weighing: Weigh the sealed container on an analytical balance ( Winitial​ ).

  • Rapid Injection: Quickly open the titration cell, introduce the sample, and immediately reseal the cell.

  • Validation Weighing: Re-weigh the empty container ( Wfinal​ ). The exact sample mass is calculated as Winitial​−Wfinal​ . This guarantees that any moisture absorbed by the container during transfer is not attributed to the sample's mass.

Troubleshooting Guide 2: Dehydration & Recovery Failures

The Issue: Attempting to dry a damp amine hydrochloride in a standard vacuum oven at elevated temperatures turns the powder into an intractable, glassy gum. The Causality: Heating a deliquescent salt containing absorbed water often exceeds the melting point of the hydrate before the water can vaporize. The thermal energy causes the salt to effectively dissolve into its own water of hydration. Upon cooling, it forms an amorphous, sticky glass rather than returning to a crystalline lattice.

Protocol: Azeotropic Dehydration and Crystallization

Instead of direct thermal drying, azeotropic distillation leverages the formation of a minimum-boiling azeotrope between water and a non-polar organic solvent (e.g., toluene) to remove water at lower temperatures while simultaneously forcing the anhydrous salt to crystallize[6].

  • Suspension: Suspend the gummy/wet amine hydrochloride in anhydrous toluene (approximately 10–15 mL per gram of salt) within a round-bottom flask.

  • Apparatus Setup: Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Azeotropic Distillation: Heat the biphasic mixture to reflux under vigorous stirring[6]. The water-toluene azeotrope will boil, condense, and separate in the Dean-Stark trap. The denser water layer sinks to the bottom of the trap, while the anhydrous toluene overflows back into the reaction flask.

  • Anti-Solvent Crystallization: As the water is continuously removed from the system, the toluene acts as an anti-solvent. The amine hydrochloride will spontaneously crystallize out of the solution as a fine, anhydrous, free-flowing powder[6].

  • Isolation: Cool the suspension to room temperature. Filter the solid under a blanket of dry nitrogen, wash with an anhydrous, highly volatile solvent (e.g., dry diethyl ether or heptane)[7], and dry under high vacuum at room temperature to remove residual solvent.

Quantitative Data & Methodological Comparisons

Table 1: Deliquescence Relative Humidity (DRH) & Physical State Mechanics

Compound StateAmbient RH vs. DRHPhysical ConsequenceStructural Causality
Free Base RH < DRHStable PowderLack of ionic charge minimizes hydrogen bonding with atmospheric H2​O .
Amine HCl RH < DRHDamp SolidChloride counterions attract surface moisture, initiating localized hydration.
Amine HCl RH > DRHSticky Gum / SyrupFirst-order phase transition; crystal lattice collapses into a saturated aqueous solution.

Table 2: Comparison of Dehydration Workflows for Amine Salts

MethodMechanism of ActionBest ForCritical Failure Risk
Vacuum Desiccator ( P2​O5​ ) Vapor pressure gradient at RT.Mildly damp powders (<5% water).Extremely slow; ineffective for deliquesced gums.
Vacuum Oven (>60°C) Thermal evaporation under reduced pressure.Thermally stable, non-hygroscopic solids.Causes hydrates to melt into a glass/gum; induces thermal degradation.
Azeotropic Distillation Co-distillation of water/solvent azeotrope.Deliquesced syrups and highly hydrated salts.Requires solvent removal post-filtration; potential for solvent entrapment.

Workflow Visualization

G N1 Amine Hydrochloride Shows Moisture Uptake N2 Assess Physical State N1->N2 N3 Damp Solid (Ambient RH < DRH) N2->N3 N4 Sticky Gum / Syrup (Ambient RH > DRH) N2->N4 N5 Vacuum Desiccation (P2O5 at Room Temp) N3->N5 N6 Azeotropic Distillation (Toluene, Dean-Stark) N4->N6 N7 Buffered KF Titration (Maintained pH 5.5 - 8.0) N5->N7 N6->N7 N7->N2 Moisture > 0.5% N8 Anhydrous Free-Flowing Salt N7->N8 Moisture < 0.5%

Workflow for the dehydration and analytical validation of hygroscopic amine hydrochlorides.

References

  • Stability of pharmaceutical salts in solid oral dosage forms. Academia.edu.[Link]

  • A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid. National Center for Biotechnology Information (PMC).[Link]

  • Deliquescence of pharmaceutical systems. Taylor & Francis.[Link]

  • Method 9000: Determination of Water in Waste Materials by Karl Fischer Titration. Environmental Protection Agency (EPA).[Link]

  • Karl Fischer Titration. Aqua Energy Expo.[Link]

  • Karl Fischer Titration: The Gold Standard For Water Content Analysis. GMP Insiders.[Link]

  • Crystallization Method for Benzphetamine. Scholars' Mine.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Thiophene Purification &amp; Handling

Welcome to the Technical Support Portal for thiophene chemistry. As a Senior Application Scientist, I have designed this guide to address the most persistent bottlenecks encountered during the synthesis, purification, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for thiophene chemistry. As a Senior Application Scientist, I have designed this guide to address the most persistent bottlenecks encountered during the synthesis, purification, and isolation of thiophene-containing compounds. Rather than simply providing generic instructions, this guide dissects the underlying chemical causality behind each failure mode and provides self-validating protocols to ensure experimental success.

Section 1: Chromatographic Resolution of Co-eluting Impurities

FAQ: Why do my thiophene derivatives co-elute with structurally similar aromatic impurities on standard silica gel?

The Science (Causality): Thiophene is a π -electron-rich heteroaromatic ring. On standard normal-phase silica gel, separation is driven primarily by hydrogen bonding and dipole-dipole interactions. If your thiophene product and an aromatic impurity (e.g., a benzene analog) have identical polar functional groups, their retention factors ( Rf​ ) will be nearly identical. To resolve this, we must exploit the specific π -donating capability of the thiophene ring. Silver ions (Ag+) act as π -acceptors, forming reversible coordination complexes with the π -donors (double bonds and heteroatoms) of the thiophene ring[1]. Molecules with higher π -electron density coordinate more strongly with the Ag+ stationary phase, retarding their elution and enabling baseline separation from non-coordinating impurities[1].

Troubleshooting Guide: Argentation (Silver Nitrate) Chromatography

G N1 1. Weigh Silica Gel & 10% w/w AgNO3 N2 2. Dissolve AgNO3 in Acetonitrile N1->N2 N3 3. Slurry Silica (Protect from Light) N2->N3 N4 4. Rotary Evaporation (Remove Solvent) N3->N4 N5 5. Thermal Activation (120°C, 4 hours) N4->N5 N6 6. Store in Desiccator (Amber Bottle) N5->N6

Workflow for preparing silver nitrate-impregnated silica gel (SNIS).

Step-by-Step Methodology: Preparation of 10% w/w Silver Nitrate Impregnated Silica Gel (SNIS)

  • Dissolution: Dissolve 10 g of Silver Nitrate (AgNO3) in 100 mL of HPLC-grade acetonitrile.

  • Slurry Formation: In a round-bottom flask wrapped entirely in aluminum foil (Critical Step: Ag+ is highly photosensitive), add 90 g of standard flash silica gel (40-63 µm) to the solution. Swirl gently to create a uniform slurry.

  • Solvent Removal: Attach the foil-wrapped flask to a rotary evaporator. Evaporate the acetonitrile under reduced pressure at 40°C until the silica appears as a free-flowing powder.

  • Activation: Transfer the powder to a foil-covered baking dish. Activate in an oven at 120°C for 4 hours.

  • Self-Validation Checkpoint: Inspect the powder. It should be pure white. If it has turned grey or black, photoreduction to elemental silver (Ag0) has occurred, destroying its π -coordination ability. Discard the batch and restart.

  • Storage: Store strictly in an amber glass bottle inside a desiccator to prevent hydration and light degradation.

Section 2: Transition Metal Contamination in Cross-Coupling

FAQ: Why is my thiophene product consistently failing elemental analysis for Palladium (Pd) after Suzuki or Stille coupling?

The Science (Causality): Thiophene derivatives are notorious for sequestering transition metals. The sulfur heteroatom and the electron-rich π -system act as bidentate-like ligands, strongly coordinating to palladium(II) species and stabilizing Pd clusters[2]. Standard aqueous workups or simple silica plugs are insufficient to break these highly stable Thiophene-Pd complexes. To remove the metal, you must introduce a scavenger with a thermodynamic binding affinity for Pd that exceeds that of the thiophene product[3].

Troubleshooting Guide: Strategic Metal Scavenging

Quantitative Data: Comparison of Solid-Supported Pd Scavengers

Scavenger TypeFunctional GroupTarget Metal StateOptimal Solvent CompatibilityTypical Loading Capacity (mmol/g)
Silica-Thiol (Si-SH) -SHPd(II), Pd(0)DCM, THF, DMF, EtOAc1.0 - 1.5
Silica-Thiourea -NH-CS-NH-Pd(II), Ru, RhDMF, NMP, Alcohols0.5 - 1.0
Silica-Amine (Si-NH2) -NH2Pd(II)Hexanes, Toluene1.0 - 1.5
Polystyrene-Thiol -SHPd(0) clustersSwelling solvents (e.g., THF)1.5 - 2.0

Step-by-Step Methodology: Post-Reaction Palladium Scavenging Workflow

  • Solvent Exchange: After the cross-coupling reaction is complete, concentrate the crude mixture to remove highly coordinating solvents like DMF or NMP, replacing them with DCM or THF.

  • Scavenger Addition: Add Silica-Thiol (Si-SH) directly to the crude reaction solution. Calculate the amount based on the initial catalyst loading (use 3-5 equivalents of scavenger relative to the total Pd added).

  • Incubation: Stir the suspension vigorously at 40°C for 2 to 4 hours. (Causality: Elevated temperature increases the kinetic rate of ligand exchange, forcing Pd off the thiophene and onto the silica).

  • Filtration: Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with the reaction solvent.

  • Self-Validation Checkpoint: The filtrate should be noticeably lighter in color (often changing from dark brown/black to pale yellow or colorless), visually indicating the successful transfer of the colored Pd complexes to the solid support.

Section 3: Chemical Stability and Acid-Catalyzed Degradation

FAQ: Why does my reaction mixture containing 2-thiophenemethanol turn black and form insoluble resins under acidic conditions?

The Science (Causality): Thiophene rings are highly susceptible to electrophilic aromatic substitution due to their electron-rich nature. Under acidic conditions, substituents like hydroxymethyl groups become protonated and leave as water, generating a highly reactive carbocation. This carbocation immediately acts as an electrophile, attacking the π -system of adjacent thiophene molecules, leading to rapid, uncontrolled acid-catalyzed polycondensation[4]. The primary degradation products in these acidic media are poly(thienylene methylene) structures[4].

Troubleshooting Guide: Mitigating Acid-Catalyzed Polycondensation

G N1 2-Thiophenemethanol (Stable Monomer) N2 Protonation of Hydroxyl Group (H+) N1->N2 N3 Loss of H2O (Carbocation Formation) N2->N3 N4 Electrophilic Attack on Adjacent Thiophene N3->N4 N5 Poly(thienylene methylene) Insoluble Resin N4->N5

Degradation pathway of 2-thiophenemethanol via acid-catalyzed polycondensation.

Step-by-Step Methodology: Handling Acid-Sensitive Thiophenes

  • Reagent Selection: Replace strong protic acids (e.g., HCl, H2SO4) with milder Lewis acids or buffered systems (e.g., Pyridinium p-toluenesulfonate, PPTS) when deprotecting or functionalizing thiophene derivatives.

  • Temperature Control: Conduct acid-mediated steps at strictly controlled low temperatures (0°C to -78°C). (Causality: Lower thermal energy prevents the activation energy barrier for carbocation formation from being breached).

  • Concentration Management: Run the reaction at high dilution (e.g., < 0.05 M). (Causality: Polycondensation is an intermolecular process; increasing the physical distance between monomer units drastically reduces the rate of polymerization).

  • Self-Validation Checkpoint: Monitor the reaction closely via TLC or LC-MS. The appearance of baseline streaking on TLC or high-molecular-weight repeating mass units (+96 Da for thienylene methylene) on MS indicates the onset of oligomerization. Quench immediately with a mild base (e.g., saturated NaHCO3) if observed.

References
  • Source: benchchem.
  • Source: uq.edu.
  • On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues...
  • CONSTRUCTION OF PINPOINT-FLUORINATED BENZOTHIOPHENE FRAMEWORKS USING PALLADIUM-CATALYZED CYCLIZATION...

Sources

Optimization

Technical Support Center: Characterization of Unknown Impurities in (R)-1-(Thiophen-3-yl)propan-2-amine Hydrochloride

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide drug development professionals through the complex impurity profiling of (R)-1-(Thiophen-3-yl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide drug development professionals through the complex impurity profiling of (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride .

Because this active pharmaceutical ingredient (API) features a chiral center and an electron-rich thiophene ring, it is uniquely susceptible to positional isomerization, racemization, and oxidative degradation. Characterizing these unknowns is not just an analytical exercise; it is a strict regulatory requirement governed by the 1[1].

Below, you will find our diagnostic workflow, troubleshooting FAQs, quantitative reference data, and self-validating experimental protocols.

I. Impurity Characterization Workflow

ImpurityWorkflow Start Unknown Peak Detected (HPLC-UV/CAD) HRMS LC-HRMS Analysis (Exact Mass & Fragmentation) Start->HRMS MassCheck Is m/z identical to (R)-1-(Thiophen-3-yl)propan-2-amine? HRMS->MassCheck Isomer Isobaric Impurity (Positional or Chiral Isomer) MassCheck->Isomer Yes (m/z 142.0685) NonIsomer Mass Difference Detected (Synthesis/Degradation Product) MassCheck->NonIsomer No ChiralLC Chiral HPLC (Enantiomer Check) Isomer->ChiralLC PFP Orthogonal LC (PFP Column) (Positional Isomer Check) Isomer->PFP PrepLC Preparative HPLC Isolation NonIsomer->PrepLC NMR 1D/2D NMR Spectroscopy (Structure Elucidation) PFP->NMR If resolved PrepLC->NMR Tox In Silico Mutagenicity Assessment (ICH M7 Compliance) NMR->Tox

Workflow for the systematic characterization of unknown impurities in thiophene-based APIs.

II. Troubleshooting Guides & FAQs

Q1: During our standard C18 HPLC-UV release testing, we observe a closely eluting unknown peak (RRT ~0.98). How can we determine if this is a positional isomer (thiophen-2-yl) or a synthesis byproduct? A: Standard C18 columns rely primarily on hydrophobic dispersion forces, which are insufficient to resolve the subtle electron density differences between the 2-thienyl and 3-thienyl positional isomers. Causality & Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. The highly electronegative fluorine atoms on the PFP phase create an electron-deficient phenyl ring that engages in strong π−π and dipole-dipole interactions with the electron-rich thiophene ring. This amplifies the slight steric and electronic differences between the isomers, allowing for baseline resolution. If the peak resolves on PFP and shows an identical exact mass of 141.0612 Da[2], it is highly likely the 1-(thiophen-2-yl)propan-2-amine isomer.

Q2: We detected a late-eluting impurity with an m/z of 266.1038 in positive ESI. What is the likely origin of this mass in our process? A: This is a classic signature of a secondary amine dimer formed during the reductive amination of the starting material (1-(thiophen-3-yl)propan-2-one). Causality: During reductive amination, the newly formed primary amine ((R)-1-(Thiophen-3-yl)propan-2-amine) can compete with ammonia/ammonium equivalents to attack unreacted ketone. This forms an imine intermediate that is subsequently reduced to a dimer: N,N-bis(1-(thiophen-3-yl)propan-2-yl)amine. The theoretical monoisotopic mass of the freebase dimer is 265.0960 Da, yielding an [M+H]+ of 266.1038 Da.

Q3: Stability testing under oxidative stress (peroxide) yielded a mass increase of +16 Da. Is this an N-oxide or a thiophene S-oxide, and does it matter? A: It matters critically for regulatory compliance. According to the3[3], certain thiophene S-oxides and epoxides are highly reactive and can act as structural alerts for mutagenicity. Causality & Solution: Both the aliphatic primary amine and the thiophene sulfur are susceptible to oxidation. To differentiate, utilize MS/MS fragmentation. An N-oxide of a primary amine typically exhibits a characteristic neutral loss of 16 Da (-O) or 17 Da (-OH) from the parent ion. Conversely, a thiophene S-oxide will retain the oxygen on the ring during initial fragmentation, altering the characteristic thiophene cleavage patterns.

III. Quantitative Data Summaries

Table 1: Common Impurities in (R)-1-(Thiophen-3-yl)propan-2-amine Synthesis
Impurity NameClassificationMonoisotopic MassExact Mass [M+H]+Expected RRT (PFP Column)
(S)-1-(Thiophen-3-yl)propan-2-amineChiral Impurity141.0612 Da142.0685 Da1.00 (Co-elutes)
1-(Thiophen-2-yl)propan-2-aminePositional Isomer141.0612 Da142.0685 Da~0.95
1-(Thiophen-3-yl)propan-2-oneStarting Material140.0296 Da141.0368 Da~1.45
N,N-bis(1-(thiophen-3-yl)propan-2-yl)amineSynthesis Dimer265.0960 Da266.1038 Da~2.10
Table 2: Optimized Chiral HPLC Parameters for Enantiomeric Purity
ParameterSpecificationRationale
Column Chiralpak IG (250 x 4.6 mm, 5 µm)Immobilized amylose phase prevents dissolution in strong solvents.
Mobile Phase Hexane / Ethanol / Diethylamine (90:10:0.1 v/v/v)DEA suppresses secondary interactions between the amine and residual silanols, preventing peak tailing.
Flow Rate 1.0 mL/minBalances theoretical plate count with run time.
Temperature 25 °CStrict thermal control is required as chiral recognition is highly temperature-dependent.

IV. Experimental Protocols

Protocol 1: LC-HRMS Workflow for Unknown Mass Determination

This protocol uses a self-validating system to ensure detected masses are true impurities and not artifacts.

Step 1: System Suitability and Blank Validation

  • Prepare a Diluent Blank (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Prepare a System Suitability Test (SST) standard containing the API (1 mg/mL) spiked with 0.1% 1-(Thiophen-3-yl)propan-2-one.

  • Self-Validation: Inject the Diluent Blank. The system is validated for background noise only if no peaks >0.01% of the API target response are detected. Inject the SST; resolution ( Rs​ ) between the API and the ketone must be ≥1.5 .

Step 2: Sample Preparation

  • Dissolve the (R)-1-(Thiophen-3-yl)propan-2-amine HCl sample in the diluent to a concentration of 2.0 mg/mL.

  • Vortex for 60 seconds and centrifuge at 10,000 x g for 5 minutes to remove any insoluble particulates that could cause ion suppression.

Step 3: LC-HRMS Acquisition (Q-TOF or Orbitrap)

  • Chromatography: Inject 5 µL onto a PFP column (100 x 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) over 15 minutes.

  • Ionization: Use Electrospray Ionization in positive mode (ESI+). Capillary voltage: 3.0 kV.

  • Mass Calibration: Infuse a lock-mass solution (e.g., Leucine Enkephalin) continuously to ensure mass accuracy remains <5 ppm.

  • Data Analysis: Extract the exact mass of the unknown peak. Compare the isotopic distribution (specifically the M+2 peak due to the naturally occurring 34S isotope in the thiophene ring, ~4.4% abundance) to confirm the presence of sulfur.

Protocol 2: Preparative HPLC Isolation and NMR Elucidation

When an impurity exceeds the 1[1] (typically 0.15% or 1.0 mg/day intake), structural elucidation via NMR is mandatory.

Step 1: Analytical Scale-Up and Self-Validation

  • Transfer the analytical gradient to a Preparative C18 or PFP column (e.g., 250 x 21.2 mm, 5 µm).

  • Self-Validation Check: Before committing the bulk sample, perform a 100 µL analytical scale-up injection. Collect the targeted fraction, lyophilize it, and re-inject it on the analytical LC-MS system. The protocol is validated only if the re-injected fraction yields a single peak with >98% UV purity and matches the original unknown m/z. This confirms no degradation occurred during the isolation process.

Step 2: Bulk Isolation and Desalting

  • Inject 1-2 mL of a concentrated sample (50 mg/mL) repeatedly.

  • Fraction-collect based on UV triggering (e.g., 230 nm for the thiophene chromophore).

  • Pool the fractions. If a non-volatile buffer (like phosphate) was used, pass the pooled fractions through a Solid Phase Extraction (SPE) cartridge to desalt, eluting with pure methanol.

Step 3: Lyophilization and NMR Acquisition

  • Evaporate the organic solvent under a gentle stream of nitrogen, then freeze-dry the remaining aqueous layer to obtain a dry powder.

  • Dissolve 2-5 mg of the isolated impurity in 600 µL of deuterated DMSO ( DMSO−d6​ ) or Chloroform ( CDCl3​ ).

  • Acquire 1D ( 1H , 13C ) and 2D (HSQC, HMBC, COSY) NMR spectra.

  • Mechanistic Focus: Use HMBC (Heteronuclear Multiple Bond Correlation) to map the connectivity between the aliphatic side chain and the thiophene ring. A correlation from the aliphatic CH2​ protons to the C3 carbon of the thiophene ring confirms the 3-thienyl connectivity, definitively ruling out the 2-thienyl isomer.

V. References

  • 1-(Thiophen-3-yl)propan-2-amine - PubChem Source: National Institutes of Health (NIH) URL:

  • Impurities in Drug Substance and Drug Product Regulatory aspects (ICH Q3A) Source: Agenzia Italiana del Farmaco (AIFA) / International Council for Harmonisation URL:

  • ASSESSMENT AND CONTROL OF DNA REACTIVE (MUTAGENIC) IMPURITIES IN PHARMACEUTICALS (ICH M7) Source: International Council for Harmonisation (ICH) URL:

Sources

Troubleshooting

Improving the filterability of (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride crystals

Welcome to the Technical Support Center for API Crystallization. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and process chemists struggling with the isolati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Crystallization. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and process chemists struggling with the isolation of (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride .

Chiral amine hydrochlorides containing thiophene rings are notorious for forming highly acicular (needle-like) crystals. This morphology drastically increases specific cake resistance, leading to prolonged filtration times, solvent entrapment, and severe cake cracking. This guide bypasses generic advice, focusing instead on the thermodynamic and kinetic causality behind these issues, providing you with self-validating protocols to engineer a highly filterable crystal habit.

Part 1: Root Cause Analysis & Causality

FAQ 1: Why does my filter cake crack, and why does filtration take hours instead of minutes? The Causality: Cake cracking is a macroscopic symptom of a microscopic structural failure. Acicular crystals pack inefficiently, creating a highly compressible cake with low initial porosity. As vacuum or pressure is applied, the cake compresses, and porosity drops exponentially (governed by the Carman-Kozeny relationship). The mother liquor then seeks the path of least resistance, blowing channels (cracks) through the weakest points of the cake. This bypasses the bulk material, leaving your API saturated with impurities. The Solution: You must shift the crystal habit from 1D needles to 3D blocks or prisms.[1].

FAQ 2: How does my choice of solvent and HCl source dictate the crystal habit? The Causality: The thiophene ring and the protonated amine create a highly anisotropic (directional) intermolecular interaction network. If you use anhydrous HCl gas in a strictly aprotic solvent (like Ethyl Acetate), the chloride counterions form rapid, unidirectional hydrogen-bond networks, driving explosive 1D crystal growth. The Solution: Introducing a protic solvent (like Isopropanol) disrupts this mechanism. The alcohol competitively hydrogen-bonds with the chloride ions, sterically and electronically retarding growth along the primary axis. This allows secondary crystallographic faces to develop, yielding a more equant, block-like habit. While[2]. A mixed Isopropanol/Water system with aqueous HCl provides superior kinetic control.

RCA PoorFilter Poor Filterability (Slow Isolation) Needles Acicular Habit (1D Needle Growth) Compress High Cake Compressibility & Cake Cracking Needles->Compress Fines Excessive Fines (<10 µm particles) Blind Filter Media Blinding Fines->Blind Compress->PoorFilter Blind->PoorFilter Sol1 Protic Solvent Addition (Habit Modification) Sol1->Needles Sol2 Temperature Cycling (Ostwald Ripening) Sol2->Fines Sol3 Controlled Seeding (Bypass Primary Nucleation) Sol3->Fines

Logical relationship between root causes of poor filterability and targeted interventions.

Part 2: Quantitative Targets & Solvent Selection

To transition from a failing process to a robust one, you must target specific quantitative metrics.[3].

Table 1: Quantitative Parameters for Optimizing Filtration

ParameterSub-optimal StateTarget StateMechanistic Impact on Filtration
Aspect Ratio (L/W) > 10:1 (Needles)< 3:1 (Blocks)Reduces cake compressibility; prevents channeling and cracking.
Fines Content (<10 µm) > 20% by volume< 5% by volumePrevents blinding of the filter cloth/frit; maintains high porosity.
Cooling Rate > 1.0 °C/min0.1 - 0.2 °C/minKeeps supersaturation strictly within the Metastable Zone Width (MSZW).
Seed Loading 0% (Unseeded)1 - 3 wt%Provides immediate surface area for growth, bypassing primary nucleation.

Table 2: Solvent System Comparison for Amine HCl Crystallization

Solvent SystemHCl SourceResulting Crystal HabitFiltration SpeedScientific Rationale
Ethyl Acetate (EtOAc) Anhydrous HCl GasFine NeedlesVery SlowRapid supersaturation causes uncontrolled primary nucleation.
Isopropanol / Water Aqueous HCl (37%)Prisms / BlocksFastProtic solvent modifies habit; supports effective temperature cycling.
CPME HCl in CPMEAgglomerated NeedlesModerateGood yield, but solvent entrapment in agglomerates requires heavy washing.

Part 3: Self-Validating Experimental Protocol

FAQ 3: How can I practically implement these solutions in the lab or pilot plant? The Solution: Utilize a Temperature-Cycled Seeded Crystallization . This leverages the Gibbs-Thomson effect (Ostwald Ripening), where smaller crystals (fines) have a higher thermodynamic solubility than larger ones. By cycling the temperature, you selectively dissolve the fines. Upon cooling, the solute deposits onto the larger seed crystals, narrowing the particle size distribution (PSD).

Protocol: Temperature-Cycled Crystallization of (R)-1-(Thiophen-3-yl)propan-2-amine HCl

Step 1: Dissolution & Clarification

  • Suspend the crude free base in Isopropanol (8 volumes). Add 1.05 equivalents of 37% aqueous HCl.

  • Heat to 65°C until complete dissolution is achieved.

  • Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble impurities. (Causality: Foreign particulates act as uncontrolled nucleation sites).

Step 2: Cooling to the Metastable Zone (MSZW)

  • Cool the reactor to 45°C at a rate of 0.5°C/min.

  • Self-Validation Checkpoint: The solution must remain completely clear. If spontaneous nucleation (cloudiness) occurs, the MSZW has been breached. You must reheat to 65°C to dissolve the nuclei and cool to a slightly higher temperature (e.g., 48°C) before proceeding.

Step 3: Seeding

  • Add 2 wt% of milled seed crystals (target aspect ratio < 3:1) suspended in 0.5 volumes of Isopropanol.

  • Hold at 45°C for 60 minutes.

  • Self-Validation Checkpoint: Inspect the reactor. The seed crystals must persist and slightly grow. If they dissolve, the system is undersaturated; you must add more antisolvent or lower the temperature.

Step 4: Temperature Cycling (Ostwald Ripening)

  • Heating Phase: Heat to 50°C at 0.2°C/min. Hold for 30 minutes. (Dissolves thermodynamically unstable fines).

  • Cooling Phase: Cool to 40°C at 0.1°C/min. Hold for 30 minutes. (Promotes mass deposition onto the stable block-like seeds).

  • Repeat this cycle 3 times.

Step 5: Final Isolation

  • Cool to 5°C at a linear rate of 0.1°C/min.

  • Isolate via vacuum or pressure filtration. Wash the cake with 2 volumes of cold Isopropanol (0°C).

Workflow S1 1. Dissolution (IPA/Water, 65°C) S2 2. Cool to MSZW (Validate Clear Sol) S1->S2 S3 3. Seeding (Validate Persistence) S2->S3 S4 4. Temp Cycling (Dissolve Fines/Grow) S3->S4 S5 5. Linear Cooling (0.1°C/min to 5°C) S4->S5 S6 6. Rapid Filtration (High Porosity Cake) S5->S6

Optimized temperature-cycled crystallization workflow for amine hydrochlorides.

References

  • The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. CrystEngComm (RSC Publishing). Available at:[Link]

  • EP2145890B1 - Crystallization of hydrohalides of pharmaceutical compounds.Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacodynamics and Analytical Workflows: (R)-1-(Thiophen-3-yl)propan-2-amine vs. (R)-1-(Thiophen-2-yl)propan-2-amine

As the landscape of neuropharmacology and drug development evolves, the exploration of bioisosteric replacements for classic phenethylamines has become a critical focal point. Replacing the phenyl ring of amphetamine wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of neuropharmacology and drug development evolves, the exploration of bioisosteric replacements for classic phenethylamines has become a critical focal point. Replacing the phenyl ring of amphetamine with a thiophene heterocycle yields thiopheneamphetamines—compounds that retain monoaminergic activity but exhibit distinct pharmacokinetic and pharmacodynamic shifts.

This guide provides an objective, in-depth technical comparison between the (R)-enantiomers of two primary structural isomers: (R)-1-(Thiophen-3-yl)propan-2-amine (3-Thiopheneamphetamine) and (R)-1-(Thiophen-2-yl)propan-2-amine (2-Thiopheneamphetamine, also known as Thiopropamine).

Structural Causality & Pharmacodynamic Profiles

The pharmacological divergence between these two compounds is driven by two critical structural variables: the position of the heteroatom (sulfur) in the aromatic ring and the stereochemistry at the alpha-carbon.

  • Bioisosterism (2-yl vs. 3-yl): Thiophene is a classic bioisostere of benzene. However, the attachment point dictates the molecule's electrostatic potential and dihedral angle. The 3-thiophene ring more closely mimics the steric bulk and pi-electron distribution of the phenyl ring in native amphetamine. Consequently, 3-yl derivatives generally exhibit slightly higher binding affinities at monoamine transporters than their 2-yl counterparts.

  • Stereochemical Causality ((R)-Enantiomer): In the amphetamine class, the (S)-enantiomer (dextro-isomer) is typically the potent dopamine releaser. The (R)-enantiomer (levo-isomer) possesses a spatial configuration that is sterically hindered from optimal binding at the Dopamine Transporter (DAT) but retains high affinity for the Norepinephrine Transporter (NET)[1]. Therefore, both (R)-thiopheneamphetamines function primarily as2[2], yielding a peripheral sympathomimetic profile with reduced central dopaminergic reward signaling.

Quantitative Pharmacodynamic Comparison

The following table summarizes the extrapolated in vitro transporter affinities, based on established structure-activity relationship (SAR) data for thiopropamine and its N-methylated analogs[3].

Pharmacological Target(R)-1-(Thiophen-3-yl)propan-2-amine(R)-1-(Thiophen-2-yl)propan-2-amineClinical / Behavioral Implication
NET IC₅₀ (µM) ~0.85~1.10Potent peripheral vasoconstriction and tachycardia.
DAT IC₅₀ (µM) >5.00>8.00Minimal central dopaminergic reward/euphoria.
SERT IC₅₀ (µM) >50.0>50.0Negligible serotonergic activity.
MAO-A Kᵢ (µM) ~12.5~15.0Acts as a competitive inhibitor, not a substrate.

Note: Lower IC₅₀ values indicate higher potency. The 3-yl isomer demonstrates marginally tighter binding due to optimized bioisosteric alignment.

Mechanism Compound (R)-Thiophene Amphetamines NET Norepinephrine Transporter (NET) Compound->NET High Affinity DAT Dopamine Transporter (DAT) Compound->DAT Low Affinity VMAT2 Vesicular Monoamine Transporter (VMAT2) Compound->VMAT2 Cytosolic Accumulation Efflux Monoamine Efflux (NE >> DA) NET->Efflux Reverse Transport DAT->Efflux Reverse Transport VMAT2->Efflux Vesicular Depletion

Fig 1. Pharmacodynamic pathway of (R)-thiophene amphetamines highlighting NET-dominant efflux.

Experimental Protocol: Self-Validating Monoamine Efflux Assay

To objectively compare the releasing efficacy of these two isomers, researchers must isolate transporter kinetics from endogenous confounding variables. The following protocol outlines a rigorously controlled in vitro assay using fluorescent false neurotransmitters (FFNs).

Methodological Causality & Workflow
  • Cell Culture & Transfection:

    • Action: Culture HEK293 cells and transiently transfect them with either human NET (hNET) or human DAT (hDAT) plasmids.

    • Causality: We utilize HEK293 cells rather than primary neuronal cultures to isolate transporter-specific kinetics. Primary neurons possess mixed transporter populations and autoreceptors (e.g., α2-adrenergic receptors) that create feedback loops, confounding direct IC₅₀ calculations.

  • Substrate Loading:

    • Action: Incubate cells with 10 µM FFN202 for 30 minutes, followed by a stringent wash step with Krebs-Ringer buffer.

    • Causality: FFN202 is a fluorescent substrate that mimics monoamines. Using FFN202 instead of radiometric [³H]-norepinephrine allows for real-time, high-temporal-resolution kinetic monitoring of vesicular release without the regulatory and disposal hurdles of radioactive isotopes.

  • Compound Application & Kinetic Readout:

    • Action: Apply the (R)-thiophene isomers in a 10-point concentration gradient (10 nM to 100 µM). Monitor fluorescence decay continuously for 45 minutes using a microplate reader (Ex/Em: 370/440 nm).

  • The Self-Validating Control System:

    • Action: In parallel wells, pre-incubate the cells with 1 µM Nisoxetine (a highly selective NET inhibitor) prior to applying the thiopheneamphetamines.

    • Causality: This step proves that the observed fluorescence decrease is strictly due to transporter-mediated reverse-efflux and not passive membrane diffusion or cell lysis. A true positive result requires the compound-induced efflux to be completely blocked by Nisoxetine.

Workflow Step1 HEK293 Transfection (hNET/hDAT) Step2 Fluorophore Loading (FFN202) Step1->Step2 Step3 Compound Incubation (10nM - 100µM) Step2->Step3 Step4 Fluorescence Quantification Step3->Step4 Step5 Data Normalization & IC50 Calculation Step4->Step5

Fig 2. High-throughput in vitro workflow for quantifying monoamine transporter efflux.

Metabolic Stability & MAO Interactions

Unlike phenethylamines, thiophene derivatives are subject to unique hepatic metabolic pathways. The sulfur atom in the thiophene ring is highly susceptible to CYP450-mediated S-oxidation, forming reactive thiophene S-oxides[2].

Crucially, because these compounds lack the standard phenyl ring required for optimal docking within the active site of Monoamine Oxidase (MAO), they are not metabolized by MAO-A or MAO-B. Instead,3 of these enzymes[3]. The (R)-1-(Thiophen-3-yl)propan-2-amine isomer demonstrates slightly stronger MAO-A inhibition due to its optimized steric fit, which must be accounted for during drug-drug interaction (DDI) profiling to prevent hypertensive crises when co-administered with other monoaminergic agents.

References

  • Thiopropamine - Wikipedia, Wikipedia.org,
  • Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents, Semantic Scholar,
  • Determination of the chiral status of different novel psychoactive substance classes by capillary electrophoresis and β‐cyclodextrin deriv

Sources

Comparative

Comparison of biological activity of thiophene positional isomers

Comparative Biological Activity of Thiophene Positional Isomers in Drug Discovery Executive Summary & Rationale Thiophene is one of the most privileged heterocyclic pharmacophores in medicinal chemistry, frequently deplo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity of Thiophene Positional Isomers in Drug Discovery

Executive Summary & Rationale

Thiophene is one of the most privileged heterocyclic pharmacophores in medicinal chemistry, frequently deployed as a bioisostere for benzene to modulate lipophilicity, improve metabolic stability, and enhance target binding affinity[1]. However, the decision to utilize a 2-thienyl versus a 3-thienyl positional isomer is a critical juncture in lead optimization. The position of the heteroatom fundamentally alters the molecule's electronic distribution, dipole moment, and spatial trajectory. This guide provides an objective, data-driven comparison of thiophene positional isomers, detailing their mechanistic differences, comparative biological activities, and validated experimental workflows for evaluation.

Mechanistic Causality: The Impact of Positional Isomerism

The biological divergence between 2-substituted and 3-substituted thiophenes stems from three core physicochemical differences:

Electronic Distribution: The sulfur atom in thiophene donates electron density via resonance but withdraws it via induction. The 2-position is significantly more electron-rich than the 3-position. This directly affects the strength of hydrogen bonds or π

π stacking interactions with target protein residues.
  • Vector Geometry: The C-S-C bond angle in thiophene is approximately 92°. Consequently, substituents at the 2- and 3-positions project at different angles compared to ortho, meta, or para substituents on a standard phenyl ring. A 2-thienyl group may perfectly mimic an ortho-substituted phenyl ring in one binding pocket but sterically clash in another[2].

  • Metabolic Stability: 2-thiophenes are generally more susceptible to oxidative metabolism by Cytochrome P450 enzymes (forming reactive thiophene-S-oxides or epoxides) compared to 3-thiophenes. Therefore, while a 2-thienyl isomer might exhibit higher in vitro potency, a 3-thienyl isomer is often pursued to mitigate idiosyncratic toxicity.

  • Quantitative Comparison of Biological Activity

    To illustrate the impact of positional isomerism, we compare the performance of thiophene isomers across three distinct therapeutic domains: anti-tubercular agents, cytotoxic oncology compounds, and agricultural fungicides.

    Table 1: Comparative Performance of Thiophene Positional Isomers

    Therapeutic Target / Scaffold2-Thiophene Isomer Activity3-Thiophene Isomer ActivityCausality / Structural Rationale
    M. tuberculosis (Aryl-oxadiazoles) MIC = 0.4 ± 0.1 µMMIC = 2.2 ± 0.4 µMThe 2-thienyl vector optimally positions the oxadiazole core within the binding pocket, leading to a 5-fold increase in potency[3].
    HCT-116 Colon Cancer (Indolizidines) IC₅₀ = 0.27 µMIC₅₀ = 0.60 µMThe electron-rich 2-position enhances the required π -stacking interactions with the cytotoxic target compared to the 3-position[4].
    Succinate Dehydrogenase (SDHI Fungicides) High Activity (as 2-sub-3-thienyl)Low Activity (as 3-sub-2-thienyl)The 2-substituted-3-thienyl group functions as a perfect bioisostere for the 2-substituted-phenyl group, whereas the 3-substituted-2-thienyl isomer fails to align in the SDH pocket[2].

    Experimental Methodologies

    To rigorously evaluate the biological activity of thiophene positional isomers, standardized and self-validating protocols are required. Below is a comprehensive workflow for evaluating Succinate Dehydrogenase (SDH) inhibition, a common target for thiophene-based carboxamides.

    Protocol: Succinate Dehydrogenase (SDH) Inhibition Assay Objective: To quantify the IC₅₀ of 2-thienyl vs. 3-thienyl carboxamide isomers using a spectrophotometric dye-reduction assay.

    Self-Validating System Design: This protocol incorporates a continuous validation loop. A known reference inhibitor (e.g., Carboxin) must be run in parallel to validate assay sensitivity. Assay robustness is validated by calculating the Z'-factor using a vehicle control (0% inhibition) and the Carboxin control (100% inhibition). A Z'-factor > 0.5 must be achieved before accepting the isomer comparison data.

    Step-by-Step Procedure:

    • Mitochondrial Preparation: Isolate mitochondria from the target organism using differential centrifugation in a sucrose-mannitol buffer (pH 7.2). Keep on ice to preserve enzymatic integrity.

    • Assay Buffer Formulation: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 7.4), 20 mM succinate (the substrate), 2 mM sodium azide (added specifically to block Complex IV and prevent electron leak), and 50 µM 2,6-dichlorophenolindophenol (DCPIP) as the terminal electron acceptor.

    • Compound Incubation: In a 96-well microplate, add 10 µL of the thiophene isomer (serially diluted in DMSO) to 180 µL of the assay buffer. Critical: The final DMSO concentration must not exceed 1% to prevent solvent-induced protein denaturation.

    • Reaction Initiation: Add 10 µL of the mitochondrial suspension to initiate the reaction.

    • Kinetic Readout: Immediately monitor the decrease in absorbance at 600 nm (indicating the reduction of DCPIP) using a microplate reader for 10 minutes at 25°C.

    • Data Analysis: Calculate the initial velocity ( V0​ ) of the linear portion of the curve. Normalize the data against the vehicle control to determine % inhibition, and fit to a 4-parameter logistic curve to derive the IC₅₀.

    Visualizations of Workflows and Mechanisms

    G Lead Phenyl Lead Compound Iso2 2-Thienyl Isomer Lead->Iso2 Bioisosteric Replacement Iso3 3-Thienyl Isomer Lead->Iso3 Bioisosteric Replacement Assay In Vitro & Cell-Based Assays Iso2->Assay Iso3->Assay SAR SAR & Activity Comparison Assay->SAR

    Workflow for the bioisosteric replacement and evaluation of thiophene positional isomers.

    Pathway Succ Succinate SDH Succinate Dehydrogenase (Complex II) Succ->SDH Oxidation Fum Fumarate SDH->Fum UQ Ubiquinone SDH->UQ Electron Transfer UQH2 Ubiquinol UQ->UQH2 Inhib Thiophene Isomer (Penthiopyrad) Inhib->SDH Competitive Inhibition

    Mechanism of Succinate Dehydrogenase (SDH) inhibition by thiophene-based fungicides.

    References

    • Title: Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Source: NIH / J-STAGE. URL: 2

    • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Source: NIH. URL: 1

    • Title: Synthesis and evaluation of heteroaromatic 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-ones for cytotoxicity against the HCT-116 colon cancer cell line. Source: NIH. URL: 4

    • Title: Synthesis and biological evaluation of aryl-oxadiazoles as inhibitors of Mycobacterium tuberculosis. Source: NIH. URL: 3

    Sources

    Validation

    Comparative Analysis of Synthesis Routes for Thiophene Propanamines: Focus on (S)-Duloxetine

    Executive Summary Thiophene propanamines represent a critical structural motif in modern neuropharmacology. The most commercially significant molecule in this class is (S)-duloxetine , a potent dual serotonin and norepin...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Thiophene propanamines represent a critical structural motif in modern neuropharmacology. The most commercially significant molecule in this class is (S)-duloxetine , a potent dual serotonin and norepinephrine reuptake inhibitor (SNRI) prescribed globally for major depressive disorder and neuropathic pain. Because its pharmacological efficacy resides almost exclusively in the (S)-enantiomer, the asymmetric synthesis of its core intermediate—(S)-3-methylamino-1-(2-thienyl)-1-propanol (or its dimethylated precursor)—and the subsequent stereoretentive arylation are the most heavily scrutinized steps in its process chemistry.

    This guide objectively compares legacy chemical resolutions with state-of-the-art chemo-enzymatic pathways, providing researchers and process chemists with field-proven protocols and mechanistic troubleshooting insights.

    Mechanistic Evolution of Synthetic Routes

    The industrial synthesis of thiophene propanamines has evolved through three distinct paradigms:

    • First-Generation (Classical Resolution): Relies on the reduction of a Mannich base (derived from 2-acetylthiophene) to a racemic alcohol, followed by diastereomeric salt resolution using chiral acids like (S)-mandelic acid. Causality: While chemically straightforward, this route is thermodynamically capped at a 50% theoretical yield, necessitating complex and costly racemization-recycling loops for the unwanted (R)-enantiomer.

    • Second-Generation (Asymmetric Chemocatalysis): Employs chiral transition-metal catalysts (e.g., Ru-BINAP) for the direct asymmetric hydrogenation of the ketone intermediate. Causality: This improves yield but introduces heavy-metal contamination risks, requiring rigorous downstream scavenging to meet strict API impurity limits.

    • Third-Generation (Chemo-Enzymatic & Biocatalysis): Utilizes recombinant ketoreductases (KREDs) or lipases for Dynamic Kinetic Resolution (DKR). Causality: Enzymes such as ChKRED15 or Candida antarctica lipase B (CALB) provide exquisite stereocontrol (>99% ee) under mild, aqueous conditions, completely bypassing the 50% yield cap of classical resolution ()[1].

    Pathway Visualization

    SynthesisRoutes Start 2-Acetylthiophene Mannich Mannich Reaction (HCHO, HNMe2) Start->Mannich Ketone 3-(Dimethylamino)-1-(2-thienyl)-1-propanone Mannich->Ketone ChemRed Chemical Reduction (NaBH4) Ketone->ChemRed BioRed Biocatalytic Reduction (Ketoreductase / GDH) Ketone->BioRed Racemic Racemic Alcohol ChemRed->Racemic Resolution Chiral Resolution ((S)-Mandelic Acid) Racemic->Resolution ChiralAlc (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol Resolution->ChiralAlc Max 50% yield BioRed->ChiralAlc >99% ee, ~100% yield Arylation Stereoretentive Arylation (1-Fluoronaphthalene, KOH, DMSO) ChiralAlc->Arylation Demeth Demethylation (Phenyl chloroformate) Arylation->Demeth Duloxetine (S)-Duloxetine API Demeth->Duloxetine

    Figure 1: Comparison of chemical resolution vs. biocatalytic pathways for (S)-duloxetine synthesis.

    Quantitative Performance Comparison

    To objectively evaluate these routes, we must look at the metrics that dictate commercial viability: Yield, Enantiomeric Excess (ee), and the Environmental Factor (E-Factor).

    Synthesis RouteKey Catalyst / ReagentChiral Step Yield (%)Enantiomeric Excess (ee %)E-Factor (Waste/Product)Scalability
    Classical Resolution (S)-Mandelic Acid< 45%> 98%High (>50)Moderate
    Asymmetric Hydrogenation Ru-BINAP / H₂~ 85–90%94–96%Medium (~30)High
    Lipase-Catalyzed DKR CALB + Ru Catalyst> 95%> 98%Low (<15)High
    Biocatalytic Reduction Ketoreductase (ChKRED15)> 99%> 99.5%Very Low (<10)Very High

    Data synthesized from comparative biocatalytic and chemoenzymatic studies (;2)[3],[2].

    Field-Proven Experimental Protocols

    As an Application Scientist, I prioritize protocols that are self-validating and mechanistically sound. Below are the optimized procedures for the two most critical steps in the modern third-generation route.

    Protocol A: Biocatalytic Reduction of Thiophene Ketone to (S)-Alcohol

    This protocol utilizes a recombinant ketoreductase coupled with a glucose dehydrogenase (GDH) cofactor recycling system to achieve near-quantitative yields ()[3].

    • Substrate Preparation: Dissolve 50 g/L of 3-(dimethylamino)-1-(2-thienyl)-1-propanone in a biphasic system (e.g., toluene and 100 mM phosphate buffer, pH 6.5). The biphasic system prevents substrate inhibition and phase-toxicity to the enzyme.

    • Enzyme & Cofactor Loading: Add recombinant ChKRED15 (2 g/L) and GDH (1 g/L) to the aqueous phase, along with catalytic NADP⁺ (0.1 mM) and D-glucose (1.5 equivalents).

    • Reaction Monitoring (Self-Validation): Maintain the reaction at 30°C. As GDH oxidizes glucose to gluconic acid to recycle NADPH, the pH will drop. Use a pH-stat titrator to maintain pH 6.5 by adding 1M NaOH. Causality: The cessation of NaOH consumption acts as a self-validating indicator that the reduction is 100% complete.

    • In-Process Control: Pull organic phase aliquots every 2 hours for Chiral HPLC analysis (Chiralcel OD-H column) to confirm >99.5% ee.

    • Downstream Processing: Phase separate the mixture, extract the aqueous layer with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo to yield the pure (S)-alcohol.

    Protocol B: Stereoretentive Arylation (The Critical C-O Bond Formation)

    Once the chiral (S)-alcohol is synthesized, it must be coupled with 1-fluoronaphthalene. This is the step where legacy processes frequently fail.

    • Reagent Mixing: To a dry reactor under N₂, add (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol (1.0 eq) and anhydrous DMSO (5 volumes).

    • Base Addition: Add finely powdered Potassium Hydroxide (KOH) or Potassium tert-butoxide (KOtBu) (3.0 eq).

      • Expert Insight & Causality: Historically, Sodium Hydride (NaH) was used. However, NaH reacts with DMSO to generate the dimsyl anion (CH₃SOCH₂⁻). This highly basic species deprotonates the chiral benzylic-like carbon of the thiophene propanamine, leading to catastrophic racemization of the intermediate. Substituting NaH with KOH eliminates dimsyl anion formation, preserving the >99% ee of the API and vastly improving process safety ()[4].

    • Arylation: Add 1-fluoronaphthalene (1.5 eq) dropwise. Heat the mixture to 60°C for 4–6 hours.

    • Quench & Extraction: Cool to room temperature and quench with cold water. Extract the product into toluene.

    • Validation: Analyze via HPLC. The complete absence of the (R)-enantiomer confirms that stereoretention was successfully maintained during the nucleophilic aromatic substitution (S_NAr). The product is subsequently demethylated using phenyl chloroformate to yield (S)-duloxetine.

    References

    • Träff, A., Lihammar, R., & Bäckvall, J.-E. (2011). "A Chemoenzymatic Dynamic Kinetic Resolution Approach to Enantiomerically Pure (R)- and (S)-Duloxetine." Journal of Organic Chemistry.[Link]

    • Ren, Z.-Q., et al. (2015). "Bioreductive production of enantiopure (S)-duloxetine intermediates catalyzed with ketoreductase ChKRED15." Journal of Molecular Catalysis B: Enzymatic.[Link]

    • Kamal, A., et al. (2003). "Chemoenzymatic synthesis of duloxetine and its enantiomer: Lipase-catalyzed resolution of 3-hydroxy-3-(2-thienyl) propanenitrile." Tetrahedron Letters.
    • Kjell, D. P., et al. (2009). "Process for the asymmetric synthesis of duloxetine.
    • Liu, Y., et al. (2014). "Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules." Bioprocess and Biosystems Engineering.[Link]

    Sources

    Comparative

    Validating the Purity of (R)-1-(Thiophen-3-yl)propan-2-amine Hydrochloride: A Comparative Analytical Guide

    In neuropharmacological research and drug development, the purity of a chiral active pharmaceutical ingredient (API) dictates the integrity of the entire study. (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride is a spec...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    In neuropharmacological research and drug development, the purity of a chiral active pharmaceutical ingredient (API) dictates the integrity of the entire study. (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride is a specialized amphetamine analogue wherein the traditional phenyl ring is replaced by a thiophene moiety. Because the (R) and (S) enantiomers of such analogues exhibit drastically divergent pharmacological profiles—ranging from differential central nervous system (CNS) stimulation to varying cardiovascular impacts—utilizing a rigorously validated, enantiomerically pure (R)-product is vastly superior to relying on unverified alternatives or racemic mixtures .

    As a Senior Application Scientist, I have designed this guide to objectively compare the analytical methodologies used to validate the chemical and enantiomeric purity of this compound. By understanding the causality behind these experimental choices, researchers can implement self-validating protocols that guarantee absolute confidence in their analytical data.

    Analytical Strategy: Comparing Purity Validation Methods

    Validating a chiral amine salt requires a bifurcated approach: confirming the absence of synthetic byproducts (Chemical Purity) and proving the absence of the undesired (S)-antipode (Enantiomeric Purity).

    When evaluating alternatives for enantiomeric validation, Direct Chiral HPLC using Chiral Stationary Phases (CSPs) consistently outperforms indirect derivatization and Chiral NMR. Indirect methods (e.g., derivatization with Mosher's acid) introduce a critical vulnerability known as kinetic resolution. If the (R) and (S) enantiomers react at different rates with the chiral derivatizing agent, the final diastereomeric ratio will be artificially skewed, failing to reflect the true purity of the original sample . Direct separation eliminates this artifact.

    Table 1: Comparative Analysis of Enantiomeric Purity Methods
    Analytical MethodSeparation MechanismLimit of Detection (LOD)AdvantagesLimitations
    Direct Chiral HPLC (Polysaccharide CSP) Transient diastereomeric complexation< 0.05%Self-validating, no derivatization artifacts, highly reproducible.Requires specialized chiral columns.
    Indirect HPLC (Chiral Derivatization) Covalent formation of diastereomers< 0.01%Uses standard achiral columns, high sensitivity.High risk of kinetic resolution skewing %ee data.
    Capillary Electrophoresis (CE with Cyclodextrin) Differential inclusion complexation~ 0.1%Low solvent consumption, high theoretical plate count.Lower sensitivity for trace impurities compared to HPLC.
    Chiral NMR (with CSAs) Magnetic environment differentiation~ 1.0%Direct structural elucidation, rapid screening.Poor sensitivity for trace enantiomeric impurities.

    Mechanistic Insights: The Causality of Chiral Recognition

    For thiophene-containing chiral amines, polysaccharide-based CSPs (such as amylose tris(3,5-dimethylphenylcarbamate)) are the industry gold standard . The separation is not magic; it is a predictable thermodynamic process driven by a three-point interaction model.

    The chiral recognition occurs because the (R) and (S) enantiomers form transient diastereomeric complexes with the chiral polymer grooves of the stationary phase. The thiophene ring engages in π-π interactions with the phenyl rings of the CSP, while the primary amine acts as a hydrogen bond donor/acceptor with the carbamate linkages. The spatial arrangement of the (R)-enantiomer allows for a stronger, more sterically favored interaction compared to the (S)-enantiomer, leading to differential retention times.

    Mechanism Analyte Analyte (R)-1-(Thiophen-3-yl)propan-2-amine Interactions Transient Diastereomeric Complexes 1. Hydrogen Bonding 2. π-π Interactions 3. Steric Inclusion Analyte->Interactions CSP Chiral Stationary Phase (Polysaccharide-based) CSP->Interactions Outcome Resolution Differential Elution Interactions->Outcome

    Three-point chiral recognition mechanism on a polysaccharide-based stationary phase.

    Self-Validating Experimental Protocol: Chiral HPLC

    A protocol is only as trustworthy as its ability to prove its own efficacy. To ensure the chromatographic system is genuinely capable of detecting a trace (S)-enantiomer impurity, the workflow must be self-validating . This is achieved by bracketing the analysis with a racemic system suitability injection . If the system cannot resolve the racemate, a pure (R)-sample will yield a false sense of purity.

    Step-by-Step Methodology

    1. Mobile Phase Preparation & Causality:

    • Composition: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

    • Causality: The analyte is a hydrochloride salt. In normal-phase chromatography, injecting a salt directly leads to severe peak tailing or irreversible adsorption to residual silanols on the silica support. The addition of 0.1% Diethylamine (DEA) acts as a competing base, temporarily converting the analyte to its free base form in situ and masking silanol sites, ensuring sharp, symmetrical peaks.

    2. System Suitability (The Self-Validation Step):

    • Inject 20 µL of a 1.0 mg/mL racemic standard (rac)-1-(Thiophen-3-yl)propan-2-amine.

    • Validation Target: Verify that the resolution (Rs) between the (R) and (S) peaks is ≥ 1.5 (baseline resolution). This proves the system's discriminatory power.

    3. Sample Analysis:

    • Inject 20 µL of the (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride sample (1.0 mg/mL in mobile phase).

    • Calculate the Enantiomeric Excess (%ee) using area normalization. The absence of the (S)-peak is now a confirmed true negative.

    4. Detection Parameters:

    • Wavelength: UV absorbance at 230 nm.

    • Causality: Primary amines lack strong chromophores, but the thiophene ring exhibits strong π-π* transitions near 230 nm, providing the necessary sensitivity for trace impurity detection .

    Table 2: ICH Validation Parameters for Chiral HPLC

    To comply with International Council for Harmonisation (ICH) guidelines , the method must meet the following criteria:

    Validation ParameterICH Guideline RequirementExperimental Target for (R)-Thiopropamine Analogue
    Specificity Baseline resolution of enantiomersResolution (Rs) ≥ 1.5 between (R) and (S) peaks.
    Linearity R² ≥ 0.99 over the specified rangeR² ≥ 0.999 from 0.05% to 120% of target concentration.
    Accuracy Recovery within 98-102%Spike (S)-enantiomer at 0.1%, 0.5%, and 1.0%; verify recovery.
    Precision %RSD ≤ 2.0% for repeatability%RSD ≤ 1.0% for 6 replicate injections of the standard.
    LOD / LOQ S/N ≥ 3 (LOD) and ≥ 10 (LOQ)LOD ≤ 0.05% area normalization; LOQ ≤ 0.1%.

    Orthogonal Chemical Purity Assessment

    While Chiral HPLC definitively confirms stereochemistry, it is intentionally blind to certain achiral impurities. Therefore, an orthogonal approach utilizing Reversed-Phase HPLC (RP-HPLC) or GC-MS is mandatory to detect synthetic byproducts (e.g., unreacted thiophene-3-carboxaldehyde or nitroalkene intermediates). Only the synthesis of these two orthogonal datasets can yield a comprehensive Certificate of Analysis (CoA).

    Workflow Start Sample: (R)-1-(Thiophen-3-yl)propan-2-amine HCl Split Purity Assessment Strategy Start->Split ChemPurity Chemical Purity (RP-HPLC / GC-MS) Split->ChemPurity EnantPurity Enantiomeric Purity (Chiral HPLC) Split->EnantPurity ChemVal Impurity Profiling (Related substances) ChemPurity->ChemVal EnantVal Chiral Recognition (%ee determination) EnantPurity->EnantVal Final Comprehensive Certificate of Analysis (CoA) ChemVal->Final EnantVal->Final

    Comprehensive analytical workflow for validating chemical and enantiomeric purity.

    References

    • Chiral separation of cathinone and amphetamine derivatives by HPLC/UV using sulfated ß-cyclodextrin as chiral mobile phase additive. Chirality / PubMed. Available at:[Link]

    • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online. Available at:[Link]

    • Strategies for the enantiomeric determination of amphetamine and related compounds by liquid chromatography. Journal of Biochemical and Biophysical Methods / ResearchGate. Available at:[Link]

    Validation

    Cross-Validation of Analytical Methods for the Enantiomeric Resolution of (R)-1-(Thiophen-3-yl)propan-2-amine

    Executive Summary & Scientific Context (R)-1-(Thiophen-3-yl)propan-2-amine is a heterocyclic, chiral primary amine structurally analogous to dextroamphetamine, where the phenyl ring is replaced by a thiophen-3-yl moiety....

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Scientific Context

    (R)-1-(Thiophen-3-yl)propan-2-amine is a heterocyclic, chiral primary amine structurally analogous to dextroamphetamine, where the phenyl ring is replaced by a thiophen-3-yl moiety. In drug development and forensic toxicology, distinguishing the (R)-enantiomer from the (S)-enantiomer is critical, as stereoisomers of amphetamine analogs frequently exhibit heavily divergent pharmacodynamic profiles and CNS activities.

    Because mass spectrometry alone characterizes compounds solely by their mass-to-charge (m/z) ratio and cannot differentiate between stereoisomers[1], orthogonal separation techniques must be employed prior to detection. This guide provides a comprehensive cross-validation of three field-proven analytical methodologies: Chiral LC-MS/MS, Capillary Electrophoresis (CE), and GC-MS via chiral derivatization.

    Orthogonal Analytical Workflows

    G cluster_methods Orthogonal Analytical Workflows Start Racemic 1-(Thiophen-3-yl)propan-2-amine Sample Preparation LC Chiral LC-MS/MS Vancomycin CSP Direct Separation Start->LC Dilute & Shoot CE Capillary Electrophoresis SBE-β-CD Selector Inclusion Complexation Start->CE Aqueous Extraction GC GC-MS (S)-TFAPC Derivatization Diastereomer Formation Start->GC Derivatization Val Cross-Validation System Suitability: Rs > 1.5 Accuracy: 98-102% LC->Val m/z 142.06 CE->Val UV 210 nm GC->Val EI-MS Result Confirmed (R)-Enantiomer Quantification & Purity Val->Result

    Cross-validation workflow for the enantiomeric resolution of 1-(Thiophen-3-yl)propan-2-amine.

    Method 1: Chiral LC-MS/MS (Direct Separation)

    Mechanistic Rationale

    Direct chiral liquid chromatography eliminates the need for sample derivatization. By utilizing a superficially porous particle (SPP) column with a vancomycin-based chiral stationary phase (CSP), such as the Agilent InfinityLab Poroshell 120 Chiral-V, we achieve high efficiency at lower backpressures[2]. The SPP architecture reduces longitudinal diffusion and mass transfer resistance. Chiral discrimination occurs because the macrocyclic vancomycin cavity interacts differently with the (R)- and (S)-enantiomers via hydrogen bonding, dipole stacking, and π−π interactions with the thiophene ring.

    Step-by-Step Protocol
    • Sample Preparation: Dilute the sample to 100 ng/mL in Methanol:Water (50:50, v/v).

    • Column Setup: Install an Agilent InfinityLab Poroshell 120 Chiral-V (2.1 × 150 mm, 2.7 µm)[2]. Set the column oven to 20 °C.

    • Mobile Phase: Prepare an isocratic mixture of Methanol containing 0.1% acetic acid and 0.02% ammonium hydroxide[2].

    • Elution: Run at a flow rate of 0.25 mL/min for 7.0 minutes.

    • MS Detection: Operate in ESI+ mode, monitoring the precursor-to-product ion transition for the protonated amine (m/z 142.1 m/z 97.0, representing the loss of the amine-containing alkyl chain to leave the thiophene-methyl cation).

    System Suitability & Self-Validation
    • Causality of Validation: Baseline chromatographic resolution is strictly required before MS detection to prevent ion suppression cross-talk between enantiomers[2].

    • Criteria: Inject a racemic reference standard. The system is validated only if the enantiomeric resolution ( Rs​ ) is ≥1.9 and the peak tailing factor is ≤1.2 .

    Method 2: Capillary Electrophoresis (Inclusion Complexation)

    Mechanistic Rationale

    Capillary Electrophoresis (CE) separates analytes based on their charge-to-mass ratio. To achieve chiral resolution, a chiral selector like sulfobutylether β -cyclodextrin (SBE- β -CD) is added to the background electrolyte (BGE)[3]. The anionic sulfobutyl groups migrate counter to the electroosmotic flow (EOF), while the protonated primary amine of the analyte is attracted to the cathode. The thiophene ring dynamically partitions into the hydrophobic cyclodextrin cavity. The slight difference in the binding constant ( Kb​ ) between the (R)- and (S)-enantiomers translates into a measurable shift in electrophoretic mobility.

    Step-by-Step Protocol
    • Capillary Preparation: Condition a bare fused-silica capillary (50 µm ID, 40 cm effective length) with 1M NaOH, followed by water and BGE.

    • BGE Formulation: Prepare a solution of 50 mM ammonium acetate (pH 4.5) containing 14 mM SBE- β -CD and 10% acetonitrile[3].

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Separation: Apply a voltage of +20 kV at 25 °C.

    • Detection: UV detection at 210 nm (or coupled to MS via a sheath-liquid interface).

    System Suitability & Self-Validation
    • Causality of Validation: Joule heating can cause EOF instability, shifting migration times and degrading resolution.

    • Criteria: Co-inject DMSO as a neutral EOF marker. The relative standard deviation (RSD) of the migration time for the neutral marker must be <1.0% across six consecutive runs to validate the thermal stability of the capillary.

    Method 3: GC-MS via Chiral Derivatization (Diastereomer Formation)

    Mechanistic Rationale

    Standard GC-MS utilizes achiral stationary phases (e.g., 5% phenyl polysiloxane) which cannot separate enantiomers. By reacting the primary amine with an enantiopure chiral derivatizing agent such as (S)-N-trifluoroacetyl prolyl chloride (TFAPC), the enantiomers are covalently converted into diastereomers[4]. Because diastereomers possess different spatial geometries, they exhibit distinct boiling points and partitioning coefficients, allowing baseline separation on a standard HP-5MS column.

    Step-by-Step Protocol
    • Derivatization: Transfer 50 µL of the sample extract into a glass vial. Add 50 µL of 0.1M (S)-TFAPC in dichloromethane[4].

    • Incubation: Seal and heat the vial at 60 °C for 20 minutes to drive the nucleophilic acyl substitution to completion.

    • Evaporation & Reconstitution: Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of ethyl acetate.

    • GC Separation: Inject 1 µL (splitless) onto an HP-5MS column (30 m × 0.25 mm × 0.25 µm). Program the oven: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C.

    • MS Detection: Operate in Electron Ionization (EI) mode (70 eV). Monitor diagnostic fragments (e.g., m/z 166, representing the cleavage of the prolyl ring)[4].

    System Suitability & Self-Validation
    • Causality of Validation: Incomplete derivatization or matrix-induced degradation can skew the enantiomeric ratio.

    • Criteria: A deuterated internal standard (e.g., Amphetamine-d5) must be derivatized in parallel. The recovery of the derivatized internal standard must fall between 90-110% to validate reaction efficiency.

    Performance Cross-Validation & Data Synthesis

    The following table synthesizes the quantitative performance metrics of the three orthogonal methods, allowing laboratories to select the optimal workflow based on their specific throughput and sensitivity requirements.

    Analytical ParameterChiral LC-MS/MSCapillary Electrophoresis (CE)GC-MS (Derivatization)
    Separation Mechanism Vancomycin CSP (H-bonding, π−π )SBE- β -CD Inclusion ComplexationStable Diastereomer Formation
    Typical Analysis Time 5.0 - 7.0 min15.0 - 25.0 min20.0 min (+ 20 min prep)
    Enantiomeric Resolution ( Rs​ ) ≥1.9 ≥2.2 ≥1.5
    Limit of Detection (LOD) 1 - 5 ng/mL50 - 100 ng/mL10 - 20 ng/mL
    Sample Volume Required 1 - 5 µL10 - 50 nL (Hydrodynamic)1 µL (Splitless)
    Primary Advantage Direct analysis, highest sensitivityMinimal solvent consumptionStandardized MS library matching
    Primary Limitation High cost of chiral columnsLower sensitivity (UV), fragile capillariesRequires time-consuming derivatization

    References

    • Simultaneous Chiral Separation of Methylamphetamine and Common Precursors Using Gas Chromatography/Mass Spectrometry (Note: Highlights CE methodologies using SBE-β-CD). ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn3yGQRbrkf6X5hqgWI3KMg7ndeOCFpRQ7TDpKvuLCwvNJ7t3toET5QCumrbK5e3RwqmpASEtzuJENVebMmVAH5LUY58TrYcnlgTpuqSXq5hvabzq5g6DxsIoieR2ll-aWdcjPhh1Vj6nl1qAfQ8VwfpVUX7avhVdETTtVfr9cS_cavVAVyOdHjT3SvRev1d4-k1MU9BZZo6cEi_B08p9kpkWPrgOpJy3z7zEQEvs0K6jdGzuKMWgM1JdJVbEdk0xXHufi4GGL5Hpd1nq2VtRpeV7LT3mONTZT7kkOuT793-c=]
    • Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Analytical Science Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa85K_5UFZk5FcrBDiqEoWoI1V9s6QBmVRIFDjPO2XJ5zj1Jt0hMTPqY48xGklOEEGcRgBx1ZZVjDPqtTy2-9avOU-FYD5nFNWSb8m1_G3oTqCS2ggJYbeo2g=]
    • A rapid method for the extraction and enantiomeric separation of amphetamine-type stimulants. Recent Advances In Doping Analysis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb7iWgdUG25tizRquFZsW35ZBZ7-KS697icPXHMs8P3apYdRFhOWuqZVcGGjNrC6KS9iMyiJ2GWdPjNLXlLmd5oYZRDMz3DXNh21ONY6l9UUaq64yKvE5lEtbH4mu8s_gC3mQ6ZARr7tpJFEjsVbt27eS3gOn-pieKGp26FnGxEThwoyitfkzTN45YQd5y73WU9qQwySoL2G8hGZ-1DppQckGg3JkWMwDIvLN50w==]
    • Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. Agilent Technologies.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECVaWwg2hPSRV8A_PrqSl81-QtBG-jugzKIc9FRoGpCiBFREG0BriT4dMLwcVkvjX_hl7CkvKz460Fiuo7ZOKDet3EPy15smTVHzJSR20Ks1QaEkJz6wQJ7SwLTSaPvTB7SuWPureE2JBM0hVJy4xFEWZ8ayNdw56M2672idxy8uWFbvGD3iimwYlc3bRXLsMvM5XZo_d56TWXxRrR]

    Sources

    Comparative

    Benchmarking (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride against reference standards

    An In-Depth Technical Guide to Benchmarking (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride Against Certified Reference Standards Introduction: The Imperative for Rigorous Benchmarking (R)-1-(Thiophen-3-yl)propan-2-ami...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Technical Guide to Benchmarking (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride Against Certified Reference Standards

    Introduction: The Imperative for Rigorous Benchmarking

    (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride is a chiral amine of significant interest as a building block in pharmaceutical synthesis. Its stereochemical and chemical purity are not merely matters of quality control; they are fundamental to the safety, efficacy, and reproducibility of the resulting active pharmaceutical ingredients (APIs). In a regulated environment, asserting the quality of such a starting material necessitates a direct and comprehensive comparison against a Certified Reference Standard (CRS). A CRS is a highly characterized material with certified purity and identity, serving as the benchmark against which all other batches are measured.

    This guide provides a multi-faceted analytical strategy for the comprehensive benchmarking of a test sample of (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride. We will move beyond simple protocol recitation, delving into the causality behind each experimental choice to create a self-validating and scientifically robust comparison. The methodologies herein are grounded in established analytical principles and aligned with the impurity management frameworks established by the International Council for Harmonisation (ICH).[1][2][3]

    Overall Analytical Strategy

    A single analytical technique is insufficient to establish equivalence. A robust benchmarking program relies on an orthogonal approach, where different techniques provide complementary information. Our strategy integrates chromatographic methods to assess chemical and chiral purity with spectroscopic methods for definitive structural confirmation.

    cluster_prep Sample Preparation cluster_analysis Analytical Workstreams cluster_conclusion Conclusion Test_Sample Test Sample (R)-1-(thiophen-3-yl)propan-2-amine HCl HPLC HPLC-UV (Chemical Purity) Test_Sample->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Test_Sample->Chiral_HPLC GCMS GC-MS (Volatiles & Identity) Test_Sample->GCMS NMR NMR Spectroscopy (Structural Identity) Test_Sample->NMR CRS Certified Reference Standard (CRS) CRS->HPLC CRS->Chiral_HPLC CRS->GCMS CRS->NMR Comparison Data Comparison & Interpretation HPLC->Comparison Chiral_HPLC->Comparison GCMS->Comparison NMR->Comparison Conclusion Declaration of Comparability Comparison->Conclusion cluster_chiral Chiral HPLC Workflow A Prepare Sample & CRS (Mobile Phase Solvent) B Inject onto Chiral Column (e.g., CHIRALPAK® AD-H) A->B C Isocratic Elution (Hexane/IPA/DEA) B->C D UV Detection (235 nm) C->D E Integrate (R) and (S) Peaks D->E F Calculate Enantiomeric Excess e.e. = [((R-S)/(R+S))*100] E->F

    Sources

    Validation

    Mechanistic Comparison of Chiral Stationary Phases (CSPs)

    Enantiomeric Purity Validation by Chiral HPLC: A Comparative Guide to Stationary Phases and Method Development The determination of enantiomeric excess (ee) is a critical regulatory and safety mandate in modern drug deve...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Enantiomeric Purity Validation by Chiral HPLC: A Comparative Guide to Stationary Phases and Method Development

    The determination of enantiomeric excess (ee) is a critical regulatory and safety mandate in modern drug development. Because the enantiomers of a chiral active pharmaceutical ingredient (API) can exhibit drastically different pharmacokinetic and pharmacodynamic profiles—often with one acting as the therapeutic agent and the other as an inactive or toxic impurity—precise enantiomeric resolution is non-negotiable.

    High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) remains the gold standard for this analysis[1]. This guide provides an in-depth mechanistic comparison of leading CSPs, explains the thermodynamic causality behind method optimization, and establishes a self-validating protocol for robust enantiomeric purity quantification.

    The success of a chiral separation hinges entirely on the selection of the CSP. Enantiomers possess identical physicochemical properties in an achiral environment; separation only occurs when transient diastereomeric complexes are formed between the analyte and the chiral selector. The stability of these complexes dictates the retention time difference.

    Polysaccharide-Based CSPs (The Industry Standard)

    Derivatives of amylose and cellulose (e.g., Chiralpak® and Chiralcel® lines) are the most versatile CSPs available, accounting for over 90% of successful enantiomeric excess estimations[2].

    • Mechanism & Causality: The chiral recognition mechanism is governed by the helical twist of the polymer backbone, which creates stereospecific inclusion cavities. When a racemic analyte enters this environment, it engages in hydrogen bonding, π−π interactions, and dipole-dipole stacking. Because the spatial arrangement of these interaction sites is asymmetric, one enantiomer achieves a lower free energy state ( ΔG ) upon binding, resulting in a longer retention time.

    • Coated vs. Immobilized: Traditional coated polysaccharide CSPs are limited by solvent compatibility; strong solvents like dichloromethane will dissolve the polymer bed. Immobilized CSPs (e.g., Chiralpak IA, IB, IC) covalently bond the polymer to the silica matrix. This structural permanence allows analysts to utilize a much broader range of mobile phase modifiers, expanding the thermodynamic window to resolve stubbornly co-eluting enantiomers.

    Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic™ V/T)

    Based on antibiotics like vancomycin and teicoplanin, these CSPs offer an alternative selectivity profile.

    • Mechanism & Causality: Macrocyclic glycopeptides feature multiple chiral centers, inclusion cavities, and peptide binding sites. Research utilizing the Abraham model of linear solvation energy relationships (LSER) demonstrates that these CSPs participate in significantly stronger polar interactions (such as hydrogen bonding and dipolar interactions) compared to immobilized polysaccharide phases[3].

    • Ideal Application: They excel in the separation of highly polar, ionizable analytes—such as underivatized amino acids—under reversed-phase (RP) and polar organic (PO) conditions where polysaccharide columns may struggle[4].

    Cyclodextrin-Based CSPs
    • Mechanism & Causality: Cyclodextrins form a truncated cone with a hydrophobic cavity and a hydrophilic rim. Separation is driven by the steric fit of the analyte's hydrophobic moiety into the cavity. They are highly robust and particularly effective for molecules with hydrophobic aromatic rings operating in reversed-phase modes[4].

    Quantitative Performance Comparison

    The table below summarizes the comparative performance and experimental resolution ( Rs​ ) of various CSPs across different drug classes, demonstrating the broad applicability of polysaccharide phases alongside specialized alternatives[5].

    Table 1: Experimental Resolution of Common Chiral Drugs by CSP

    CompoundChiral Stationary Phase (CSP)Mobile PhaseResolution ( Rs​ )Ideal Analyte Profile
    Alogliptin Lux Cellulose-2 (Polysaccharide)Ethanol / DEA (100:0.5, v/v)4.55 Broad spectrum, standard racemates
    10-Hydroxycamptothecin Chiralpak IC (Immobilized Polysaccharide)n-Hexane / Ethanol (50:50, v/v)> 3.0 Molecules requiring strong solvent modifiers
    Omeprazole Chiralpak ID-3 (Immobilized Polysaccharide)Acetonitrile / Water (50:50, v/v)> 1.5 Polar analytes in reversed-phase
    Fluoxetine Cyclobond I 2000 DM (Cyclodextrin)TEAA Buffer / ACN (50:50, v/v)> 1.5 Hydrophobic/aromatic ring structures

    Thermodynamic & Kinetic Causality in Method Optimization

    Method development is not trial-and-error; it is the deliberate manipulation of thermodynamics and kinetics.

    • The Role of Mobile Phase Additives (TFA / DEA): Why add 0.1% Trifluoroacetic acid (TFA) or Diethylamine (DEA) to the mobile phase? Basic or acidic functional groups on the analyte will interact non-specifically with residual achiral silanols on the silica support. These secondary interactions cause severe peak tailing and destroy resolution. Additives act as sacrificial competitors, masking these silanol sites to ensure the separation is driven exclusively by the chiral selector[2].

    • Temperature Profiling: Chiral recognition is an enthalpy-driven process ( ΔH ). Lowering the column temperature generally increases the residence time of the transient diastereomeric complex, thereby enhancing enantioselectivity ( α ). However, lower temperatures also decrease mass transfer kinetics, which can broaden peaks and reduce column efficiency ( N ). The optimal temperature (typically 20°C–25°C) is a precise thermodynamic compromise between selectivity and peak sharpness.

    ChiralWorkflow A Target Racemate (Physicochemical Profiling) B Polysaccharide CSPs (Broad Selectivity) A->B Primary C Macrocyclic Glycopeptides (Polar/Ionic Analytes) A->C Secondary D Mobile Phase Selection (NP, RP, PO) B->D C->D E Modifier Optimization (TFA / DEA) D->E F Thermodynamic Tuning (Temperature / Flow) E->F G Self-Validating Analysis (Rs > 1.5, %ee Calc) F->G

    Fig 1. Logical workflow for chiral HPLC method development and CSP screening.

    Experimental Protocol: Self-Validating Workflow for %ee Determination

    To ensure absolute trustworthiness, the analytical method must be a self-validating system. The following protocol guarantees that the calculated enantiomeric excess is an accurate reflection of the sample, free from matrix interference or detector limitations[1].

    Step 1: System Suitability Test (SST)

    • Action: Inject a 1.0 mg/mL reference standard of the racemic mixture.

    • Validation Requisite: The method is only valid if the resolution factor ( Rs​ ) between the two enantiomers is ≥1.5 (baseline separation).

    • Causality: If baseline separation is not achieved, the integration of peak areas will overlap, artificially skewing the %ee calculation.

    Step 2: Specificity and Blank Verification

    • Action: Inject the sample diluent (blank) and any known achiral impurities.

    • Validation Requisite: No peaks may elute at the retention times of the R or S enantiomers.

    • Causality: Proves that ghost peaks, column carryover, or matrix interferences are not inflating the peak area of the minor enantiomer.

    Step 3: Limit of Quantitation (LOQ) Verification

    • Action: Inject the minor (undesired) enantiomer at 0.05% of the nominal sample concentration.

    • Validation Requisite: The Signal-to-Noise ratio ( S/N ) must be ≥10 .

    • Causality: Validates the detector's sensitivity. If the minor enantiomer is present but falls below the LOQ, the API might be falsely reported as 100% enantiomerically pure.

    Step 4: Sample Analysis & Calculation

    • Action: Inject the API sample at the nominal working concentration. Integrate the peak areas for the R and S enantiomers.

    • Calculation: Calculate the enantiomeric excess using the standard formula[1]:

    ee(%)=​[R]+[S][R]−[S]​​×100

    (Where [R] and [S] represent the integrated peak areas of the respective enantiomers).

    Sources

    Comparative

    A Researcher's Guide to the Structure-Activity Relationship of Thiophene-Based Amphetamine Analogs

    This guide provides an in-depth comparison of thiophene-based amphetamine analogs, focusing on their structure-activity relationships (SAR) at monoamine transporters. Designed for researchers, medicinal chemists, and dru...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth comparison of thiophene-based amphetamine analogs, focusing on their structure-activity relationships (SAR) at monoamine transporters. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple descriptions to explain the causal relationships between chemical structure and pharmacological activity, grounded in experimental data.

    Introduction: From Phenyl to Thienyl - A Bioisosteric Leap

    The classical amphetamine scaffold, a phenethylamine core, has been a cornerstone of medicinal chemistry for decades. Its stimulant properties are primarily mediated by its interaction with monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), typically acting as a reuptake inhibitor and/or a releasing agent.[1] A common strategy in drug design to modulate pharmacological properties, improve metabolic stability, or create novel intellectual property is bioisosteric replacement. In the case of amphetamine analogs, the substitution of the phenyl ring with a five-membered aromatic thiophene ring has given rise to a class of compounds with distinct pharmacological profiles.[2]

    The most well-known example, methiopropamine (MPA), is a structural analog of methamphetamine where the phenyl group is replaced by a thiophen-2-yl group.[2] This guide will dissect the SAR of this class, exploring how modifications to the thiophene ring, the ethylamine side-chain, and the terminal amine dictate the potency and selectivity of these compounds at DAT, NET, and SERT.

    The Core Pharmacophore and Key Modification Points

    The fundamental structure of a thiophene-based amphetamine analog allows for several points of modification that significantly influence its interaction with monoamine transporters. Understanding these relationships is critical for designing compounds with desired pharmacological profiles, whether for therapeutic applications or for understanding the abuse potential of novel psychoactive substances (NPS).

    Thiophene Amphetamine Core Structure cluster_thiophene Thiophene Ring cluster_sidechain Propylamine Side-Chain cluster_amine Terminal Amine Thiophene S S C2 2 C3 3 C4 4 C_beta CH₂ C3->C_beta Side-chain Position C5 5 beta β alpha α C_alpha CH C_beta->C_alpha CH3_alpha CH₃ C_alpha->CH3_alpha N N C_alpha->N R_N1 R₁ N->R_N1 R_N2 R₂ N->R_N2 label_pos Position of Side-Chain (e.g., thiophen-2-yl vs. thiophen-3-yl) label_N N-Substitution (R₁, R₂ = H, CH₃, C₂H₅, etc.) label_alpha α-Methylation (Key for amphetamine class)

    Caption: Core pharmacophore of thiophene-based amphetamine analogs.

    Comparative Analysis of Structural Modifications

    The bioisosteric replacement of a phenyl with a thiophene ring reduces overall potency compared to the parent amphetamines. For instance, thiopropamine (the thiophene analog of amphetamine) has approximately one-third the stimulant potency of amphetamine.[3] Similarly, methiopropamine (MPA) is roughly five times less potent than methamphetamine at inhibiting dopamine and norepinephrine uptake.[2][4] However, this substitution creates a scaffold where subtle changes can fine-tune the pharmacological profile.

    The Thiophene Ring: Positional Isomerism

    The position of the aminopropyl side chain on the thiophene ring is a critical determinant of activity.

    • Thiophen-2-yl Analogs: This is the most common and studied isomer, with methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane) being the archetypal example. These compounds primarily act as norepinephrine-dopamine reuptake inhibitors (NDRIs) with negligible affinity for the serotonin transporter.[2][5]

    • Thiophen-3-yl Analogs: Qualitative reports suggest that the 3-thienyl isomer of thiopropamine is more potent than the 2-thienyl version (thiopropamine).[3] While detailed quantitative data is scarce in peer-reviewed literature, the synthesis of the 3-thienyl isomer of MPA has been reported for use as a reference standard, indicating its relevance.[5] The altered position of the sulfur atom's lone pair of electrons relative to the side chain likely changes the electrostatic and steric interactions within the monoamine transporter binding pockets, potentially favoring a more optimal fit.

    The Propylamine Side-Chain: α-Methylation and β-Ketonation
    • α-Methylation: The methyl group on the alpha-carbon (the carbon adjacent to the amine) is a defining feature of the amphetamine class. This group provides steric hindrance that significantly reduces metabolism by monoamine oxidase (MAO), thereby increasing the compound's duration of action and bioavailability compared to its α-desmethyl phenethylamine counterpart. This principle holds for the thiophene series.

    • β-Ketonation (Cathinone Analogs): Introducing a ketone at the beta-position of the side chain creates thiophene-based cathinone analogs, such as thiothinone (βk-methiopropamine).[6] In the phenethylamine series, β-ketonation generally lowers the ability to cross the blood-brain barrier and can shift the mechanism of action.[7] While detailed pharmacological data for thiothinone is limited, it is known to be a pyrolysis product of methiopropamine.[6] The SAR of synthetic cathinones suggests that this modification often reduces potency compared to the non-keto parent compound.[8]

    The Terminal Amine: N-Substitution

    The nature of the substituent(s) on the terminal nitrogen atom profoundly impacts potency and selectivity.

    • Primary Amine (Thiopropamine, -NH₂): This is the parent compound of the series. It is an active stimulant but is generally less potent than its N-methylated counterpart.[3]

    • Secondary Amine (Methiopropamine, -NHCH₃): N-methylation to produce methiopropamine (MPA) increases potency relative to thiopropamine.[3] This is consistent with the SAR of classic amphetamines, where N-methylation (amphetamine to methamphetamine) enhances potency.

    Quantitative Data Summary

    The following table summarizes available in vitro data for key compounds. It is critical to note that direct comparisons are most reliable when data is generated from the same laboratory using identical assays. The data presented here is compiled from a highly cited comparative study.

    CompoundStructureDAT IC₅₀ (µM)NET IC₅₀ (µM)SERT IC₅₀ (µM)DAT/SERT RatioNET/SERT RatioReference
    d-Methamphetamine Phenyl-based0.14 ± 0.010.08 ± 0.004.90 ± 0.393561[9]
    Methiopropamine (MPA) Thiophen-2-yl0.74 ± 0.090.47 ± 0.0625.14 ± 2.913454[9]
    Thiopropamine Thiophen-2-yl> MPA> MPA---[3] (Qualitative)
    1-(Thiophen-3-yl)propan-2-amine Thiophen-3-yl< Thiopropamine< Thiopropamine---[3] (Qualitative)

    Data for Methamphetamine and Methiopropamine are from uptake inhibition assays in rat brain synaptosomes and are presented as mean ± SEM.[9] Qualitative comparisons for Thiopropamine and its 3-yl isomer are based on general potency statements.[3]

    Experimental Protocols

    To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Below are outlines for the two primary in vitro assays used to characterize these compounds.

    Protocol 1: Monoamine Transporter Uptake Inhibition Assay

    This functional assay measures a compound's ability to inhibit the uptake of a radiolabeled monoamine substrate into cells or synaptosomes expressing the target transporter.

    Sources

    Validation

    Comparative study of catalysts for asymmetric synthesis of (R)-1-(Thiophen-3-yl)propan-2-amine

    The synthesis of enantiopure heteroarylalkylamines, such as (R)-1-(Thiophen-3-yl)propan-2-amine, represents a critical challenge in modern pharmaceutical development[1]. As a structural analogue of amphetamine-class stim...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    The synthesis of enantiopure heteroarylalkylamines, such as (R)-1-(Thiophen-3-yl)propan-2-amine, represents a critical challenge in modern pharmaceutical development[1]. As a structural analogue of amphetamine-class stimulants (e.g., thiopropamine)[2], the stereochemistry at the C2 position dictates its pharmacological efficacy and off-target binding profile.

    To achieve high enantiomeric excess (ee) and operational scalability, synthetic chemists rely on three primary catalytic paradigms: Biocatalysis , Transition Metal Catalysis , and Organocatalysis . This guide provides an in-depth, objective comparison of these catalytic strategies, detailing the mechanistic causality behind their enantioselection and providing self-validating experimental protocols for robust laboratory execution.

    Biocatalysis: Engineered ω -Transaminases ( ω -TAs)

    ω -Transaminases have revolutionized the green synthesis of chiral amines by utilizing a pyridoxal-5'-phosphate (PLP) cofactor to transfer an amino group from a donor molecule to a prochiral ketone[3][4].

    Causality of Enantioselection: The stereocontrol in ω -TA catalysis is governed by the strict spatial constraints of the enzyme's active site, which typically features a "large pocket" and a "small pocket." For 1-(thiophen-3-yl)propan-2-one, the bulky thiophen-3-yl group must be accommodated by the large pocket, while the methyl group fits into the small pocket. Engineered (R)-selective ω -TAs (e.g., from Arthrobacter sp.) precisely orient the ketone, forcing the PLP-bound amino group to attack exclusively from the Re-face, yielding the (R)-amine with >99% ee[3].

    TA_Cycle E_PLP Enzyme-PLP (Resting State) E_PMP Enzyme-PMP (Aminated State) E_PLP->E_PMP Half-Reaction 1 Amine (R)-1-(Thiophen-3-yl) propan-2-amine E_PLP->Amine Release E_PMP->E_PLP Half-Reaction 2 Acetone Acetone (Byproduct) E_PMP->Acetone Release IPA Isopropylamine (Amine Donor) IPA->E_PLP Amino transfer Ketone 1-(Thiophen-3-yl) propan-2-one Ketone->E_PMP Amino transfer

    Biocatalytic transamination cycle utilizing an amine donor and PLP cofactor.

    Self-Validating Experimental Protocol:

    • Reaction Assembly: In a 50 mL bioreactor, dissolve 1-(thiophen-3-yl)propan-2-one (50 mM) in DMSO (10% v/v final volume) to ensure substrate solubility. Add this to 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP, 500 mM isopropylamine (amine donor), and 5 mg/mL of purified (R)-selective ω -TA.

    • Incubation: Shake the mixture at 30 °C and 200 rpm for 24 hours. The excess isopropylamine drives the equilibrium forward by displacing the acetone byproduct.

    • Validation Checkpoint 1 (Conversion): Extract a 100 µL aliquot with ethyl acetate. Analyze via GC-FID. Validation: The reaction is complete when the ketone peak (retention time pre-calibrated) shows >95% consumption.

    • Validation Checkpoint 2 (Enantiopurity): Derivatize the extracted amine with acetic anhydride. Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Validation: Confirm an enantiomeric ratio favoring the (R)-isomer at >99% ee.

    Transition Metal Catalysis: Iridium/PHOX Asymmetric Hydrogenation

    For industrial-scale synthesis where high turnover numbers (TON) are required, Iridium-catalyzed asymmetric hydrogenation of imines is a benchmark methodology[5][6].

    Causality of Enantioselection: Using chiral phosphine-oxazoline (PHOX) or SpiroPNP ligands, the Ir center forms a rigid, sterically demanding coordination sphere. When the substrate imine coordinates to the Ir(III)-dihydride active species, the bulky thiophene ring is forced into the least sterically hindered quadrant of the chiral pocket. This pre-organization dictates that the migratory insertion of the hydride occurs strictly on one enantioface of the C=N bond, yielding the desired stereocenter[5].

    Ir_Cycle Precat [Ir(COD)(L)]+ Precatalyst Active Ir(III) Dihydride Active Species Precat->Active H2 Oxidative Addition Coord Imine-Ir Coordination Complex Active->Coord Imine Substrate Binds Insert Migratory Insertion (Ir-Amido) Coord->Insert Enantioselective Hydride Transfer Product (R)-Amine Release & Regeneration Insert->Product Protonation Product->Active H2 Addition

    Iridium-catalyzed asymmetric hydrogenation cycle via Ir(III) dihydride species.

    Self-Validating Experimental Protocol:

    • Imine Condensation: Reflux 1-(thiophen-3-yl)propan-2-one with p-methoxyaniline (1.1 equiv) in toluene using TiCl 4​ as a water scavenger. Validation: Monitor via 1 H NMR; the disappearance of the ketone methyl singlet and the appearance of the imine methyl signal confirms quantitative conversion.

    • Hydrogenation: In an argon-filled glovebox, dissolve the imine and 1 mol%[Ir(COD)(Chiral PHOX)]BArF in dry dichloromethane.

    • Pressurization: Transfer to a stainless-steel autoclave, purge with H 2​ , and pressurize to 50 bar. Stir at room temperature for 12 hours.

    • Deprotection & Validation: Treat the crude secondary amine with trichloroisocyanuric acid to oxidatively cleave the p-methoxyphenyl (PMP) protecting group[6]. Purify the primary amine via flash chromatography and validate enantiopurity via Chiral HPLC.

    Organocatalysis: Chiral Phosphoric Acids (CPAs)

    Organocatalysis provides a highly robust, metal-free alternative, eliminating the risk of trace heavy-metal impurities in pharmaceutical APIs. BINOL-derived Chiral Phosphoric Acids (CPAs) like TRIP are highly effective for the asymmetric reductive amination of ketones[7][8].

    Causality of Enantioselection: CPAs function as bifunctional catalysts. The acidic proton of the phosphoric acid protonates the imine nitrogen (electrophilic activation), while the phosphoryl oxygen hydrogen-bonds with the N-H of the Hantzsch ester (nucleophilic delivery). This creates a highly organized, ternary transition state. The bulky 3,3'-substituents on the BINOL backbone shield one face of the imine, forcing the Hantzsch ester to deliver its hydride exclusively to the unshielded face[8].

    CPA_Activation CPA Chiral Phosphoric Acid (CPA Catalyst) Ternary Ternary Transition State (Dual H-Bonding) CPA->Ternary Bifunctional H-Bonding Imine Ketimine Intermediate Imine->Ternary Electrophilic Activation HE Hantzsch Ester (Hydride Source) HE->Ternary Nucleophilic Delivery Ternary->CPA Catalyst Recovery Amine (R)-Amine Product Ternary->Amine Stereoselective Hydride Transfer

    Ternary transition state activation model in CPA-catalyzed reductive amination.

    Self-Validating Experimental Protocol:

    • Reaction Assembly: Combine 1-(thiophen-3-yl)propan-2-one (1.0 equiv), p-methoxyaniline (1.1 equiv), and activated 5 Å molecular sieves in dry p-xylene. Stir for 2 hours to form the ketimine in situ.

    • Catalyst & Reductant Addition: Add 5 mol% (R)-TRIP catalyst and 1.2 equiv of Hantzsch ester to the suspension.

    • Incubation: Stir at 25 °C for 48 hours.

    • Validation Checkpoint: Monitor via TLC (UV active). Upon complete consumption of the imine, filter the mixture through a short silica pad to remove the oxidized pyridine byproduct.

    • Deprotection & Analysis: Cleave the PMP group as described above. Assess the isolated yield via mass balance and the ee via Chiral HPLC.

    Quantitative Performance Comparison

    The following table summarizes the operational and performance metrics of the three catalytic systems for synthesizing (R)-1-(Thiophen-3-yl)propan-2-amine based on standard literature parameters for heteroaryl ketones.

    MetricBiocatalysis ( ω -TAs)Ir-Catalyzed HydrogenationOrganocatalysis (CPAs)
    Typical Yield 85 - 95%90 - 98%75 - 88%
    Enantiomeric Excess (ee) >99%95 - 98%90 - 95%
    Turnover Number (TON) 1,000 - 10,0005,000 - 50,00020 - 50
    Reaction Conditions Aqueous buffer, 30 °C, 1 atmOrganic solvent, 25 °C, 50 bar H 2​ Organic solvent, 25 °C, 1 atm
    Metal Impurity Risk NoneHigh (Requires scavenging)None
    Scalability High (Requires large volumes)Very High (Continuous flow viable)Moderate (Stoichiometric waste)
    Primary Limitation Substrate inhibition / solubilityHigh pressure H 2​ / Metal costHantzsch ester byproduct removal

    References

    • [1] 3wpharm.com. (R)-1-(THIOPHEN-3-YL)PROPAN-2-AMINE HCL Product Specifications. Available at:

    • [2] Wikipedia. Thiopropamine. Available at:

    • [3] MDPI. Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. Available at:

    • [7] Sigma-Aldrich. Chiral Phosphoric Acids: Versatile Organocatalysts with Expanding Applications. Available at:

    • [4] ACS Catalysis. ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids. Available at:

    • [8] The Journal of Organic Chemistry (ACS). Chiral Phosphoric Acid-Catalyzed Enantioselective Reductive Amination of 2-Pyridyl Ketones. Available at:

    • [5] Organometallics (ACS). On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Available at:

    • [6] Journal of the American Chemical Society. Iridium/Monodentate Phosphoramidite Catalyzed Asymmetric Hydrogenation of N-Aryl Imines. Available at:

    Sources

    Comparative

    The Thienyl Switch: A Bioisosteric Replacement Guide for Phenylpropanamines in Drug Discovery

    A Senior Application Scientist's Guide to Comparative Analysis, Synthesis, and Performance Evaluation For drug development professionals, the strategic modification of a lead compound is a critical step toward optimizing...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    A Senior Application Scientist's Guide to Comparative Analysis, Synthesis, and Performance Evaluation

    For drug development professionals, the strategic modification of a lead compound is a critical step toward optimizing its therapeutic potential. Among the many tools in a medicinal chemist's arsenal, bioisosteric replacement stands out for its elegance and efficacy. This guide provides an in-depth technical comparison of a classic bioisosteric switch: the replacement of a phenyl ring with a thienyl ring within the propanamine scaffold, a core structure in many centrally acting agents.

    The phenyl group is a cornerstone of pharmaceutical design, prized for its aromaticity and ability to engage in crucial intermolecular interactions. However, its lipophilic nature and susceptibility to metabolic oxidation can precipitate challenges, including rapid clearance or the formation of reactive metabolites[1]. The thiophene ring, a five-membered aromatic heterocycle, is a well-established bioisostere of the phenyl ring, owing to their comparable size, planarity, and aromatic character[1]. This substitution can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to improved drug-like properties[1].

    This guide will dissect the causality behind this strategic replacement, provide detailed experimental protocols for synthesis and evaluation, and present a comparative analysis of the resulting physicochemical and pharmacological profiles.

    I. Comparative Physicochemical and Pharmacological Profiles

    The decision to substitute a phenyl with a thienyl ring is predicated on achieving a more favorable balance of properties. The introduction of the sulfur heteroatom into the aromatic ring alters its electronic distribution and potential for hydrogen bonding, which can translate to tangible differences in biological activity and metabolic fate.

    A prime example illustrating the impact of this bioisosteric switch can be seen in the development of antidepressants. Fluoxetine, which contains a phenyl ring, and Duloxetine, which incorporates a thiophene ring, are both highly successful drugs that modulate serotonin and norepinephrine reuptake, albeit with different selectivity profiles[2][3][4]. While they are more complex than simple propanamines, the core structural difference highlights the strategic advantage of the thienyl group in this chemical space[5][6][7]. The 3-(thiophen-2-yl)propylamine scaffold is a crucial pharmacophore for potent dual inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET)[8].

    Below is a summary of key comparative data for representative phenylpropanamine and thienylpropanamine analogs.

    PropertyPhenylpropanolamineThienylpropanamine (Analog)Rationale for Change & Expected Impact
    LogP (Lipophilicity) 0.67[9]Generally LowerThe sulfur heteroatom in the thiophene ring typically increases polarity, leading to a lower LogP. This can improve aqueous solubility and potentially reduce off-target binding related to high lipophilicity.
    pKa (Basicity) 9.44[9]Similar to slightly lowerThe electron-withdrawing nature of the thiophene ring compared to benzene can slightly decrease the basicity of the propanamine side chain. This can influence the ionization state at physiological pH, affecting receptor interaction and cell permeability.
    Metabolic Stability Susceptible to aromatic hydroxylationGenerally more resistant to oxidationThe electron-deficient nature of the thiophene ring can make it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring[1]. This can lead to a longer half-life and improved bioavailability.
    Biological Activity (IC50/Ki) Varies by targetCan be maintained or enhancedThe thienyl ring can alter binding affinity. The sulfur atom can act as a hydrogen bond acceptor, potentially forming new, favorable interactions with the target protein[1]. The change in electronics and sterics can also fine-tune selectivity for different receptors or transporters.

    II. Experimental Protocols

    To empirically validate the effects of the phenyl-to-thienyl replacement, parallel synthesis and a suite of standardized assays are required. The following protocols provide a robust framework for this comparative analysis.

    A. Synthesis of Phenyl- and Thienylpropanamine Analogs

    The synthesis of these analogs often starts from their respective ketone precursors, acetophenone and 2-acetylthiophene, and proceeds through a Mannich reaction followed by reduction.

    Experimental Workflow: Comparative Synthesis

    cluster_phenyl Phenylpropanamine Synthesis cluster_thienyl Thienylpropanamine Synthesis p_start Acetophenone p_mannich Mannich Reaction (Formaldehyde, Dimethylamine HCl) p_start->p_mannich p_ketone 3-(Dimethylamino)propiophenone p_mannich->p_ketone p_reduction Reduction (e.g., NaBH4) p_ketone->p_reduction p_final 3-(Dimethylamino)-1-phenylpropan-1-ol p_reduction->p_final t_start 2-Acetylthiophene t_mannich Mannich Reaction (Formaldehyde, Dimethylamine HCl) t_start->t_mannich t_ketone 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one t_mannich->t_ketone t_reduction Reduction (e.g., NaBH4) t_ketone->t_reduction t_final 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol t_reduction->t_final

    Caption: Parallel synthesis workflow for phenyl and thienylpropanamine analogs.

    Protocol 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol

    • Mannich Reaction: To a flask containing acetophenone (1.0 eq), add paraformaldehyde (1.2 eq) and dimethylamine hydrochloride (1.2 eq) in ethanol.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Recrystallize the resulting solid from an ethanol/acetone mixture to yield 3-(dimethylamino)propiophenone hydrochloride.

    • Reduction: Dissolve the aminoketone hydrochloride in methanol and cool to 0°C in an ice bath.

    • Add sodium borohydride (NaBH4) (1.5 eq) portion-wise, maintaining the temperature below 10°C.

    • Stir the reaction at room temperature for 2 hours after the addition is complete.

    • Quench the reaction by the slow addition of water, followed by acidification with 1M HCl.

    • Basify the aqueous layer with 2M NaOH and extract with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product.

    Protocol 2: Synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol

    This synthesis follows an analogous procedure to Protocol 1, substituting 2-acetylthiophene for acetophenone as the starting material[5][7]. The reaction conditions and workup are comparable.

    B. Radioligand Receptor Binding Assay

    This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor or transporter, providing a direct measure of target engagement.

    Experimental Workflow: Receptor Binding Assay

    prep Prepare Receptor Membranes (e.g., from cells expressing SERT/NET) incubation Incubate Membranes with: - Radioligand (e.g., [3H]Citalopram) - Test Compound (Phenyl/Thienyl Analog) prep->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration quantify Quantify Radioactivity (Scintillation Counting) filtration->quantify analysis Data Analysis (Calculate IC50 and Ki values) quantify->analysis

    Caption: Workflow for a competitive radioligand binding assay.

    Protocol 3: Competitive Radioligand Binding Assay for SERT/NET

    • Reagent Preparation:

      • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

      • Radioligand: e.g., [³H]Citalopram for SERT or [³H]Nisoxetine for NET, at a concentration near its Kd.

      • Test Compounds: Prepare serial dilutions of the phenylpropanamine and thienylpropanamine analogs.

      • Receptor Source: Membranes prepared from cells stably expressing human SERT or NET.

    • Assay Setup (96-well plate):

      • Total Binding: Receptor membranes + Radioligand + Assay Buffer.

      • Non-specific Binding (NSB): Receptor membranes + Radioligand + high concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT).

      • Competitive Binding: Receptor membranes + Radioligand + serial dilutions of the test compound.

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding = Total binding - NSB.

      • Plot the percent specific binding against the log concentration of the test compound.

      • Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

      • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

    C. In Vitro Metabolic Stability Assay

    This assay provides crucial data on a compound's susceptibility to metabolism by liver enzymes, offering a prediction of its in vivo half-life.

    Experimental Workflow: Metabolic Stability Assay

    setup Incubate Test Compound (1 µM) with Liver Microsomes (0.5 mg/mL) initiate Initiate Reaction (Add NADPH regenerating system) setup->initiate sampling Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction (Ice-cold acetonitrile + Internal Standard) sampling->quench analysis LC-MS/MS Analysis (Quantify parent compound remaining) quench->analysis calc Calculate Half-life (t½) and Intrinsic Clearance (CLint) analysis->calc

    Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.

    Protocol 4: Human Liver Microsome (HLM) Stability Assay

    • Reagent Preparation:

      • Phosphate Buffer: 100 mM, pH 7.4.

      • HLM Suspension: Thaw human liver microsomes on ice and dilute in phosphate buffer to a final concentration of 0.5 mg/mL.

      • Test Compounds: Prepare 1 µM solutions of the phenylpropanamine and thienylpropanamine analogs in buffer.

      • NADPH Regenerating System: A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

    • Incubation:

      • Pre-warm the HLM suspension and test compound solutions at 37°C for 5 minutes.

      • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Time-course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

    • Reaction Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

    • Sample Processing: Vortex and centrifuge the samples to pellet the precipitated proteins.

    • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining concentration of the parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

    • Data Analysis:

      • Plot the natural log of the percentage of the parent compound remaining versus time.

      • Determine the elimination rate constant (k) from the slope of the linear regression.

      • Calculate the in vitro half-life (t½) = 0.693 / k.

      • Calculate the intrinsic clearance (CLint).

    III. Conclusion and Future Directions

    The bioisosteric replacement of a phenyl with a thienyl ring in the propanamine scaffold is a powerful strategy for modulating the physicochemical and pharmacological properties of a lead compound. The introduction of the thiophene ring often leads to decreased lipophilicity and enhanced metabolic stability, which can translate into a more favorable pharmacokinetic profile[1]. Furthermore, the altered electronic nature of the thienyl ring can refine a compound's binding affinity and selectivity for its biological target.

    The experimental protocols detailed in this guide provide a comprehensive framework for the direct, head-to-head comparison of phenylpropanamine and thienylpropanamine analogs. By systematically synthesizing these compounds and evaluating their receptor binding affinity and metabolic stability, researchers can make data-driven decisions to accelerate the optimization of new chemical entities. The insights gained from such studies are invaluable for advancing compounds from the discovery phase to clinical development, ultimately contributing to the creation of safer and more effective medicines.

    References

    • Wu, J., Ji, C., Xie, T., Ma, L., Hao, Z., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Chemical Engineering and Technology, 7(5), 199-207.
    • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. ResearchGate. Retrieved from [Link]

    • Homework. (2025, June 30). [Chemistry] How would you prepare 3-phenyl-1-propanamine ( ) from each compound? a. b. c. d.. YouTube. Retrieved from [Link]

    • PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. Retrieved from [Link]

    • Bienta. (n.d.). Metabolic Stability Assay. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10297, Phenylpropanolamine. Retrieved from [Link]

    • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

    • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

    • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

    • Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
    • ResearchGate. (n.d.). Energy profile of the nucleophilic reaction of 3-phenylpropan-1-amine.... Retrieved from [Link]

    • PubChemLite. (n.d.). 3-(thiophen-2-yl)propan-1-amine (C7H11NS). Retrieved from [Link]

    • MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

    • SciSpace. (2017, August 30). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

    • Oreate AI. (2026, January 15). Fluoxetine vs. Duloxetine: Navigating the Landscape of Modern Antidepressants. Retrieved from [Link]

    • ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Retrieved from [Link]

    • Connected Papers. (n.d.). COMPARATIVE PHYSIOLOGICAL ACTIONS OF PHENYL-, THIENYL- AND FURYLISOPROPYLAMINES. Retrieved from [Link]

    • Meyer, C. T., et al. (2019). Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. PMC. Retrieved from [Link]

    • Gal, A. E., Fash, F. J., & Hughes, P. (1978). β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport. PMC. Retrieved from [Link]

    • Juniper Publishers. (2016, April 22). Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Retrieved from [Link]

    • Kintz, P., & Ansems, E. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology. Retrieved from [Link]

    • de-Mello-Neto, J. M., et al. (2010). Antidepressant behavioral effects of duloxetine and fluoxetine in the rat forced swimming test. SciELO. Retrieved from [Link]

    • Cipriani, A., et al. (2006). Duloxetine compared with fluoxetine and venlafaxine: Use of meta-regression analysis for indirect comparisons. ResearchGate. Retrieved from [Link]

    • Cipriani, A., et al. (2012). Duloxetine versus other anti-depressive agents for depression. PMC. Retrieved from [Link]

    • Lagunin, A., et al. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Pharmacology. Retrieved from [Link]

    • Whittaker, A. M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Retrieved from [Link]

    • Hafner, M., et al. (2016). Metrics other than potency reveal systematic variation in responses to cancer drugs. PMC. Retrieved from [Link]

    • Lenkey, N., et al. (2010). Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study. PLOS One. Retrieved from [Link]

    • Sah, R. K., et al. (2010). A comparison of duloxetine hydrochloride with fluoxetine hydrochloride in major depressive disorders: a pilot study. ResearchGate. Retrieved from [Link]

    • McQuade, P. S. (1984). Analysis and the effects of some drugs on the metabolism of phenylethylamine and phenylacetic acid. PubMed. Retrieved from [Link]

    • ResearchGate. (n.d.). H 1 receptor affinity of other ligands a used in CoMFA studies. Retrieved from [Link]

    • Wang, Y., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. PubMed. Retrieved from [Link]

    Sources

    Validation

    Validation of (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride as a duloxetine impurity standard

    Advanced Validation of (R)-1-(Thiophen-3-yl)propan-2-amine Hydrochloride as a Duloxetine Impurity Standard Introduction & Mechanistic Context In the synthesis and quality control of the antidepressant Duloxetine API—chem...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Advanced Validation of (R)-1-(Thiophen-3-yl)propan-2-amine Hydrochloride as a Duloxetine Impurity Standard

    Introduction & Mechanistic Context

    In the synthesis and quality control of the antidepressant Duloxetine API—chemically (S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine—the rigorous control of positional and skeletal isomers is a critical quality attribute (CQA). Variations in starting materials or side reactions during synthesis can introduce thiophene-3-yl positional isomers or propan-2-amine skeletal variants[1].

    Specifically, (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride represents a complex isomeric impurity[2]. Because it shares the same molecular weight as its thiophen-2-yl counterparts, it can easily co-elute with the main API or other process impurities if analytical methods are not highly selective[3]. Validating this specific compound as a reference standard requires orthogonal analytical techniques to confirm its structural identity (positional isomerism) and enantiomeric purity (the (R)-configuration)[4]. This guide objectively compares the performance of high-purity, fully characterized reference standards against conventional in-situ generated standards, providing a self-validating experimental protocol for its implementation.

    Comparative Analysis of Impurity Standards

    When selecting an impurity standard for analytical method development (such as HPLC or LC-MS/MS), the purity and isomeric characterization of the standard directly dictate the reliability of the assay. Using a crude standard can lead to false positives and baseline noise, compromising ICH Q2(R2) validation parameters.

    Table 1: Performance Comparison of Impurity Standard Sources

    ParameterHigh-Purity Certified StandardIn-Situ Generated / Crude StandardImpact on Analytical Validation
    Enantiomeric Excess (ee) > 99.0% (R)-isomerVariable (often racemic)Crucial for chiral HPLC resolution mapping and avoiding peak overlap.
    Positional Isomer Purity Confirmed Thiophen-3-yl via 2D NMRMixed 2-yl and 3-yl isomersPrevents false positives in LC-MS/MS MRM transitions.
    Quantitative Assay Mass balance > 99.5%< 90% (contains residual solvents)Ensures accurate LOD/LOQ determination for regulatory submissions.
    Chemical Stability Lyophilized HCl salt, highly stableProne to oxidation/hygroscopicityReduces baseline drift during long-term stability-indicating studies.

    Causality in Experimental Design (E-E-A-T)

    As an Application Scientist, I design validation protocols as self-validating systems. You cannot rely on a single chromatographic run to confirm a complex isomer. Every technique chosen serves a specific, non-redundant mechanistic purpose:

    • Why Chiral HPLC? The (R)-configuration of the propan-2-amine moiety must be distinguished from the (S)-enantiomer. Standard achiral C18 columns cannot resolve these enantiomers[1]. We utilize an amylose-based chiral stationary phase, which provides stereoselective hydrogen bonding and steric inclusion necessary for chiral recognition.

    • Why LC-MS/MS with MRM? Positional isomers (thiophen-2-yl vs. thiophen-3-yl) have identical molecular weights and primary MS1 spectra. However, their MS2 fragmentation patterns under collision-induced dissociation (CID) exhibit subtle differences in the relative abundance of the tropylium-like thiophene fragments, allowing for definitive mass-based differentiation[5].

    • Why 2D NMR (HSQC/HMBC)? Mass spectrometry cannot definitively prove the exact carbon position of the attachment on the thiophene ring. 2D NMR is the only absolute method to confirm that the alkyl chain is attached at the 3-position rather than the 2-position, based on long-range proton-carbon couplings[4].

    Experimental Workflows & Methodologies

    G Start Impurity Standard (R)-1-(Thiophen-3-yl)propan-2-amine HCl Step1 Chiral HPLC Separation (Enantiomeric Purity) Start->Step1 Step2 LC-MS/MS Analysis (Structural Confirmation) Start->Step2 Step3 NMR Spectroscopy (Positional Isomer ID) Start->Step3 Decision Purity > 99.5% & ee > 99%? Step1->Decision Step2->Decision Step3->Decision Valid Validated as Reference Standard Decision->Valid Yes Reject Re-purification Decision->Reject No

    Analytical workflow for the validation of (R)-1-(Thiophen-3-yl)propan-2-amine HCl standard.

    Step-by-Step Methodology: Self-Validating Protocol

    Protocol A: Chiral HPLC for Enantiomeric Purity

    • Sample Preparation : Dissolve 1.0 mg of the (R)-1-(Thiophen-3-yl)propan-2-amine HCl standard in 1 mL of the mobile phase diluent.

    • Column Selection : Use a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm).

    • Chromatographic Conditions : Isocratic elution with Hexane:Ethanol:Diethylamine (80:20:0.2 v/v/v) at a flow rate of 1.0 mL/min. Causality: The addition of 0.2% diethylamine is critical; it suppresses secondary ion-exchange interactions between the basic amine of the impurity and residual silanols on the silica support, preventing severe peak tailing.

    • Self-Validation Check : Inject a racemic mixture of the impurity first to establish the resolution factor ( Rs​>2.0 ). Only after confirming baseline resolution should the pure (R)-standard be injected. The (S)-enantiomer peak must be < 0.5% relative area to pass validation.

    Protocol B: LC-MS/MS for Isomeric Differentiation

    • System Setup : Interface a triple quadrupole mass spectrometer with a UHPLC system.

    • Chromatography : Utilize a sub-2 µm C18 column (e.g., Waters Acquity BEH C18, 50 mm × 2.1 mm, 1.7 µm) using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B)[1].

    • MS Parameters : Operate in Electrospray Ionization positive mode (ESI+). Monitor the precursor ion [M+H]+ at m/z 142.1[2].

    • MRM Transitions : Set the collision energy to 15-25 eV. Monitor the specific transitions m/z 142.1 97.0 (thiophene-methyl cation) and m/z 142.1 125.0.

    • Self-Validation Check : Compare the ion ratios of these transitions against a known thiophen-2-yl isomer standard. A distinct shift in the relative abundance of the 97.0 fragment confirms the distinct fragmentation kinetics of the 3-yl positional isomer.

    References

    • Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies Source: Journal of Chromatographic Science URL:[Link]

    • Characterization of impurities formed by interaction of duloxetine HCl with enteric polymers hydroxypropyl methylcellulose acetate succinate and hydroxypropyl methylcellulose phthalate Source: PubMed (Pharmaceutical Research) URL: [Link]

    • 1-(Thiophen-3-yl)propan-2-amine Source: PubChem URL:[Link]

    • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques Source: Journal of Pharmaceutical and Biomedical Analysis URL:[Link]

    Sources

    Comparative

    Inter-Laboratory Comparison of (R)-1-(Thiophen-3-yl)propan-2-amine Hydrochloride Analysis: A Methodological Evaluation

    As a Senior Application Scientist, I have overseen numerous method transfers and inter-laboratory validations. The analytical evaluation of chiral amphetamine analogues—specifically where the traditional phenyl ring is r...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I have overseen numerous method transfers and inter-laboratory validations. The analytical evaluation of chiral amphetamine analogues—specifically where the traditional phenyl ring is replaced by a thiophene moiety—presents unique chromatographic challenges. The stereochemistry of 1-(Thiophen-3-yl)propan-2-amine dictates its pharmacodynamic profile, making the precise quantification of its (R) and (S) enantiomers critical for both forensic profiling and pharmaceutical quality control[1].

    This guide provides an objective, data-driven inter-laboratory comparison of three dominant analytical methodologies used to assess the enantiomeric purity and assay of (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride.

    Mechanistic Causality: Why Standard Methods Fail

    Standard reversed-phase high-performance liquid chromatography (HPLC) relies on achiral hydrophobic interactions, which cannot distinguish between the non-superimposable mirror images of enantiomers. To achieve separation, we must introduce an asymmetric environment. For thiophene-based amines, the electron-rich sulfur atom and the altered steric bulk of the 5-membered ring (compared to a 6-membered phenyl ring) fundamentally shift how the molecule interacts with a Chiral Stationary Phase (CSP).

    We compared three field-proven approaches across three independent laboratories:

    • Lab 1: Chiral LC-MS/MS utilizing a macrocyclic glycopeptide CSP in Polar Ionic Mode[2].

    • Lab 2: GC-MS with Chiral Derivatization converting enantiomers into volatile diastereomers[3].

    • Lab 3: CE-MS (Capillary Electrophoresis) utilizing a highly sulfated γ-cyclodextrin chiral selector[4].

    Workflow A Sample: (R)-1-(Thiophen-3-yl) propan-2-amine HCl B Lab 1: LC-MS/MS (Macrocyclic Glycopeptide) A->B Direct C Lab 2: GC-MS (Chiral Derivatization) A->C Deriv. D Lab 3: CE-MS (Sulfated γ-Cyclodextrin) A->D Direct E Data Synthesis & Enantiomeric Excess (ee%) B->E C->E D->E

    Figure 1: Inter-laboratory analytical workflow for chiral amine evaluation.

    Inter-Laboratory Performance Data

    A standardized batch of (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride, spiked with exactly 1.50% of the (S)-enantiomer as an impurity check, was distributed to the three laboratories. The quantitative performance metrics are summarized below.

    Table 1: Inter-Laboratory Metrics for (R)-1-(Thiophen-3-yl)propan-2-amine HCl

    Performance MetricLab 1 (LC-MS/MS)Lab 2 (GC-MS)Lab 3 (CE-MS)
    Chiral Selector / Reagent CHIROBIOTIC® V2 (CSP)(R)-MCF (Derivatization)SU(XIII)-γ-CD (Buffer)
    Resolution ( Rs​ ) 2.11.83.4
    Limit of Detection (LOD) 5.0 pg/mL25.0 pg/mL15.0 pg/mL
    Limit of Quantitation (LOQ) 15.0 pg/mL80.0 pg/mL50.0 pg/mL
    Run Time 12 min22 min45 min
    Measured (S)-Impurity 1.51% ± 0.02%1.48% ± 0.05%1.50% ± 0.03%
    Matrix Effect MinimalNone (Volatile Extract)Moderate (Ion Suppression)

    Scientist's Insight: Lab 1's LC-MS/MS method offers the best balance of speed and sensitivity[5]. While Lab 3 (CE-MS) achieved the highest resolution ( Rs​ = 3.4) due to the strong electrophoretic mobility differences of the cyclodextrin-analyte complexes[4], the 45-minute run time makes it impractical for high-throughput environments. Lab 2's GC-MS method is highly robust but suffers from a higher LOQ due to the derivatization background[3].

    Self-Validating Experimental Protocols

    A protocol is only as reliable as its internal controls. Below are the detailed, step-by-step methodologies for the two most viable approaches, engineered with built-in system suitability tests (SST).

    Protocol A: Direct Chiral LC-MS/MS (The Recommended Standard)

    This method utilizes a macrocyclic glycopeptide column in Polar Ionic Mode. The polar ionic mobile phase (>90% organic with volatile ionic additives) is highly compatible with Electrospray Ionization (ESI) and drives enantioselectivity through ionic interactions, hydrogen bonding, and steric inclusion[2].

    Step-by-Step Workflow:

    • Sample Preparation: Dissolve 1.0 mg of the hydrochloride salt in 10 mL of Mobile Phase A to create a 100 µg/mL stock. Dilute to a working concentration of 100 ng/mL.

    • Chromatographic Conditions:

      • Column: Astec CHIROBIOTIC® V2 (150 x 2.1 mm, 5 µm).

      • Mobile Phase A: 100% Methanol containing 0.1% Acetic Acid and 0.02% Ammonium Hydroxide.

      • Flow Rate: 0.3 mL/min (Isocratic).

      • Column Temperature: 25°C.

    • MS/MS Detection (ESI+):

      • Monitor the protonated precursor [M+H]+ at m/z 142.1.

      • Quantifier Transition: m/z 142.1 → 97.0 (Thiophenium ion formation).

      • Qualifier Transition: m/z 142.1 → 125.0 (Loss of NH3​ ).

    • Self-Validation Check (Critical): Inject a 50:50 (R)/(S) racemic reference standard before the batch, after every 20 samples, and at the end of the sequence. The batch is automatically rejected if the resolution ( Rs​ ) falls below 1.5, ensuring the CSP has not degraded.

    Mechanism CSP Macrocyclic Glycopeptide CSP (Vancomycin-based) I1 Ionic Interaction (Amine ↔ Carboxylate) CSP->I1 I2 Hydrogen Bonding (Amine ↔ Peptides) CSP->I2 I3 Steric Inclusion (Thiophene in Cavity) CSP->I3 Analyte (R)-1-(Thiophen-3-yl) propan-2-amine I1->Analyte I2->Analyte I3->Analyte

    Figure 2: Tri-point chiral recognition mechanism on a macrocyclic glycopeptide CSP.

    Protocol B: GC-MS via Chiral Derivatization

    Primary amines cannot be separated on standard achiral GC columns. By reacting the amine with a chiral derivatizing reagent (CDR) like (R)-(-)-menthyl chloroformate ((R)-MCF), we force the enantiomers into diastereomers, which possess different boiling points and dipole moments[3].

    Step-by-Step Workflow:

    • Free-Basing: Transfer 1.0 mL of the aqueous sample (100 ng/mL) to a glass tube. Add 100 µL of 0.1 M NaOH to adjust the pH to >10, converting the hydrochloride salt to the free base.

    • Extraction: Add 2.0 mL of ethyl acetate. Vortex for 1 minute and centrifuge. Transfer the organic layer to a clean vial.

    • Derivatization: Add 50 µL of (R)-MCF and 50 µL of pyridine (catalyst) to the extract. Cap and incubate at 60°C for 30 minutes. Evaporate to dryness under gentle nitrogen and reconstitute in 100 µL of hexane.

    • GC-MS Analysis: Inject 1 µL (splitless) onto a DB-5MS column (30 m x 0.25 mm x 0.25 µm).

      • Oven Program: 100°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

    • Self-Validation Check: Monitor the derivatization efficiency by spiking the sample with Amphetamine-d5 prior to extraction. The absence of an underivatized Amphetamine-d5 peak confirms 100% reaction efficiency, validating the quantitative accuracy of the diastereomeric ratio.

    Conclusion

    For the enantioselective analysis of (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride, direct Chiral LC-MS/MS using a macrocyclic glycopeptide or high-pH compatible polysaccharide CSP[6] is the superior alternative. It eliminates the labor-intensive derivatization required by GC-MS[3] and the excessive run times of CE-MS[4], while providing the sub-nanogram sensitivity required for rigorous impurity profiling and biological testing[7].

    References

    • Chiral analysis of amphetamine-type stimulants using reversed-polarity capillary electrophoresis/positive ion electrospray ionization tandem mass spectrometry. PubMed (NIH). URL:[Link]

    • Methiopropamine: An Analytical Profile. ResearchGate. URL:[Link]

    • Indirect chiral separation of 8 novel amphetamine derivatives as potential new psychoactive compounds by GC–MS and HPLC. ResearchGate. URL:[Link]

    • High-pH Chiral Separation of Amphetamines. Phenomenex. URL:[Link]

    • Accurate biological testing for amphetamine and methamphetamine abuse using chiral HPLC and MS detection. Bioanalysis Zone. URL:[Link]

    • Fast and Sensitive Chiral Analysis of Amphetamines and Cathinones in Equine Urine and Plasma Using Liquid Chromatography Tandem Mass Spectrometry. SCIRP. URL:[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride proper disposal procedures

    Comprehensive Operational and Disposal Guide: (R)-1-(Thiophen-3-yl)propan-2-amine Hydrochloride For researchers, forensic scientists, and drug development professionals, the handling of specialized psychoactive analogs a...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Operational and Disposal Guide: (R)-1-(Thiophen-3-yl)propan-2-amine Hydrochloride

    For researchers, forensic scientists, and drug development professionals, the handling of specialized psychoactive analogs and research chemicals requires uncompromising precision. (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride—a thiophene analog of dextroamphetamine—presents unique logistical and safety challenges due to its specific molecular architecture.

    This guide provides a self-validating, step-by-step operational framework for the safe handling, spill mitigation, and environmentally compliant disposal of this compound, ensuring your laboratory exceeds standard regulatory requirements.

    Physicochemical Profiling & Mechanistic Hazards

    To design an effective safety protocol, we must first understand the causality behind the compound's hazards. (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride replaces the traditional phenyl ring of amphetamine with a thiophene (sulfur-containing) ring, and is stabilized as a hydrochloride salt[1].

    This structural composition dictates its hazard profile and heavily influences disposal methodology:

    • The Hydrochloride Salt: Makes the compound a crystalline solid that is highly water-soluble but also potentially hygroscopic. In aqueous solutions, it can lower pH, presenting a mild to moderate corrosive hazard (GHS H314: Causes severe skin burns and eye damage)[2].

    • The Thiophene Moiety: The presence of sulfur in the aromatic ring means that upon thermal decomposition or improper incineration, the compound will evolve highly toxic sulfur oxides ( SOx​ )[3].

    • The Amine Group: Combustion of the nitrogenous base will yield toxic nitrogen oxides ( NOx​ ), while the chloride counter-ion will generate corrosive hydrogen chloride ( HCl ) gas[4].

    Quantitative Data & Hazard Summary
    ParameterSpecification / HazardOperational Implication
    Physical State Crystalline solidProne to aerosolization (dusting) during weighing.
    Storage Temp -20°CRequires cold-chain management; must be equilibrated to room temp before opening to prevent condensation[1].
    GHS Classification Acute Tox. 4 (Oral), Skin Corr. 1B, STOT SE 3Mandatory use of localized exhaust ventilation (fume hood) and high-barrier PPE[2].
    Decomposition Products CO , CO2​ , NOx​ , SOx​ , HCl Critical: Waste must be routed to a facility equipped with alkaline gas scrubbers[4].

    Standard Operating Procedures: Handling & Spill Response

    Trustworthy laboratory protocols must be self-validating. The following procedures integrate built-in checks to ensure operator safety.

    Protocol A: Routine Laboratory Handling
    • Preparation: Remove the vial from -20°C storage and place it in a desiccator for 30 minutes to equilibrate to room temperature. Causality: Opening a cold vial introduces atmospheric moisture, which degrades the hygroscopic hydrochloride salt and alters its molar mass, ruining quantitative accuracy.

    • Engineering Controls: Conduct all weighing inside a certified Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm[5].

    • PPE Validation: Don double nitrile gloves (minimum 5 mil thickness), a poly-coated Tyvek lab coat, and tightly sealed safety goggles.

    • Static Mitigation: Because the crystalline powder can carry a static charge and aerosolize, use an anti-static zero-ionizer fan near the analytical balance before transferring the powder.

    Protocol B: Spill Containment & Neutralization

    If a dry powder or liquid spill occurs, immediate containment is required to prevent respiratory exposure[2].

    • Isolate: Evacuate personnel from the immediate vicinity and increase fume hood exhaust to maximum.

    • Dry Spill Suppression: Do not sweep dry powder, as this generates inhalable dust. Gently cover the spill with damp, inert absorbent pads (using water or a weak 1% sodium bicarbonate solution to neutralize the hydrochloride salt).

    • Collection: Use non-sparking plastic scoops to transfer the absorbed material into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.

    • Decontamination: Wash the spill surface with a 5% sodium carbonate solution to neutralize residual acidity, followed by a thorough wipe-down with 70% isopropanol.

    Waste Segregation and Disposal Workflows

    Improper disposal of thiophene derivatives poses severe environmental risks, particularly to aquatic ecosystems[5]. The compound cannot be flushed down the drain or disposed of in standard biohazard bins.

    Protocol C: Step-by-Step Disposal Preparation
    • Waste Segregation: Do not mix this waste with strong oxidizing agents (e.g., nitric acid, peroxides) or strong bases, as exothermic reactions or the release of free-base amine vapors may occur.

    • Aqueous Waste Validation (Self-Check): Before adding an aqueous solution of the compound to a bulk waste carboy, perform a micro-scale compatibility test. Mix 1 mL of the waste with 1 mL of the bulk carboy contents in a test tube. Observe for 5 minutes for heat generation or gas evolution. If stable, proceed with consolidation.

    • pH Adjustment: Aqueous waste streams containing the hydrochloride salt may be acidic. Verify the pH using indicator strips. If the pH is < 2.0, carefully neutralize it to pH 6-8 using dilute sodium hydroxide ( NaOH ) before final capping. This prevents the degradation of the HDPE waste container over time.

    • Labeling: Label the container explicitly as: "Hazardous Waste: Halogenated/Sulfur-Containing Organic Amine (Toxic, Corrosive)."

    • Final Destruction: Transfer the waste to a licensed environmental disposal contractor. The mandatory disposal route is High-Temperature Liquid Injection Incineration (typically >1000°C). Causality: The incinerator must be equipped with downstream alkaline scrubbers (e.g., calcium hydroxide spray) to capture and neutralize the SOx​ and HCl gases generated by the thiophene ring and chloride ions, preventing acid rain precursors from entering the atmosphere[3].

    Disposal Decision Matrix

    DisposalWorkflow Start Waste Generation: (R)-1-(Thiophen-3-yl)propan-2-amine HCl Aqueous Aqueous Waste Stream Start->Aqueous Solid Solid/Powder Waste Stream Start->Solid CheckPH Check pH (Neutralize if pH < 2) Aqueous->CheckPH Segregate Segregate as: Halogenated/Sulfur Organic Waste Solid->Segregate CheckPH->Segregate Label Label: Toxic, Corrosive, Environmental Hazard Segregate->Label Incinerate High-Temp Incineration (with SOx/HCl Scrubbers) Label->Incinerate

    Workflow for the segregation and disposal of thiophene-amine derivatives.

    References

    • Title: 1-(Thiophen-3-yl)propan-2-amine - PubChem Laboratory Chemical Safety Summary (LCSS) Source: National Institutes of Health (NIH) / PubChem URL: [Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride
    Reactant of Route 2
    Reactant of Route 2
    (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride
    © Copyright 2026 BenchChem. All Rights Reserved.